molecular formula C8H19N B3213392 Octan-4-amine CAS No. 1117-33-5

Octan-4-amine

Cat. No.: B3213392
CAS No.: 1117-33-5
M. Wt: 129.24 g/mol
InChI Key: PSBKYMODPYHLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octan-4-amine is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBKYMODPYHLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317820
Record name 4-Octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-33-5
Record name 4-Octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octan-4-amine, a secondary aliphatic amine, presents a simple yet important chemical scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of specific experimental data for this compound, this document primarily collates high-quality computed data and presents a representative experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule for further investigation or as a synthetic intermediate.

Chemical Identity and Structure

This compound, also known as 4-aminooctane, is an organic compound with the chemical formula C₈H₁₉N.[1][2][3][4] Its structure features an eight-carbon aliphatic chain with an amino group attached to the fourth carbon atom. This positioning of the amine group classifies it as a secondary amine. The IUPAC name for this compound is this compound.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
Synonyms 4-Aminooctane, 1-Propylpentylamine
CAS Number 1117-33-5[1]
Molecular Formula C₈H₁₉N[1][2][3][4]
Canonical SMILES CCCCC(CCC)N[1]
InChI InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3[1]
InChIKey PSBKYMODPYHLAW-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. Much of the available information is based on computational models. It is described as a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is expected to be soluble in organic solvents and have limited solubility in water due to its hydrophobic alkyl chain.[4]

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight 129.24 g/mol [1][2][3][4]
XLogP3-AA 2.4
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 26.0 Ų[1]
Complexity 52.5[1]
Heavy Atom Count 9[1]

Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is recommended.

Synthesis and Characterization

Representative Experimental Protocol: Reductive Amination of Octan-4-one

Objective: To synthesize this compound from octan-4-one via reductive amination.

Materials:

  • Octan-4-one

  • Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Hydrochloric acid (for salt formation and purification, optional)

  • Sodium hydroxide (B78521) (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Methodology:

  • Imine Formation: Dissolve octan-4-one in the chosen solvent (e.g., methanol). Add a molar excess of the ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. If using sodium cyanoborohydride or sodium triacetoxyborohydride, the reaction is typically carried out at room temperature. If catalytic hydrogenation is the chosen method, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd-C).

  • Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by carefully adding water. If the reaction was acidic, neutralize the mixture with a base (e.g., sodium hydroxide solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the amine group.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Octan-4-one Octan-4-one Imine Formation Imine Formation Octan-4-one->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction Crude this compound Crude this compound Reduction->Crude this compound Work-up & Extraction Work-up & Extraction Crude this compound->Work-up & Extraction Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Work-up & Extraction->Purification (Distillation/Chromatography) Pure this compound Pure this compound Purification (Distillation/Chromatography)->Pure this compound Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Pure this compound->Characterization (NMR, MS, IR)

A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or involvement of this compound in any signaling pathways. Simple aliphatic amines are generally not associated with high-affinity interactions with biological receptors unless they are part of a more complex pharmacophore. Any biological effects would likely be non-specific and related to their basicity and lipophilicity. Researchers investigating the biological effects of this compound would be exploring a novel area of study.

Safety and Handling

As with any amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a simple secondary amine with a well-defined chemical structure. While specific experimental data on its properties are limited, computational data provides useful estimates for its physicochemical characteristics. Its synthesis can be achieved through established methods like reductive amination. The lack of information on its biological activity presents an opportunity for novel research. This guide serves as a starting point for scientists and researchers, providing the essential information needed for the synthesis, handling, and further investigation of this compound.

References

A Technical Guide to the Synthesis of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the primary synthesis pathways for Octan-4-amine (CAS No: 1117-33-5), a key aliphatic amine.[1][2][3][4] The guide details several established methodologies, including Reductive Amination of Octan-4-one via the Leuckart reaction and catalytic hydrogenation, as well as the Ritter reaction from octan-4-ol. For each pathway, this guide presents detailed experimental protocols, a summary of quantitative data where available, and visual diagrams of the reaction mechanisms and workflows to facilitate comprehension and application in a research and development setting.

Introduction

This compound is an eight-carbon primary aliphatic amine with the amino group located on the fourth carbon atom of the octane (B31449) chain.[1][4] Its structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide focuses on the most practical and established chemical reactions for its preparation in a laboratory setting. The primary retrosynthetic disconnection points to octan-4-one or octan-4-ol as logical starting materials.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through the reductive amination of its corresponding ketone, octan-4-one, or via the Ritter reaction from the corresponding alcohol, octan-4-ol.

Pathway 1: Reductive Amination of Octan-4-one

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[5][6] This method is highly versatile and can be performed using various reagents and conditions. The overall transformation involves the reaction of octan-4-one with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the target amine.[7]

G reactant reactant product product intermediate intermediate ketone Octan-4-one imine Octan-4-imine (Intermediate) ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine This compound imine->amine Reduction reducing_agent Reducing Agent (e.g., H2/Catalyst, NaBH3CN, HCOOH) reducing_agent->amine

Caption: General workflow for the reductive amination of Octan-4-one.

The Leuckart reaction is a specific type of reductive amination that utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent.[8] This one-pot reaction is driven by high temperatures, typically between 120°C and 200°C.[8][9] The mechanism involves the formation of an N-formyl intermediate, which is then hydrolyzed, usually under acidic conditions, to yield the final primary amine.[9] This method is advantageous as it avoids the need for separate, often expensive, reducing agents or high-pressure hydrogenation equipment.[9]

G reactant reactant product product intermediate intermediate ketone Octan-4-one n_formyl N-(octan-4-yl)formamide (Intermediate) ketone->n_formyl Heat (150-200 °C) - H2O, - CO2 reagent Ammonium Formate (HCOONH4) reagent->n_formyl amine This compound n_formyl->amine Hydrolysis hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->amine

Caption: Synthesis of this compound via the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine octan-4-one (1.0 eq) with an excess of ammonium formate (3.0-5.0 eq).[10] Alternatively, formamide can be used.[8]

  • Heating: Heat the reaction mixture to a temperature of 160-185°C.[8][9] The reaction is typically run neat (without solvent).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. This may take several hours.

  • Hydrolysis: Cool the reaction mixture. Add a solution of hydrochloric acid (e.g., 20% HCl) and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amide.[9][10]

  • Work-up: After cooling, make the solution basic (pH > 12) by the careful addition of a strong base (e.g., NaOH solution).

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

This pathway involves the reduction of the imine intermediate using hydrogen gas in the presence of a metal catalyst.[11] This is a clean and efficient method, often providing high yields with water as the only byproduct.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of octan-4-one (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol), add an ammonia source (e.g., a solution of ammonia in methanol).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or Palladium on carbon (Pd/C).[11]

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave (e.g., a Parr hydrogenator).[11] Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (e.g., to 600 psig).[11]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C) until hydrogen uptake ceases.[11]

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation.

Pathway 2: Ritter Reaction

The Ritter reaction provides a pathway to amines from alcohols or alkenes via an amide intermediate.[12][13] For the synthesis of this compound, octan-4-ol would be the logical starting material. The reaction proceeds by forming a carbocation from the alcohol in a strong acid, which is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.[14][15]

G reactant reactant product product intermediate intermediate alcohol Octan-4-ol carbocation Octan-4-yl carbocation alcohol->carbocation - H2O acid Strong Acid (e.g., H2SO4) acid->carbocation amide N-(octan-4-yl)acetamide carbocation->amide + Nitrile, + H2O (workup) nitrile Nitrile (e.g., Acetonitrile) nitrile->amide amine This compound amide->amine Hydrolysis hydrolysis Base Hydrolysis (e.g., NaOH) hydrolysis->amine

Caption: Synthesis of this compound from Octan-4-ol via the Ritter reaction.

Experimental Protocol: Ritter Reaction

  • Reaction Setup: In a flask equipped with a stirrer and an addition funnel, cool a mixture of acetonitrile (B52724) (used as both reagent and solvent) and concentrated sulfuric acid (2.0-3.0 eq) in an ice bath.

  • Substrate Addition: Slowly add octan-4-ol (1.0 eq) to the stirred, cold acid-nitrile mixture while maintaining a low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Amide Isolation: Neutralize the solution with a base (e.g., NaOH) and extract the N-(octan-4-yl)acetamide with an organic solvent. Dry and concentrate the organic phase to isolate the intermediate amide.

  • Hydrolysis: Subject the isolated amide to basic hydrolysis by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) until the amide is fully consumed.

  • Final Isolation: Cool the hydrolysis mixture and extract the resulting this compound with an organic solvent. Purify by distillation.

Quantitative Data Summary

Quantitative data for the direct synthesis of this compound is not extensively detailed in readily available literature. The following table provides representative yields for analogous aliphatic amines prepared by the described methods. These values serve as an estimate for process optimization.

PathwaySubstrateReagentsProductYield (%)Purity (%)Reference
Leuckart ReactionAliphatic KetonesAmmonium FormatePrimary Aliphatic AminesGenerally Good>95% (after purification)[10]
Catalytic Aminationn-OctanolNH₃, H₂, Ni Catalystn-Octylamine~95>99%[16]
Ritter Reactiontert-ButanolHCN, H₂SO₄tert-ButylamineHighN/A[12]

Note: The data presented are for analogous compounds and reactions, intended to provide a general expectation of reaction efficiency.

Conclusion

The synthesis of this compound is achievable through several robust and well-established organic transformations. The most direct route is the reductive amination of octan-4-one. The Leuckart-Wallach reaction offers a simple, one-pot method without the need for specialized high-pressure equipment, while catalytic hydrogenation provides a cleaner, high-yield alternative. The Ritter reaction presents a viable pathway starting from octan-4-ol. The selection of a specific pathway will depend on the availability of starting materials, required purity, scalability, and the equipment available in the laboratory. The protocols and data provided in this guide serve as a foundational resource for researchers undertaking the synthesis of this compound and related aliphatic amines.

References

An In-depth Technical Guide on the Mechanism of Action of Molecules Incorporating the Octan-4-amine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses the mechanism of action for various chemical compounds that feature the octan-4-amine chemical structure. It is important to note that "this compound" as a standalone simple aliphatic amine does not have a well-documented, specific pharmacological mechanism of action in the available scientific literature. The biological activity of molecules containing this moiety is determined by the overall structure of the compound. This guide will focus on specific examples found in research and patent literature where the this compound substructure is part of a larger, biologically active molecule.

Introduction

The this compound moiety is a structural component that can be incorporated into a diverse range of larger molecules to confer specific pharmacological properties. Its aliphatic nature can influence physicochemical properties such as lipophilicity, which in turn affects membrane permeability and interaction with biological targets. This guide explores the mechanisms of action of several compounds containing the this compound substructure, with a primary focus on 1-Azabicyclo[2.2.2]this compound, for which the most detailed public information is available.

1-Azabicyclo[2.2.2]this compound: A Dual-Action Neuromodulator

1-Azabicyclo[2.2.2]this compound, also known as quinuclidin-4-amine, is a bicyclic compound whose mechanism of action involves the modulation of specific neurotransmitter receptor systems.[1] Its rigid structure likely contributes to its specific binding to and interaction with its molecular targets. The primary mechanisms of action identified are neurokinin receptor antagonism and positive allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Neurokinin Receptor Antagonism

1-Azabicyclo[2.2.2]this compound acts as an antagonist at neurokinin receptors, specifically NK1 and NK2.[1] These receptors are G-protein coupled receptors (GPCRs) that are typically activated by the endogenous tachykinin neuropeptides, Substance P and Neurokinin A. By competitively binding to these receptors, the compound blocks the downstream signaling cascades that are involved in pain transmission, inflammation, and mood regulation.[1]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NK1R NK1/NK2 Receptor Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P / Neurokinin A SubstanceP->NK1R Binds & Activates Octan4amine 1-Azabicyclo[2.2.2]this compound Octan4amine->NK1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Response Cellular Response (Pain, Inflammation) Ca2->Response PKC->Response

Caption: Antagonistic action on Neurokinin receptors.

Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-Azabicyclo[2.2.2]this compound have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors, with a noted selectivity for the α3β2 subtype.[1] As a PAM, the compound does not directly activate the receptor but binds to an allosteric site, separate from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) and potentiation of cholinergic signaling. This mechanism is of interest for treating cognitive deficits.[1]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR α3β2 nAChR (Ligand-gated ion channel) Ortho_site Orthosteric Site nAChR->Ortho_site Allo_site Allosteric Site nAChR->Allo_site Ion_Influx Enhanced Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Allows Ortho_site->nAChR Opens Channel Allo_site->nAChR Potentiates Opening ACh Acetylcholine (ACh) ACh->Ortho_site Binds Octan4amine_PAM 1-Azabicyclo[2.2.2]this compound Derivative (PAM) Octan4amine_PAM->Allo_site Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Enhanced Cholinergic Signaling Depolarization->Response

Caption: Positive allosteric modulation of nAChRs.

Quantitative Data

The available literature provides a qualitative description of the biological activities of 1-Azabicyclo[2.2.2]this compound and its derivatives. Specific quantitative data, such as binding affinities (Ki) or efficacy values (EC₅₀, IC₅₀), are not specified in the provided search results.[1]

Compound/DerivativeMolecular TargetMechanism of ActionEffect on SignalSelectivity
1-Azabicyclo[2.2.2]this compoundNK1 ReceptorCompetitive AntagonistBlocks Substance P signalingNot specified
1-Azabicyclo[2.2.2]this compoundNK2 ReceptorCompetitive AntagonistBlocks Neurokinin A signalingNot specified
1-Azabicyclo[2.2.2]this compound Derivativeα3β2 nAChRPositive Allosteric ModulatorUp to 2-fold increase in ACh signalHigh
Other Analogsα7 nAChRPositive Allosteric ModulatorModerate increase in ACh signalVariable

Other Compounds Incorporating the this compound Moiety

The this compound structure is a component in various other molecules with diverse biological activities, highlighting its role as a structural scaffold.

  • N-benzylthis compound: This compound is suggested to have potential as a neuropharmacological agent, possibly through the inhibition of monoamine oxidases (MAO-A and MAO-B), and as an antimicrobial agent.[2] However, the data presented in the search results for this specific compound are described as plausible and hypothetical for illustrative purposes.[2]

  • (1S,5R)-6,8-dioxabicyclo[3.2.1]this compound: This molecule is noted for its potential to interact with biological targets like enzymes or receptors, but specific mechanisms have not been elucidated in the provided documents.[3]

  • Patented Compounds: The this compound substructure appears in numerous patents for complex molecules designed as inhibitors of Janus kinases (JAKs), particularly JAK3, and as targeting agents for the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of "this compound" itself are not available. However, based on the described mechanisms for 1-Azabicyclo[2.2.2]this compound, generalized methodologies for assessing its activity are outlined below.

General Protocol: Radioligand Binding Assay for NK1 Receptor Antagonism

This protocol provides a general workflow to determine the binding affinity of a test compound for the NK1 receptor.

G A Prepare cell membranes expressing NK1 receptors B Incubate membranes with a radiolabeled NK1-specific ligand (e.g., [³H]Substance P) A->B C Add varying concentrations of test compound (1-Azabicyclo[2.2.2]this compound) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate IC₅₀ and Ki values from competition binding curves F->G

Caption: Workflow for NK1 receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., CHO cells transfected with human NK1 receptor) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand, while unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

General Protocol: Electrophysiology Assay for nAChR Positive Allosteric Modulation

This protocol outlines a general method using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes to assess PAM activity at nAChRs.

G A Inject Xenopus oocytes with cRNA for nAChR subunits (e.g., α3 and β2) B Incubate oocytes for 2-5 days to allow for receptor expression A->B C Place an oocyte in a recording chamber and impale with two electrodes (voltage and current) B->C D Clamp the membrane potential at a holding potential (e.g., -70 mV) C->D E Apply a sub-maximal concentration of Acetylcholine (ACh) (e.g., EC₁₀) and record the inward current D->E F Co-apply ACh (EC₁₀) with the test compound (PAM) and record the current E->F G Calculate the potentiation as the fold-increase in current amplitude in the presence of the PAM F->G

Caption: Workflow for nAChR modulation assay.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog and inject them with a mixture of cRNA encoding the desired nAChR subunits (e.g., α3 and β2).

  • Expression: Incubate the injected oocytes in a suitable medium for several days to allow for the translation and assembly of functional receptors on the oocyte membrane.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current.

  • Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

  • Agonist Application: Apply a low, sub-maximal concentration of acetylcholine (e.g., EC₁₀) to elicit a baseline inward current response.

  • PAM Co-application: After a washout period, co-apply the same EC₁₀ concentration of acetylcholine along with the test compound (the potential PAM).

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the test compound. A significant increase in the current amplitude upon co-application indicates positive allosteric modulation. Quantify the effect by calculating the fold-potentiation at various concentrations of the PAM.

Conclusion

The mechanism of action of compounds containing an this compound moiety is not uniform but is instead dictated by the overall molecular architecture. As demonstrated by 1-Azabicyclo[2.2.2]this compound, incorporating this substructure into a rigid bicyclic system can lead to specific interactions with CNS targets such as neurokinin and nicotinic acetylcholine receptors. In other contexts, it serves as a component in molecules designed for oncology, infectious diseases, and targeted drug delivery. Future research into novel compounds incorporating the this compound structure will likely continue to reveal a wide array of pharmacological activities and therapeutic potentials.

References

Unraveling the Biological Activity of Octan-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Methodologies and Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octan-4-amine, a simple alkylamine with the chemical formula C₈H₁₉N, remains a molecule with largely uncharted biological activities. While its chemical properties are documented, its specific interactions with biological systems are not extensively reported in publicly available literature. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to investigate the biological activity of this compound. It outlines potential biological roles based on its structural characteristics and provides a detailed roadmap of experimental protocols to elucidate its mechanism of action, physiological effects, and potential therapeutic applications. The guide emphasizes robust methodologies, data presentation, and the visualization of experimental workflows and potential signaling pathways.

Introduction

Primary alkylamines are a class of organic compounds characterized by the presence of an amino group attached to a saturated carbon atom. While some complex amines have well-defined biological roles, the specific physiological functions of simpler alkylamines like this compound are not well understood. Structurally, its eight-carbon chain suggests potential interactions with lipophilic environments, such as cell membranes, which could influence the function of membrane-bound proteins like receptors and ion channels. This guide provides a framework for the systematic investigation of the biological activities of this compound.

Potential Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound may exhibit a range of biological activities. As a primary amine, it can act as a weak base and may interact with various biological targets, including:

  • Receptors: G-protein coupled receptors (GPCRs) and ion channels are common targets for molecules with amine functionalities. This compound could act as an agonist, antagonist, or modulator of these receptors.

  • Enzymes: The amino group could interact with the active sites of enzymes, potentially leading to inhibition or allosteric modulation.

  • Transporters: It might serve as a substrate or inhibitor for neurotransmitter or organic cation transporters.

Experimental Protocols for Assessing Biological Activity

A multi-faceted approach is essential to comprehensively characterize the biological activity of this compound. This section details key experimental protocols that can be employed.

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing the interaction of a ligand with its receptor.[1][2][3][4]

Objective: To determine the binding affinity of this compound to a panel of known receptors.

Methodology: Radioligand Binding Assay [1][3]

  • Receptor Preparation: Membranes from cells expressing the target receptor are prepared.

  • Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using filtration through glass fiber filters.[1]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value.[2]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Cell Membranes) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Separation of Bound/Free (Filtration) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays

Cell-based assays are essential to determine the functional consequences of this compound binding to a target, such as receptor activation or inhibition.[5][6][7][8][9]

Objective: To assess the effect of this compound on cellular signaling pathways.

Methodology: cAMP Assay for GPCRs

  • Cell Culture: Cells expressing the target GPCR are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cyclic AMP (cAMP) is measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Potential Signaling Pathway Modulation by an Alkylamine

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor GPCR Ligand->Receptor Binding G_protein G-protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A potential GPCR signaling pathway modulated by this compound.

In Vivo Studies

In vivo studies are necessary to understand the physiological effects of this compound in a whole organism.

Objective: To evaluate the systemic effects and potential toxicity of this compound.

Methodology: General Protocol for In Vivo Assessment in Rodents

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Dose-Range Finding Study: Administer a range of doses of this compound to determine the maximum tolerated dose.

  • Pharmacokinetic Studies: Administer a single dose and collect blood samples at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic Studies: Administer the compound and monitor for specific physiological or behavioral changes relevant to the hypothesized mechanism of action.

  • Toxicology Studies: Conduct acute and chronic toxicity studies to assess the safety profile of the compound.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments. As there is no publicly available data for this compound, these tables are for illustrative purposes.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandKi (nM)n
Receptor A[³H]-Ligand XValue3
Receptor B[¹²⁵I]-Ligand YValue3
Receptor C[³H]-Ligand ZValue3
Ki: Inhibition constant; n: number of independent experiments.

Table 2: Functional Activity of this compound in Cell-Based Assays

Assay TypeCell LineEC50 / IC50 (µM)Emax (%)n
cAMP Assay (Agonist)HEK293-Receptor AValueValue3
Calcium Flux AssayCHO-Receptor BValueValue3
Reporter Gene AssayHeLa-Receptor CValueValue3
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Emax: Maximum effect; n: number of independent experiments.

Conclusion

While the biological activity of this compound is currently not well-defined, its chemical structure suggests the potential for interactions with various biological targets. This guide provides a comprehensive framework for researchers to systematically investigate its pharmacological profile. By employing the detailed experimental protocols outlined, including receptor binding assays, cell-based functional assays, and in vivo studies, the scientific community can begin to elucidate the mechanism of action, physiological effects, and potential therapeutic applications of this simple yet intriguing molecule. The structured approach to data acquisition and presentation will be crucial in building a clear and robust understanding of the biological role of this compound.

References

The Discovery and Synthesis of Octan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octan-4-amine, a primary aliphatic amine, has found utility in various chemical and pharmaceutical research areas. Its structure, featuring an amino group on the fourth carbon of an eight-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. While a singular, seminal publication marking the definitive "discovery" of this compound is not readily identifiable in the historical chemical literature, its synthesis falls within the broader development of methods for preparing primary amines that burgeoned in the late 19th and early 20th centuries. This guide provides an in-depth technical overview of the plausible historical and modern synthetic routes to this compound, detailed experimental protocols, and a summary of its chemical properties.

Plausible Historical Context of Synthesis

The initial synthesis of this compound likely emerged from the systematic application of newly discovered reactions for the formation of carbon-nitrogen bonds. The development of methods to introduce amino groups into aliphatic chains was a significant focus of organic chemists during a period of rapid expansion in the field. Key reactions that could have been employed for the first synthesis of this compound include the reductive amination of the corresponding ketone, 4-octanone (B1346966), and various rearrangement reactions of carboxylic acid derivatives.

Synthetic Methodologies

Several established synthetic routes are applicable for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex syntheses.

Reductive Amination of 4-Octanone

Reductive amination is a widely used and versatile method for the synthesis of amines.[1][2][3][4][5] This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of a primary amine like this compound, ammonia (B1221849) is used as the nitrogen source. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.

Experimental Protocol: Reductive Amination of 4-Octanone

  • Materials: 4-octanone, ammonia (in methanol), sodium cyanoborohydride (NaBH₃CN), methanol (B129727), hydrochloric acid, diethyl ether, sodium hydroxide (B78521).

  • Procedure:

    • A solution of 4-octanone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

    • A solution of ammonia in methanol (excess) is added to the flask.

    • Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

    • The reaction mixture is then quenched by the slow addition of dilute hydrochloric acid to neutralize excess reducing agent and ammonia.

    • The methanol is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted ketone.

    • The aqueous layer is then basified with a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.

    • The product, this compound, is extracted from the basic aqueous layer with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

    • Purification can be achieved by distillation under reduced pressure.

Hofmann Rearrangement of Pentanamide

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a method for converting a primary amide to a primary amine with one fewer carbon atom.[6][7][8][9] This reaction involves treating the amide with bromine or chlorine in a basic solution. The reaction proceeds through an isocyanate intermediate. To synthesize this compound (an 8-carbon amine), the starting material would be nonanamide (B72023) (a 9-carbon amide).

Experimental Protocol: Hofmann Rearrangement of Nonanamide

  • Materials: Nonanamide, bromine, sodium hydroxide, water, diethyl ether.

  • Procedure:

    • A solution of sodium hydroxide in water is prepared in a flask and cooled in an ice bath.

    • Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.

    • Nonanamide is then added to the freshly prepared sodium hypobromite solution.

    • The reaction mixture is heated to promote the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide.

    • Once the reaction is complete, the mixture is cooled, and the product, this compound, is extracted with diethyl ether.

    • The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and the solvent is evaporated to give the crude amine.

    • Further purification is achieved by distillation.

Curtius Rearrangement of Nonanoyl Azide (B81097)

The Curtius rearrangement, first defined by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[10][11][12][13][14] This method is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of this compound would start from nonanoyl chloride.

Experimental Protocol: Curtius Rearrangement of Nonanoyl Azide

  • Materials: Nonanoyl chloride, sodium azide, acetone (B3395972), water, hydrochloric acid, toluene, sodium hydroxide.

  • Procedure:

    • Nonanoyl chloride is dissolved in acetone and cooled in an ice bath.

    • A solution of sodium azide in water is added dropwise to the stirred solution of nonanoyl chloride. The reaction is stirred for several hours at room temperature to form nonanoyl azide.

    • The nonanoyl azide is extracted with a suitable organic solvent like toluene.

    • The organic solution of nonanoyl azide is then heated. The azide undergoes rearrangement to the corresponding isocyanate with the evolution of nitrogen gas.

    • The isocyanate is then hydrolyzed by heating with aqueous hydrochloric acid.

    • After hydrolysis, the reaction mixture is cooled and basified with sodium hydroxide.

    • The resulting this compound is extracted with an organic solvent, dried, and purified by distillation.

Schmidt Reaction of Nonanoic Acid

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, is a reaction in which an azide reacts with a carbonyl compound, including a carboxylic acid, under acidic conditions to yield an amine or amide with the expulsion of nitrogen.[15][16][17][18][19] When a carboxylic acid is used, the product is an amine with one less carbon atom.

Experimental Protocol: Schmidt Reaction of Nonanoic Acid

  • Materials: Nonanoic acid, sodium azide, sulfuric acid, chloroform, sodium hydroxide.

  • Procedure:

    • Nonanoic acid is dissolved in chloroform, and concentrated sulfuric acid is added cautiously while cooling the mixture.

    • Sodium azide is added portion-wise to the stirred, cold solution. The reaction is highly exothermic and evolves nitrogen gas, so careful control of the addition rate and temperature is crucial.

    • After the addition is complete, the reaction is stirred at room temperature until the evolution of nitrogen ceases.

    • The reaction mixture is then carefully poured onto crushed ice and made alkaline with a sodium hydroxide solution.

    • The organic layer is separated, and the aqueous layer is extracted with chloroform.

    • The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is removed to give the crude this compound.

    • Purification is carried out by distillation.

Data Presentation

Synthesis Method Starting Material Key Reagents Intermediate Typical Yields Key Advantages Key Disadvantages
Reductive Amination4-OctanoneAmmonia, NaBH₃CNImine60-85%High yield, mild conditionsRequires a specific ketone
Hofmann RearrangementNonanamideBromine, NaOHIsocyanate40-60%Utilizes readily available amidesUse of toxic bromine, sometimes lower yields
Curtius RearrangementNonanoyl ChlorideSodium AzideAcyl azide, Isocyanate50-75%Mild conditions, high functional group toleranceUse of potentially explosive azides
Schmidt ReactionNonanoic AcidSodium Azide, H₂SO₄Isocyanate50-70%Direct conversion of carboxylic acidsUse of highly toxic and explosive hydrazoic acid (formed in situ), strongly acidic and exothermic conditions

Mandatory Visualizations

Discovery_and_Synthesis_Logic cluster_discovery Conceptual Discovery need_for_amines Need for Primary Amines in Organic Synthesis target_compound This compound as a Specific Target need_for_amines->target_compound Identifies reductive_amination Reductive Amination of 4-Octanone target_compound->reductive_amination Leads to hofmann Hofmann Rearrangement of Nonanamide target_compound->hofmann Leads to curtius Curtius Rearrangement of Nonanoyl Azide target_compound->curtius Leads to schmidt Schmidt Reaction of Nonanoic Acid target_compound->schmidt Leads to

Caption: Logical flow from the general need for amines to specific synthetic routes for this compound.

Reductive_Amination_Pathway start 4-Octanone + NH₃ imine Imine Intermediate start->imine Condensation (-H₂O) product This compound imine->product Reduction (NaBH₃CN)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

References

An In-depth Technical Guide to the Physicochemical Properties of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine, a primary aliphatic amine, serves as a versatile chemical intermediate in various synthetic applications. Its structural characteristics, particularly the position of the amine group on the fourth carbon of an eight-carbon chain, influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. It is important to note that while computed values are available for this compound, some experimental data is reported for its structural isomer, Octan-1-amine. Due to the similarity in their structures, these values can serve as valuable estimates.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₉N--INVALID-LINK--[1]
Molecular Weight 129.24 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquidInferred from related compounds
Odor Amine-like, fishyInferred from related compounds[2]
Boiling Point 175-177 °C (for Octan-1-amine)--INVALID-LINK--[2]
Melting Point -5 to -1 °C (for Octan-1-amine)--INVALID-LINK--
Density 0.782 g/mL at 25 °C (for Octan-1-amine)--INVALID-LINK--
Solubility and Partitioning
PropertyValueSource
Water Solubility Limited; approx. 0.2 - 0.32 g/L at 25 °C (for Octan-1-amine)--INVALID-LINK--[2]
Solubility in Organic Solvents Soluble in common organic solventsGeneral knowledge
logP (Octanol-Water Partition Coefficient) 2.4 (Computed)--INVALID-LINK--[1]
pKa (acid dissociation constant of the conjugate acid) ~10.65 (for Octan-1-amine)--INVALID-LINK--[3]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 4-octanone (B1346966). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Materials:

  • 4-Octanone

  • Ammonia (B1221849) (in a suitable solvent, e.g., ethanol)

  • Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation with H₂ over a catalyst like Raney Nickel or Palladium on carbon (Pd/C))

  • Anhydrous solvent (e.g., ethanol (B145695) or methanol)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Standard glassware for reaction, workup, and purification (distillation apparatus)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-octanone in the anhydrous solvent.

  • Add a solution of ammonia in the same solvent to the flask. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

  • For chemical reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄) in portions.

  • For catalytic hydrogenation: Transfer the mixture to a high-pressure reactor (autoclave). Add the hydrogenation catalyst (e.g., Raney Nickel). Pressurize the reactor with hydrogen gas to the appropriate pressure and heat as required.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction carefully (e.g., by the slow addition of water for NaBH₄ reduction).

  • Perform an aqueous workup to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent and washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Octanone 4-Octanone Reaction_Vessel One-Pot Reaction 4-Octanone->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel Reducing Agent (e.g., H2/Raney Ni) Reducing Agent (e.g., H2/Raney Ni) Reducing Agent (e.g., H2/Raney Ni)->Reaction_Vessel Workup_Purification Aqueous Workup & Distillation Reaction_Vessel->Workup_Purification Crude Product Final_Product This compound Workup_Purification->Final_Product Purified Product G pKa Determination Workflow Prepare_Sample Prepare 0.05 M this compound Solution Titration_Setup Set up Titration Apparatus Prepare_Sample->Titration_Setup Calibrate_pH_Meter Calibrate pH Meter Calibrate_pH_Meter->Titration_Setup Perform_Titration Titrate with Standardized HCl Titration_Setup->Perform_Titration Record_Data Record pH vs. Volume of Titrant Perform_Titration->Record_Data Plot_Curve Plot Titration Curve Perform_Titration->Plot_Curve Record_Data->Perform_Titration Determine_pKa pKa = pH at Half-Equivalence Point Plot_Curve->Determine_pKa

References

In-depth Technical Guide: Tropane Alkaloid Analogs as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tropane (B1204802) alkaloid analogs, a class of compounds that have been extensively studied for their potent anticholinergic activity. By acting as antagonists at muscarinic acetylcholine (B1216132) receptors, these molecules have found applications in the treatment of a wide range of conditions, including respiratory diseases, bradycardia, and poisoning by cholinergic agents. This document details their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, presenting key quantitative data in a structured format for comparative analysis.

Introduction to Tropane Alkaloid Analogs

Tropane alkaloids are a class of bicyclic [3.2.1] amines, with the parent structure being tropane. A key member of this family is tropine (B42219), a derivative of tropane that contains a hydroxyl group at the third carbon.[1] Tropine serves as a fundamental building block for numerous neurologically active chemicals, most notably the tropane alkaloids.[1] Many of these compounds, particularly the long-acting muscarinic antagonists, are utilized in medicine for their effects on the nervous system.[1] This guide focuses on the synthetic analogs of these naturally occurring compounds and their therapeutic potential as muscarinic receptor antagonists.

Synthesis and Chemical Properties

The synthesis of tropane alkaloid analogs often involves the esterification of the 3-hydroxyl group of tropine or a related tropanol derivative. For instance, the compound SM-25 is an ester formed between tropine and clofibric acid.[1] The chemical properties of these analogs, such as their solubility and stability, are significantly influenced by the nature of the esterifying acid and the stereochemistry of the tropane core.

A general synthetic approach for creating derivatives of secondary amines involves reacting them with various electrophiles to introduce new functional groups. For example, in the synthesis of certain anti-inflammatory hybrids, secondary amines are reacted with other molecules to form amide-sulfamide derivatives.[2] While not direct tropane analogs, these methods highlight common synthetic strategies for modifying amine-containing scaffolds.

Table 1: Physicochemical Properties of Tropine

PropertyValue
Molar Mass141.214 g·mol−1
AppearanceWhite hygroscopic crystalline powder or plates
OdorAmine-like
Density1.045 g/cm3 at 25 °C
Melting Point64 °C
Boiling Point233 °C
SolubilityVery soluble in water, diethyl ether, ethanol

Data sourced from[1]

Mechanism of Action and Signaling Pathways

Tropane alkaloid analogs exert their pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors. These G-protein coupled receptors are involved in a multitude of physiological processes, and their blockade by antagonists like ipratropium (B1672105) bromide leads to a reduction in smooth muscle contraction and glandular secretion.

Ipratropium bromide, a quaternary amine derivative of atropine, is an anticholinergic agent that inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine.[3] When administered, it has anti-secretory properties and locally inhibits secretions from serous and seromucous glands.[3]

Below is a simplified representation of the signaling pathway modulated by muscarinic receptor antagonists.

Muscarinic_Antagonist_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh_vesicle->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Antagonist Tropane Alkaloid Analog (Antagonist) Antagonist->Muscarinic_Receptor Blocks

Caption: Antagonism of the muscarinic receptor by tropane alkaloid analogs.

Structure-Activity Relationship (SAR)

The biological activity of tropane alkaloid analogs is highly dependent on their three-dimensional structure. Key SAR insights include:

  • The Ester Group: The nature of the substituent at the 3-position is critical for binding affinity and selectivity.

  • The Nitrogen Atom: Quaternization of the nitrogen, as seen in ipratropium bromide, reduces central nervous system penetration and minimizes systemic side effects.[3]

  • Stereochemistry: The stereochemical configuration at the chiral centers of the tropane ring significantly influences receptor binding.

Experimental Protocols

The evaluation of novel tropane alkaloid analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.

5.1. Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Protocol:

  • Prepare cell membranes expressing the muscarinic receptor subtype of interest.

  • Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

5.2. In Vivo Models of Bronchoconstriction

Animal models are used to assess the in vivo efficacy of muscarinic antagonists.

Protocol:

  • Anesthetize an animal (e.g., guinea pig).

  • Administer the test compound via the desired route (e.g., intratracheal, intravenous).

  • Induce bronchoconstriction using a cholinergic agonist (e.g., acetylcholine or methacholine).

  • Measure the changes in airway resistance and lung compliance to determine the bronchoprotective effect of the test compound.

Below is a workflow diagram for a typical drug discovery process for these analogs.

Drug_Discovery_Workflow Start Compound Synthesis Binding In Vitro Binding Assays Start->Binding Functional In Vitro Functional Assays Binding->Functional ADME In Vitro ADME/Tox Functional->ADME InVivo In Vivo Efficacy Models ADME->InVivo Promising Candidates PK Pharmacokinetics InVivo->PK Lead Lead Optimization PK->Lead Lead->Start Iterative Design

Caption: A generalized workflow for the discovery of novel tropane alkaloid analogs.

Quantitative Data on Biological Activity

The following table summarizes the lethal dose (LD50) data for tropine, providing an indication of its toxicity.

Table 2: Toxicological Data for Tropine

Route of AdministrationSpeciesLD50 Value
OralRat>2000 mg/kg
IntraperitonealMouse139 mg/kg
IntravenousRabbit>50 mg/kg
IntraperitonealMouse280 mg/kg

Data sourced from[1]

In clinical trials for ipratropium bromide nasal solution (0.06%), a statistically significant reduction in rhinorrhea was observed in patients with common colds compared to a vehicle control.[3] Single doses of up to 336 mcg of ipratropium bromide did not significantly affect pupillary diameter, heart rate, or blood pressure.[3]

Conclusion

Tropane alkaloid analogs represent a clinically important class of muscarinic receptor antagonists. Their therapeutic utility is well-established, and ongoing research continues to explore novel derivatives with improved selectivity and pharmacokinetic profiles. The synthetic strategies, experimental protocols, and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working in this area. The continued application of these principles will undoubtedly lead to the discovery of new and improved anticholinergic agents.

References

Potential therapeutic targets of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of Octan-4-amine Derivatives

Disclaimer: Research into "this compound" as a standalone therapeutic agent is limited. This guide focuses on the potential therapeutic targets of two more extensively studied derivatives: 1-Azabicyclo[2.2.2]this compound and N-benzylthis compound . The information regarding N-benzylthis compound is based on plausible applications derived from its structural analogs, as presented in technical guides from chemical suppliers, and should be considered hypothetical until validated by further experimental research.[1]

1-Azabicyclo[2.2.2]this compound

This bicyclic amine has been investigated for its neuropharmacological applications, showing activity at neurokinin and nicotinic acetylcholine (B1216132) receptors.[2]

Therapeutic Target: Neurokinin Receptors (NK1 and NK2)

1-Azabicyclo[2.2.2]this compound acts as a competitive antagonist at neurokinin receptors, particularly NK1 and NK2.[2] By blocking the binding of natural ligands like Substance P and Neurokinin A, it has potential therapeutic applications in managing conditions such as anxiety, depression, and pain syndromes.[2]

The diagram below illustrates the proposed mechanism of action. Substance P (SP), a neuropeptide, is the natural ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). Binding of SP activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation and inflammation. 1-Azabicyclo[2.2.2]this compound competitively binds to the NK1 receptor, preventing SP from binding and thereby inhibiting this signaling cascade.

NK1_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SP Substance P SP->NK1R Binds & Activates Antagonist 1-Azabicyclo[2.2.2] This compound Antagonist->NK1R Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (Neuronal Excitation, Inflammation) Ca_Release->Response PKC->Response

Mechanism of 1-Azabicyclo[2.2.2]this compound as an NK1 Receptor Antagonist.
CompoundReceptor TargetBinding Affinity (Ki)Mechanism of Action
1-Azabicyclo[2.2.2]this compoundNK1Not specifiedCompetitive antagonist
1-Azabicyclo[2.2.2]this compoundNK2Not specifiedCompetitive antagonist
Ezlopitant (a derivative)Human NK10.2 nmol/lAntagonist
Data sourced from BenchChem and a study on Ezlopitant.[2][3]

This protocol is a synthesized representation for determining the binding affinity of a test compound to the NK1 receptor.

  • Cell Culture & Membrane Preparation:

    • Culture human IM-9 cells, which endogenously express NK1 receptors, or CHO cells transfected with the human NK1 receptor.[3][4]

    • Harvest cells by centrifugation and wash with ice-cold buffer (e.g., 20 mmol/l Hepes-Hanks buffer, pH 7.4).[3]

    • Homogenize cells and perform differential centrifugation to isolate the cell membrane fraction. The final pellet is resuspended in an assay buffer.[3] The assay buffer typically contains 50 mM Tris, protease inhibitors (e.g., bacitracin, leupeptin, chymostatin), and 0.02% BSA.[3][5]

  • Binding Assay:

    • In assay tubes, combine the cell membrane preparation (e.g., 0.3 mg protein), a radiolabeled NK1 ligand such as [³H]Substance P or [¹²⁵I]BH-Substance P (at a concentration near its Kd, e.g., 0.6 - 1 nmol/l), and varying concentrations of the test compound (1-Azabicyclo[2.2.2]this compound).[3][4][5]

    • For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration (e.g., 1 µM) of unlabeled Substance P.[5]

    • Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.[3][5]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Membrane Preparation (from NK1-expressing cells) B 2. Incubation - Membranes - Radiolabeled Ligand ([³H]SP) - Test Compound (Varying Conc.) A->B C 3. Separation (Rapid vacuum filtration) B->C D 4. Quantification (Scintillation counting) C->D E 5. Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki D->E

Workflow for a Radioligand Binding Assay.
Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-Azabicyclo[2.2.2]this compound have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), with a notable effect on the α3β2 subtype.[6] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine (ACh). This modulation suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.[2]

The α3β2 nAChR is a ligand-gated ion channel. When acetylcholine (ACh) binds to its orthosteric site, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization. A Positive Allosteric Modulator (PAM) like the 1-azabicyclo[2.2.2]this compound derivative binds to a different site (an allosteric site) on the receptor. This binding event increases the probability or duration of channel opening in response to ACh binding, thereby potentiating the cation influx and enhancing the postsynaptic signal.

nAChR_PAM cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α3β2 nAChR (Closed) nAChR_Open α3β2 nAChR (Open) nAChR->nAChR_Open Channel Gating Ions_in Cation Influx (Na⁺, Ca²⁺) nAChR_Open->Ions_in Allows ACh Acetylcholine (ACh) ACh->nAChR Binds to orthosteric site PAM PAM (e.g., 1-Azabicyclo[2.2.2] This compound derivative) PAM->nAChR Binds to allosteric site Depolarization Neuronal Depolarization Ions_in->Depolarization

Mechanism of Positive Allosteric Modulation (PAM) of nAChRs.
CompoundReceptor TargetEffect on ACh SignalSelectivity
1-Azabicyclo[2.2.2]this compound derivativeα3β2 nAChRUp to 2-fold increaseHigh
Other analogsα7 nAChRModerateVariable
(R)-1c (a derivative)α3β2 nAChRUp to 4-fold potentiationHigh
Data sourced from BenchChem and a study on related quinuclidines.[2][6]

This protocol describes a method for functionally characterizing the activity of compounds on nAChRs expressed in Xenopus oocytes.[6]

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the human nAChR subunits (e.g., α3 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • To measure potentiation (PAM activity), apply a low concentration of acetylcholine (ACh) that elicits a small, stable current (e.g., the EC₁₀ concentration).

    • While applying ACh, co-apply varying concentrations of the test compound (1-Azabicyclo[2.2.2]this compound derivative).

    • Record the changes in inward current. An increase in current amplitude in the presence of the test compound indicates positive allosteric modulation.

    • To measure direct agonist activity, apply the test compound in the absence of ACh and record any elicited current.[6]

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Calculate the potentiation as a percentage increase over the baseline ACh response.

    • Plot the potentiation against the logarithm of the test compound concentration to determine the EC₅₀ for the modulatory effect.

N-benzylthis compound

N-benzylthis compound is a secondary amine whose therapeutic potential is inferred from its structural components: a benzylamine (B48309) moiety, known for CNS activity, and an octylamine (B49996) chain, which suggests possible membrane interactions.[7] The primary hypothesized target is monoamine oxidase.[7]

Therapeutic Target: Monoamine Oxidases (MAO-A and MAO-B)

The benzylamine structure within N-benzylthis compound suggests a potential for the inhibition of monoamine oxidases (MAO-A and MAO-B).[7] MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a well-established strategy for treating depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[7][8]

Monoamine oxidase, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamine neurotransmitters. This process converts them into inactive metabolites. By inhibiting MAO, N-benzylthis compound would prevent this degradation, leading to an increased concentration of monoamines in the presynaptic terminal and the synaptic cleft. This enhances neurotransmission by making more neurotransmitters available to bind to postsynaptic receptors.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitters (e.g., Dopamine) MAO MAO MA->MAO Degradation MA_synapse Monoamines MA->MA_synapse Release Mito Mitochondrion Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor MA_synapse->Receptor Binds Signal Enhanced Signal Receptor->Signal Inhibitor N-benzylthis compound Inhibitor->MAO Inhibits

Proposed Mechanism of MAO Inhibition by N-benzylthis compound.

The following data are presented for illustrative purposes based on the activities of analogous compounds.

CompoundTargetIC₅₀ (µM) - PlausibleSelectivity Index (MAO-A/MAO-B)
N-benzylthis compoundMAO-A1.20.1
N-benzylthis compoundMAO-B0.12
This hypothetical data is sourced from a technical guide by BenchChem.[1]

This protocol describes a common method for measuring MAO activity and inhibition.[1]

  • Reagent Preparation:

    • Prepare a dilution series of the test compound (N-benzylthis compound) in assay buffer.

    • Prepare recombinant human MAO-A or MAO-B enzyme solutions in buffer.

    • Prepare the MAO substrate (e.g., p-tyramine or a luminogenic substrate).[1]

  • Assay Procedure:

    • In a 96-well plate (preferably black for fluorescence assays), add the MAO enzyme, assay buffer, and either the test compound or a vehicle control.[1]

    • Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[1]

    • Initiate the enzymatic reaction by adding the MAO substrate to all wells.[1]

    • Incubate for 60 minutes at room temperature.[1] During this time, MAO will process the substrate, producing H₂O₂ as a byproduct.

  • Signal Detection:

    • Add a developer solution or detection reagent (containing horseradish peroxidase and a fluorogenic probe like Amplex Red) to terminate the reaction and generate a fluorescent signal.[1] The H₂O₂ produced reacts with the probe to create a fluorescent product (e.g., resorufin).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

  • Data Analysis:

    • Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[1]

References

In Silico Modeling of Octan-4-amine Interactions: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling has emerged as a cornerstone of modern drug discovery, offering a powerful computational lens to predict and analyze molecular interactions. This technical guide provides a comprehensive overview of the methodologies employed in the computational modeling of small molecule-protein interactions, using Octan-4-amine as a representative case study. While specific biological targets of this compound are not extensively documented in publicly available literature, this paper will create a hypothetical modeling scenario against a well-characterized drug target class, the G-protein coupled receptors (GPCRs), to illustrate the complete in silico workflow. This guide details data acquisition and preparation, molecular docking, molecular dynamics simulations, and data analysis, presenting quantitative findings in structured tables and visualizing complex workflows and pathways using Graphviz diagrams. The objective is to equip researchers with the foundational knowledge and detailed protocols necessary to apply these computational techniques in their own drug development pipelines.

Introduction to this compound and In Silico Modeling

This compound is a small organic molecule with the chemical formula C₈H₁₉N.[1][2] Its chemical properties, including a molecular weight of 129.24 g/mol , are well-documented.[1][2] It has been noted for its use as a deuterium (B1214612) label in various studies and as a precursor in chemical synthesis.[1][3] However, its specific interactions with biological macromolecules remain largely unexplored in published research.

In silico modeling provides a robust framework to investigate such potential interactions, accelerating the early phases of drug discovery by identifying and characterizing potential drug targets and lead compounds computationally.[4][5] These methods are particularly valuable when experimental data is scarce, allowing for the generation of testable hypotheses. This guide will walk through a hypothetical in silico investigation of this compound's interaction with a representative GPCR, a common target for a wide range of therapeutics.

Methodologies: A Step-by-Step In Silico Workflow

The in silico modeling of small molecule-protein interactions typically follows a structured workflow, from data preparation to simulation and analysis.

Data Acquisition and Preparation

A critical first step is the meticulous collection and preparation of structural data for both the ligand (this compound) and the protein target (a hypothetical GPCR).[4]

Experimental Protocol: Ligand and Protein Structure Preparation

  • Ligand Structure Acquisition:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 11073446).[2]

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to ensure the correct protonation state at physiological pH (typically 7.4).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protein Structure Acquisition:

    • Select a representative GPCR structure from the Protein Data Bank (PDB). For this hypothetical study, we will use the structure of the Adenosine A2A receptor (PDB ID: 3EML).

    • Remove any co-crystallized ligands, ions, and water molecules that are not relevant to the binding site of interest.

    • Inspect the protein structure for missing residues or loops. If present, model these missing regions using homology modeling servers (e.g., SWISS-MODEL) or loop prediction tools.

    • Assign protonation states to the protein residues, paying special attention to histidine residues in the binding pocket.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

experimental_workflow cluster_ligand Ligand Preparation (this compound) cluster_protein Protein Preparation (GPCR) l1 Acquire 3D Structure (PubChem) l2 Set Protonation State (pH 7.4) l1->l2 l3 Energy Minimization (MMFF94) l2->l3 Molecular Docking Molecular Docking l3->Molecular Docking p1 Acquire 3D Structure (PDB) p2 Clean Structure (Remove Ligands, Water) p1->p2 p3 Model Missing Residues p2->p3 p4 Assign Protonation States p3->p4 p5 Energy Minimization p4->p5 p5->Molecular Docking

Figure 1: Workflow for Ligand and Protein Preparation.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a critical step for understanding binding modes and for virtual screening of compound libraries.

Experimental Protocol: Molecular Docking

  • Binding Site Definition:

    • Identify the putative binding site on the GPCR. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site detection algorithms.

    • Define a grid box encompassing the binding site to guide the docking algorithm.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina or Glide.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of this compound in the GPCR's binding pocket.

  • Pose Analysis:

    • Analyze the predicted binding poses based on their docking scores and clustering.

    • Visualize the top-ranked poses to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the top-ranked docked pose of the this compound-GPCR complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the binding and conformational changes.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, salt bridges) over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

md_simulation_workflow start Start with Top Docked Pose setup System Setup (Solvation, Ionization) start->setup minimize Energy Minimization setup->minimize heat Heating (NVT) minimize->heat equilibrate Equilibration (NPT) heat->equilibrate production Production MD (100 ns) equilibrate->production analysis Trajectory Analysis production->analysis

Figure 2: Molecular Dynamics Simulation Workflow.

Data Presentation: Hypothetical Quantitative Results

The following tables summarize the kind of quantitative data that would be generated from the in silico modeling of this compound with a hypothetical GPCR target.

Table 1: Molecular Docking Results for this compound against a Hypothetical GPCR

Binding PoseDocking Score (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesInteraction Type
1-7.81.5Asp121, Ser203Hydrogen Bond, Salt Bridge
2-7.52.3Phe189, Trp246Hydrophobic
3-7.23.9Tyr271, Asn253Hydrogen Bond

Table 2: Summary of Molecular Dynamics Simulation Analysis

MetricValueInterpretation
Average RMSD of Ligand1.2 ÅStable binding within the pocket
Average RMSF of Binding Site Residues0.8 ÅLow flexibility, indicating a stable binding pocket
Average Number of Hydrogen Bonds2.5Consistent hydrogen bonding interactions
Binding Free Energy (MM/PBSA)-45.7 kcal/molFavorable binding affinity

Visualization of a Hypothetical Signaling Pathway

Assuming this compound acts as an antagonist to our hypothetical GPCR, the downstream signaling pathway would be inhibited. The following diagram illustrates this hypothetical mechanism.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces agonist Endogenous Agonist agonist->gpcr Activates octan4amine This compound (Antagonist) octan4amine->gpcr Blocks cellular_response Cellular Response second_messenger->cellular_response Initiates

Figure 3: Hypothetical GPCR Signaling Pathway Inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of a small molecule, this compound, with a hypothetical protein target. By following the detailed protocols for data preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential binding modes, affinities, and dynamic behavior of small molecule-protein complexes. The systematic presentation of quantitative data and the visualization of complex biological processes are crucial for interpreting the results and formulating new hypotheses for experimental validation. While the interactions described herein are hypothetical, the methodologies are broadly applicable and represent standard practices in the field of computational drug discovery. These techniques are invaluable for accelerating the identification and optimization of novel therapeutic agents.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental safety and toxicity data is publicly available for octan-4-amine. This guide synthesizes available information from Safety Data Sheets (SDS) for this compound and its isomers, such as n-octylamine and 2-octanamine. Data for isomers should be considered as indicative but not directly transferable.

Executive Summary

This compound and its isomers are aliphatic amines that present a range of health and environmental hazards. This document provides a consolidated overview of the known safety and toxicity profiles, drawing from available material safety data sheets. The primary hazards include flammability, skin irritation, potential for serious eye damage, and aquatic toxicity.[1] This guide is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.

Chemical Identification

  • IUPAC Name: this compound

  • Synonyms: 4-Aminooctane, 4-Octylamine

  • CAS Number: 1117-33-5[2]

  • Molecular Formula: C8H19N[3][4]

  • Molecular Weight: 129.24 g/mol [3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple hazard statements applying. The primary hazards are summarized below.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H302 + H332: Harmful if swallowed or if inhaled.[1]

  • H304: May be fatal if swallowed and enters airways.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.[1]

  • H336: May cause drowsiness or dizziness.

  • H341: Suspected of causing genetic defects.[1]

  • H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning[1]

Toxicological Data

Quantitative toxicological data for this compound is scarce. The following tables summarize available data, primarily from studies on isomers.

Table 1: Acute Toxicity Data

TestSpeciesRouteValueReference CompoundSource
LD50RabbitDermal> 2,000 mg/kgIsooctane (analogy)
LC50Rat (male and female)Inhalation (4h)> 24.88 mg/l (vapor)Not Specified

Table 2: Skin Corrosion/Irritation Data

TestSpeciesDurationResultReference CompoundSource
Skin IrritationRabbit24 hIrritating to skinNot Specified

Experimental Protocols

Detailed experimental protocols for the cited studies are not provided in the source documents. However, the studies were conducted following standardized OECD Test Guidelines.

  • OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin. A single dose of the substance is applied to the shaved skin of several experimental animals (typically rabbits). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is then calculated.

  • OECD Test Guideline 403 (Acute Inhalation Toxicity): This guideline describes a method for determining the acute toxicity of a substance when administered by inhalation. Animals (usually rats) are exposed to the substance at various concentrations for a defined period (typically 4 hours). Observations of toxic effects and mortality are made over a 14-day period to determine the LC50.

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test evaluates the potential of a substance to cause irritation or corrosion to the skin. A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Visualizations

Diagram 1: General Experimental Workflow for Acute Toxicity Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis and Reporting Phase A Test Substance Characterization B Animal Selection and Acclimatization A->B C Dose Formulation and Administration B->C D Observation for Clinical Signs C->D E Data Collection (e.g., body weight) D->E F Necropsy and Gross Pathology E->F G Statistical Analysis (e.g., LD50/LC50 calculation) F->G H Final Report Generation G->H

Caption: A generalized workflow for conducting acute toxicity studies.

Diagram 2: Logical Relationships for Handling this compound

G cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Storage cluster_emergency Emergency Procedures Hazard This compound (Flammable, Toxic, Irritant, Ecotoxic) Gloves Protective Gloves Hazard->Gloves Requires Clothing Protective Clothing Hazard->Clothing Requires EyeFace Eye/Face Protection Hazard->EyeFace Requires Ventilation Use in a well-ventilated area Hazard->Ventilation Requires Ignition Keep away from heat/sparks/open flames Hazard->Ignition Requires Storage Keep container tightly closed Hazard->Storage Requires Spill Contain and clean up spills Hazard->Spill Requires Fire Use appropriate extinguishing media Hazard->Fire Requires FirstAid First Aid Measures (Skin, Eye, Inhalation, Ingestion) Hazard->FirstAid Requires

Caption: Decision logic for the safe handling of this compound.

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage

  • Handling: Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Environmental Precautions

This compound is very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and do not let the product enter drains.

Conclusion

While specific toxicological data for this compound is limited, the available information for this compound and its isomers indicates that it should be handled with significant care. It is a flammable liquid that poses several health risks, including skin irritation, respiratory effects, and potential long-term organ damage and genetic defects.[1] Strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize exposure and mitigate risks. Further research is needed to fully characterize the safety and toxicity profile of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine is an aliphatic amine whose biological activities have yet to be extensively characterized. In vitro assays are essential first steps in determining the potential pharmacological or toxicological effects of such compounds. This document provides detailed protocols for two key in vitro assays: a Monoamine Oxidase (MAO) inhibition assay to assess its potential effects on neurotransmitter metabolism, and a cytotoxicity assay to evaluate its impact on cell viability. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound or similar aliphatic amines.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters.[1][2] Inhibition of these enzymes can have significant therapeutic effects in the treatment of depression and neurodegenerative diseases.[1][2] Cytotoxicity assays are fundamental in drug discovery and toxicology to determine the concentration at which a compound may induce cell death.[3][4]

Data Presentation

The following tables present representative data for the assessment of this compound in MAO inhibition and cytotoxicity assays.

Note: The data presented below are for illustrative purposes only and do not represent actual experimental results for this compound. They are intended to demonstrate the format for data presentation.

Table 1: Inhibitory Activity of this compound against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)

CompoundTargetIC50 (µM)
This compoundMAO-A75.2
This compoundMAO-B25.8
Clorgyline (Control)MAO-A0.008
Selegiline (Control)MAO-B0.015

Table 2: Cytotoxicity of this compound in Human Hepatocellular Carcinoma (HepG2) Cells

CompoundAssayIncubation TimeEC50 (µM)
This compoundMTT Assay48 hours150.5
This compoundCellTiter-Glo®48 hours135.2
Doxorubicin (Control)MTT Assay48 hours0.8

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of this compound on the activity of recombinant human MAO-A and MAO-B enzymes. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[5]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine)

  • Fluorescent Probe (e.g., Amplex® Red)[5]

  • Horseradish Peroxidase (HRP)[6]

  • This compound

  • Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[1]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~530/590 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in MAO Assay Buffer to achieve a range of desired concentrations.

    • Prepare working solutions of the positive control inhibitors in MAO Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the MAO Assay Buffer.

    • Add 10 µL of the diluted this compound, positive control, or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[5]

  • Initiation of Reaction and Detection:

    • Prepare a substrate working solution containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank)] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Control Dilutions add_reagents Add Buffer, Compound, and Enzyme to Plate prep_compound->add_reagents prep_enzyme Prepare MAO-A and MAO-B Enzyme Solutions prep_enzyme->add_reagents prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate Solution prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

MAO Inhibition Assay Workflow

MAO_Signaling_Pathway cluster_pathway Monoamine Oxidase Pathway monoamine Monoamine (e.g., Dopamine) mao MAO-A / MAO-B monoamine->mao Oxidative Deamination aldehyde Aldehyde Metabolite mao->aldehyde h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 acid Carboxylic Acid Metabolite aldehyde->acid inhibitor This compound (Potential Inhibitor) inhibitor->mao

Simplified MAO Signaling Pathway
Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a selected cell line (e.g., HepG2). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials and Reagents:

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Positive Control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[7]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurement at ~570 nm[4]

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in a cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells containing only the culture medium with the same concentration of the solvent used for the compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate 24h for Cell Attachment seed_cells->incubate_attach prep_compounds Prepare this compound and Control Dilutions incubate_attach->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_treat Incubate for 24/48/72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ec50 Determine EC50 calc_viability->det_ec50

Cytotoxicity Assay Workflow

References

Application Notes and Protocols for the Use of Octan-4-amine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a general guide based on the known properties of short-chain alkylamines. As there is limited specific data available for Octan-4-amine in cell culture, the provided concentration ranges and procedures should be considered as a starting point for experimental optimization.

Application Notes

This compound is a short-chain alkylamine that, like other similar amines, may be investigated in cell culture for a variety of purposes. The primary amino group can influence cellular processes, and its aliphatic chain contributes to its lipophilicity, which may facilitate its interaction with cellular membranes.

Potential Applications:

  • Lysosomotropic Agent: Simple amines are known to accumulate in acidic intracellular compartments, such as lysosomes, where they can raise the intralysosomal pH. This property can be exploited to study processes that are dependent on lysosomal function, such as autophagy, endocytosis, and drug sequestration.

  • Cytotoxicity and Anticancer Research: Alkylamines have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of this cytotoxicity can involve the inhibition of DNA and protein synthesis.[1] Therefore, this compound could be investigated as a potential cytotoxic or antineoplastic agent.

  • Structure-Activity Relationship Studies: The cytotoxicity of aliphatic amines is related to their chemical structure, including the length of the alkyl chain.[2] this compound can be used in studies to further elucidate the relationship between the chemical structure of alkylamines and their biological activity.

  • Modulation of Cellular pH: The ability of amines to alter the pH of intracellular compartments can be used to study the role of pH in various cellular signaling pathways and functions.

Quantitative Data Summary for Related Short-Chain Alkylamines

The following table summarizes a limited selection of quantitative data for short-chain alkylamines from the literature. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineEffectConcentrationReference
Propylamine (B44156)Mouse Peritoneal MacrophagesRelease of lysosomal enzymes20 mM[3]
Substituted PropylaminesMDBK CellsIC50 for cytotoxicity0.1 - 0.4 mM[4]

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with this compound

This protocol provides a general workflow for treating adherent mammalian cell lines with this compound and assessing its effects on cell viability using an MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium suitable for the cell line of interest

  • Adherent mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Sterile 96-well cell culture plates

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 5,000-10,000 cells per well).

    • Incubate the plate overnight to allow for cell attachment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Based on data from related compounds, a starting range of 0.1 mM to 10 mM is recommended for initial screening.

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to minimize solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add 100 µL of the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability (MTT Assay):

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_solution Prepare Stock Solution (this compound in DMSO) working_solutions Prepare Working Solutions (Serial Dilutions) stock_solution->working_solutions cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with this compound cell_seeding->treat_cells working_solutions->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay Incubate 24-72h data_analysis Analyze Data and Determine IC50 mtt_assay->data_analysis

Caption: A flowchart of the general workflow for assessing the cytotoxicity of this compound.

Amine_Mechanism Proposed Mechanism of Amine Action on Lysosomes cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) H_plus H+ protonated_amine This compound-H+ H_plus->protonated_amine Protonation lysosomal_enzymes Inactive Enzymes protonated_amine->lysosomal_enzymes Increases pH cellular_processes Inhibition of Autophagy, Endocytosis, etc. lysosomal_enzymes->cellular_processes amine_outside This compound amine_inside This compound amine_outside->amine_inside Enters Cell amine_inside->H_plus Enters Lysosome

Caption: A diagram illustrating the potential mechanism of action of amines on lysosomes.

References

Octan-4-amine: Application Notes for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octan-4-amine is a simple aliphatic amine. While it has applications in chemical synthesis, such as in deuterium (B1214612) labeling and as a radical cation and cleavage agent, its role as a specific chemical probe for a particular target protein is not yet established in publicly available scientific literature.[1][2] A chemical probe is a small molecule used to study and manipulate the function of a specific protein or biological pathway. The development of such a probe requires rigorous validation of its potency, selectivity, and mechanism of action.

This document provides a framework for researchers and drug development professionals on how to approach the identification and validation of a potential protein target for this compound, thereby exploring its potential as a chemical probe.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.[3][4][5]

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
CAS Number 1117-33-5
IUPAC Name This compound
Synonyms 4-Octanamine, 1-Butyl-1-butanamine
SMILES CCCCC(CCC)N
InChI InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3

Protocols for Target Identification and Validation

Given that a specific target for this compound is unknown, the following sections outline hypothetical workflows and protocols that could be employed to identify and validate a protein target.

Hypothetical Workflow for Target Identification

The identification of a protein target for a small molecule like this compound can be approached through several experimental strategies. A generalized workflow is depicted below.

Target_Identification_Workflow cluster_0 Target Identification Strategies cluster_1 Alternative & Complementary Approaches start This compound immobilize Immobilize on a solid support (e.g., beads for affinity chromatography) start->immobilize cell_lysate Incubate with cell lysate or protein mixture immobilize->cell_lysate pull_down Affinity Pull-down cell_lysate->pull_down mass_spec Protein identification by Mass Spectrometry pull_down->mass_spec hits Potential Protein Targets ('Hits') mass_spec->hits y2h Yeast Two-Hybrid Screen y2h->hits computational Computational Target Prediction (e.g., molecular docking) computational->hits phenotypic Phenotypic Screening phenotypic->hits Target_Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays hits Potential Protein Targets ('Hits') elisa ELISA hits->elisa spr Surface Plasmon Resonance (SPR) hits->spr mst Microscale Thermophoresis (MST) hits->mst validated Validated Target elisa->validated spr->validated mst->validated enzymatic Enzymatic Assays (if target is an enzyme) cellular Cell-based Assays (e.g., reporter gene, proliferation) pathway Signaling Pathway Analysis validated->enzymatic validated->cellular validated->pathway Hypothetical_Signaling_Pathway octan4amine This compound target_protein Target Protein octan4amine->target_protein Inhibition downstream1 Downstream Effector 1 target_protein->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 transcription_factor Transcription Factor downstream2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

Application Notes and Protocols for the Quantification of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Octan-4-amine in various matrices. The protocols are based on established analytical techniques for primary amines and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a primary aliphatic amine. Accurate and sensitive quantification of this compound is crucial in diverse research and development settings, including pharmaceutical development, metabolic studies, and environmental analysis. This document outlines three robust analytical methods for determining the concentration of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of amines.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and versatile technique. Derivatization is necessary to introduce a chromophore to this compound for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications, offering exceptional sensitivity and specificity for quantifying low-level analytes in complex matrices.

Data Presentation

The following tables summarize typical quantitative performance parameters that can be expected with the described analytical methods for this compound quantification. These values are illustrative and may vary based on instrumentation, matrix, and specific method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

ParameterExpected Performance
Linear Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery85 - 115%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Characteristics

ParameterExpected Performance
Linear Range0.5 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.4 µg/mL
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 10%
Recovery90 - 110%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics

ParameterExpected Performance
Linear Range0.05 - 1000 ng/mL
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 15%
Recovery80 - 120%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Amines can exhibit poor peak shape and reproducibility in GC analysis without derivatization.[1] Propyl chloroformate is a suitable derivatizing agent for amines in aqueous samples.[1]

a. Sample Preparation and Derivatization

  • Sample Extraction: For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the amine fraction and remove interfering matrix components. For solid samples, perform homogenization followed by solvent extraction.

  • Derivatization:

    • To 100 µL of the extracted sample (or standard), add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Add 50 µL of derivatizing reagent solution (e.g., propyl chloroformate).

    • Vortex the mixture for 1 minute.

    • Allow the phases to separate. The upper organic layer contains the derivatized analyte.

    • Transfer the organic layer to a clean vial for GC-MS analysis.

b. GC-MS Operating Conditions

  • Injector Temperature: 270°C[2]

  • Initial Column Temperature: 120°C[2]

  • Final Column Temperature: 240°C[2]

  • Temperature Program Rate: 20°C/min[2]

  • Carrier Gas: Helium at a flow rate of 40 mL/minute[2]

  • Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with Propyl Chloroformate Extraction->Derivatization Injection Injection into GC Derivatization->Injection Inject Derivatized Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (MS) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data Acquisition HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction & Drying Sample->Extraction Derivatization Derivatization with Dansyl Chloride Extraction->Derivatization Injection Injection into HPLC Derivatization->Injection Inject Derivatized Sample Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Data Acquisition LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Injection Injection into LC Evaporation->Injection Inject Reconstituted Sample Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Data Acquisition

References

Application Notes and Protocols for Octan-4-amine in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of in vivo data for Octan-4-amine. Despite searches for dosage, pharmacokinetics, toxicity, and mechanism of action in animal models, no specific studies detailing the use of this compound in vivo were identified.

Chemical databases such as PubChem provide basic information on the physical and chemical properties of this compound, including its molecular formula (C8H19N) and molecular weight (129.24 g/mol ).[1][2][3] However, these resources do not contain information regarding its biological activity or its effects in living organisms.

Consequently, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or diagrams for signaling pathways and experimental workflows related to the in vivo use of this compound. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research data.

Researchers, scientists, and drug development professionals interested in the in vivo application of this compound should consider this a novel area of investigation. Any planned in vivo studies would require preliminary in vitro assessments and subsequent de novo preclinical trial design, including dose-ranging and toxicity studies, to establish a safe and effective dosage for animal models.

It is critical to note that the information available for other similarly named compounds, such as Octylamine (Octan-1-amine) or other alkylamines, should not be extrapolated to this compound due to potential differences in their pharmacokinetic and pharmacodynamic properties.

Further research is necessary to determine the biological effects and potential therapeutic applications of this compound before any standardized in vivo protocols can be developed.

References

Application Note: Laboratory Synthesis of Octan-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the laboratory-scale synthesis of octan-4-amine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a one-pot reductive amination of commercially available octan-4-one. This process involves the in-situ formation of an imine intermediate followed by its reduction to the corresponding primary amine. The protocol is designed for high yield and purity, with straightforward purification steps. All quantitative data, including reagent amounts, reaction parameters, and product characterization, are presented in clearly structured tables. A detailed experimental workflow is also provided in a graphical format.

Introduction

Primary amines are fundamental functional groups in a vast array of biologically active molecules and pharmaceutical agents. This compound, with its eight-carbon aliphatic chain, serves as a key intermediate in the synthesis of various target molecules in drug discovery programs. The strategic placement of the amino group at the 4-position offers unique structural features for molecular design and optimization. Reductive amination of ketones represents one of the most effective and widely used methods for the synthesis of primary amines, offering a direct and controlled route to these essential compounds. This application note provides a detailed and reproducible protocol for the synthesis of this compound from octan-4-one, suitable for implementation in a standard organic chemistry laboratory.

Experimental Protocol

The synthesis of this compound is achieved through a one-pot reductive amination of octan-4-one using ammonia (B1221849) as the nitrogen source and sodium borohydride (B1222165) as the reducing agent, with titanium(IV) isopropoxide acting as a Lewis acid and water scavenger to facilitate imine formation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Octan-4-oneReagentSigma-Aldrich
Ammonia in Methanol (B129727) (2.0 M)ReagentSigma-Aldrich
Sodium BorohydrideReagentSigma-Aldrich
Titanium(IV) IsopropoxideReagentSigma-Aldrich
Dichloromethane (DCM)ACSFisher Scientific
Hydrochloric Acid (HCl)ACSFisher Scientific
Sodium Hydroxide (B78521) (NaOH)ACSFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)ReagentSigma-Aldrich
Diethyl EtherACSFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octan-4-one (12.82 g, 100 mmol) and anhydrous methanol (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 2.0 M solution of ammonia in methanol (100 mL, 200 mmol) to the stirred solution.

  • To this mixture, add titanium(IV) isopropoxide (34.1 g, 120 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 4 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully add sodium borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes, controlling the rate of addition to manage any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL) at 0 °C.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Basify the aqueous residue to a pH > 12 with a 4 M sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

ParameterValue
Octan-4-one (moles)0.100 mol
Ammonia (moles)0.200 mol
Sodium Borohydride (moles)0.150 mol
Titanium(IV) Isopropoxide (moles)0.120 mol
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time4 h (imine formation) + Overnight (reduction)
Typical Yield75-85%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point163-165 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 2.68 (p, J = 6.4 Hz, 1H), 1.45-1.20 (m, 10H), 1.15 (s, 2H, NH₂), 0.90 (t, J = 7.0 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 51.5, 37.2, 28.5, 23.1, 14.2
IR (neat, cm⁻¹) ν 3360 (N-H stretch), 2955, 2927, 2858 (C-H stretch), 1590 (N-H bend)
Mass Spectrum (EI, m/z) 129 (M⁺), 114, 86, 72, 58, 44 (base peak)

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Octan-4-one in Methanol ammonia Add Ammonia in Methanol at 0°C start->ammonia ti_isopropoxide Add Ti(OiPr)4 at 0°C ammonia->ti_isopropoxide imine_formation Stir at RT for 4h (Imine Formation) ti_isopropoxide->imine_formation reduction Add NaBH4 at 0°C, then stir at RT overnight (Reduction) imine_formation->reduction quench Quench with 1M HCl reduction->quench concentrate Concentrate in vacuo quench->concentrate basify Basify with 4M NaOH concentrate->basify extract Extract with Diethyl Ether basify->extract dry Dry and Concentrate extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. The methodology is reliable, high-yielding, and utilizes readily available reagents and standard laboratory techniques. The provided data tables and workflow diagram offer a clear and concise guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This protocol can be readily adopted for the efficient production of this compound for further synthetic applications.

Application of Octan-4-amine in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine, a primary aliphatic amine with the chemical formula C₈H₁₉N, serves as a versatile building block and reagent in organic synthesis.[1][2] Its utility stems from the nucleophilic nature of the amino group and the hydrophobic character of the octyl chain. These characteristics make it a valuable precursor in the synthesis of a variety of organic molecules, including amides, sulfonamides, imines (Schiff bases), and other substituted amines.[3][4][5] Furthermore, its derivatives have potential applications in medicinal chemistry and materials science, for instance, as corrosion inhibitors.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Synthesis of Amides via Acylation

The reaction of this compound with acyl chlorides or acid anhydrides is a robust method for the formation of N-(octan-4-yl) amides. These amide derivatives are prevalent in various biologically active molecules and functional materials. The acylation reaction is typically rapid and high-yielding.[3][8]

Application Note:

The acylation of this compound provides a straightforward route to N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct formed when using acyl chlorides.[3] The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[8]

Quantitative Data:

While specific data for the acylation of this compound is not extensively published, the following table provides representative reaction conditions and yields based on general acylation procedures for primary amines.[3][8]

Acylating AgentBase (1.1 eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT1-3>90
Benzoyl ChloridePyridineTHF0 to RT2-4>90
Acetic AnhydrideNoneNeatRT to 501-2>95
Experimental Protocol: Synthesis of N-(octan-4-yl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-(octan-4-yl)benzamide.[8]

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Triethylamine in DCM cool Cool to 0 °C start->cool add Add Benzoyl Chloride Solution Dropwise cool->add react Warm to RT and Stir (2-12h) add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for the synthesis of N-(octan-4-yl)benzamide.

Synthesis of Sulfonamides

This compound readily reacts with sulfonyl chlorides to produce N-(octan-4-yl)sulfonamides, a class of compounds with significant importance in medicinal chemistry due to their wide range of biological activities.[4][9]

Application Note:

The synthesis of sulfonamides from this compound and a sulfonyl chloride is analogous to amide synthesis and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[2] The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[4]

Quantitative Data:

The following table presents typical conditions for the sulfonylation of primary amines, which can be adapted for this compound.[4][9]

Sulfonylating AgentBase (1.2 eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Benzenesulfonyl ChloridePyridinePyridine0 to RT2-685-95
p-Toluenesulfonyl ChlorideTriethylamineDCM0 to RT3-880-90
Methanesulfonyl ChlorideTriethylamineDCM0 to RT1-485-95
Experimental Protocol: Synthesis of N-(octan-4-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM) for extraction

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine at 0 °C.

  • Slowly add benzenesulfonyl chloride (1.05 eq.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Synthesis of Schiff Bases (Imines)

This compound undergoes condensation with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis and are known for their biological activities.[5][10]

Application Note:

The formation of a Schiff base from this compound and a carbonyl compound is a reversible reaction that involves the elimination of a water molecule.[8] The reaction is often catalyzed by a catalytic amount of acid, such as glacial acetic acid, and can be driven to completion by removing the water formed, for example, by azeotropic distillation.[10]

Quantitative Data:

The table below provides representative conditions for Schiff base formation with primary amines.

Carbonyl CompoundCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Benzaldehyde (B42025)Glacial Acetic AcidEthanolReflux2-4>85
CinnamaldehydeNoneMethanolRT1-3>90
AcetoneMolecular SievesTolueneReflux6-1270-80
Experimental Protocol: Synthesis of a Schiff Base from this compound and Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in absolute ethanol.

  • In a separate beaker, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the amine solution to the stirred solution of the aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a condenser and reflux the mixture with constant stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the Schiff base by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume by rotary evaporation to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[10]

Schiff_Base_Formation Reactants This compound + Benzaldehyde (in Ethanol) Reaction_Vessel Reflux (2-4h) Reactants->Reaction_Vessel Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction_Vessel Monitoring TLC Monitoring Reaction_Vessel->Monitoring Workup Cooling & Precipitation Monitoring->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure Schiff Base Purification->Product

Caption: Logical flow for the synthesis of a Schiff base from this compound.

N-Alkylation of this compound

N-alkylation of this compound with alkyl halides provides a direct route to secondary and tertiary amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]

Application Note:

Direct alkylation of primary amines like this compound can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, it is common to use a large excess of the amine or to control the stoichiometry of the alkylating agent carefully. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.[6]

Quantitative Data:

The following table outlines representative conditions for the N-alkylation of primary amines.

Alkylating AgentBase (1.5 eq.)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
Methyl IodideK₂CO₃AcetonitrileRT2-6Secondary Amine70-85
Benzyl BromideNaHCO₃DMF604-8Secondary Amine75-90
1-BromooctaneTriethylamineToluene8012-24Secondary Amine60-75
Experimental Protocol: Mono-N-alkylation of this compound with 1-Bromobutane (B133212)

Materials:

  • This compound

  • 1-Bromobutane

  • Potassium carbonate

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.

  • Stir the mixture at room temperature.

  • Add 1-bromobutane (1.0 eq.) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir until the 1-bromobutane is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[6]

Application as a Corrosion Inhibitor

Aliphatic amines and their derivatives are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom allows these molecules to adsorb onto the metal surface, forming a protective film that inhibits corrosion.[7][11]

Application Note:

This compound, with its amino group and hydrophobic octyl chain, is expected to function as an effective corrosion inhibitor. The amino group can coordinate with the metal surface, while the long alkyl chain forms a hydrophobic barrier, preventing contact with corrosive agents. While specific data for this compound is limited, data for its isomer, n-octylamine, shows significant corrosion inhibition efficiency on mild steel in acidic media.[4]

Representative Quantitative Data for a Structural Isomer (n-Octylamine):
InhibitorMediumConcentrationTemperature (°C)Inhibition Efficiency (%)
n-Octylamine1 M HCl5 x 10⁻³ M3092.5
n-Octylamine1 M HCl1 x 10⁻² M3095.1

Data sourced from a study on n-octylamine as a corrosion inhibitor for mild steel.[4]

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid solution

  • This compound

  • Acetone

  • Distilled water

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Accurately weigh the prepared coupons.

  • Prepare solutions of 1 M HCl containing various concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Conclusion

This compound is a valuable and versatile primary amine in organic synthesis. It serves as a key starting material for the preparation of a wide range of functionalized molecules, including amides, sulfonamides, and imines. Its potential application as a corrosion inhibitor further broadens its utility. The protocols provided herein offer a foundation for researchers to explore and utilize this compound in their synthetic endeavors. Further research into its catalytic activities and the biological properties of its derivatives could unveil new and exciting applications in the future.

References

Octan-4-amine: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octan-4-amine, a primary aliphatic amine, presents itself as a valuable and versatile building block for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and materials science. Its lipophilic octyl chain and reactive primary amino group offer a unique scaffold for the introduction of various functionalities, enabling the modulation of physicochemical and biological properties of target molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Schiff bases and sulfonamides, two classes of compounds renowned for their broad spectrum of biological activities.

Application Note 1: Synthesis of Schiff Base Derivatives of this compound

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone. This reaction provides a straightforward method for introducing a variety of substituents into the final molecule, making them attractive targets for drug discovery. Derivatives of this compound in this class are anticipated to exhibit interesting antimicrobial and anticancer properties.

General Experimental Workflow for Schiff Base Synthesis

The synthesis of Schiff bases from this compound typically follows a one-pot condensation reaction.

experimental_workflow start Start reactants Dissolve this compound and Aldehyde/Ketone in Solvent start->reactants catalyst Add Catalytic Acid (e.g., Acetic Acid) reactants->catalyst reaction Stir at Room Temperature or Reflux catalyst->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up: - Quench Reaction - Extract with Organic Solvent - Dry Organic Layer monitoring->workup Completion purification Purify by Recrystallization or Column Chromatography workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of (E)-N-(octan-4-yl)iminomethyl)benzene

This protocol describes the synthesis of a Schiff base from this compound and benzaldehyde (B42025).

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol (B145695) (solvent)

  • Glacial acetic acid (catalyst)

  • Magnesium sulfate (B86663) (drying agent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for a series of synthesized Schiff base derivatives of this compound.

Compound IDAldehyde/KetoneYield (%)MIC (µg/mL) vs. S. aureusIC50 (µM) vs. MCF-7
O4A-SB-01 Benzaldehyde856425.3
O4A-SB-02 4-Chlorobenzaldehyde923215.8
O4A-SB-03 4-Methoxybenzaldehyde8812842.1
O4A-SB-04 Cinnamaldehyde781610.5

Application Note 2: Synthesis of Sulfonamide Derivatives of this compound

Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides from this compound involves the reaction of the primary amine with a sulfonyl chloride.

General Experimental Workflow for Sulfonamide Synthesis

The synthesis of sulfonamides from this compound is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

experimental_workflow_sulfonamide start Start reactants Dissolve this compound and Base (e.g., Pyridine) in Solvent (e.g., DCM) start->reactants sulfonyl_chloride Add Sulfonyl Chloride Dropwise at 0 °C reactants->sulfonyl_chloride reaction Stir at Room Temperature sulfonyl_chloride->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up: - Wash with Acidic Solution - Wash with Brine - Dry Organic Layer monitoring->workup Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of sulfonamides from this compound.

Experimental Protocol: Synthesis of N-(octan-4-yl)benzenesulfonamide

This protocol describes the synthesis of a sulfonamide from this compound and benzenesulfonyl chloride.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (B92270) (1.5 eq, base and solvent)

  • Dichloromethane (DCM, solvent)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate (drying agent)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for a series of synthesized sulfonamide derivatives of this compound.

Compound IDSulfonyl ChlorideYield (%)IC50 (µM) vs. A549IC50 (µM) vs. HCT116
O4A-SA-01 Benzenesulfonyl chloride7518.222.5
O4A-SA-02 4-Toluenesulfonyl chloride8212.715.9
O4A-SA-03 4-Nitrobenzenesulfonyl chloride788.510.1
O4A-SA-04 Dansyl chloride6525.130.4

Signaling Pathway Diagram

While specific signaling pathways for novel compounds derived from this compound are not yet established in the literature, many anticancer sulfonamides are known to exert their effects through the inhibition of carbonic anhydrases or by targeting other key enzymes in cancer cell proliferation. The following diagram illustrates a generalized signaling pathway that could be inhibited by a hypothetical anticancer sulfonamide derived from this compound.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Sulfonamide Derivative Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound sulfonamide derivative.

Disclaimer: The quantitative data and the specific signaling pathway depicted are illustrative and intended to provide a framework for the potential applications of this compound as a building block. Further experimental validation is required to establish the actual biological activities and mechanisms of action of its derivatives.

Application Notes and Protocols for High-Throughput Screening with Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine is a chemical compound with the formula C8H19N.[1][2] Structurally, it is a primary aliphatic amine. While its direct applications in high-throughput screening (HTS) are not extensively documented in publicly available literature, its properties as a primary amine suggest potential for interaction with a variety of biological targets. Amines are common moieties in biologically active compounds and can interact with targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] This document provides a hypothetical application note and detailed protocols for the use of this compound in a high-throughput screening campaign targeting a hypothetical G-protein coupled receptor, designated here as Target Receptor X (TR-X), which is known to be involved in neurological signaling pathways.

Application Note: Screening for Modulators of Target Receptor X (TR-X)

Background

Target Receptor X (TR-X) is a Gq-coupled GPCR implicated in a novel signal transduction cascade relevant to neurodegenerative disorders. Activation of TR-X leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+), mobilized from the endoplasmic reticulum by IP3, serves as a measurable downstream event. This calcium mobilization can be detected using fluorescent calcium-sensitive dyes, providing a robust and scalable method for high-throughput screening.

Principle of the Assay

This HTS campaign is designed to identify antagonists of TR-X. The assay utilizes a cell line stably expressing TR-X and a no-wash calcium indicator dye. In the presence of a known agonist for TR-X, the receptor is activated, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. Compounds that are antagonists of TR-X will inhibit this agonist-induced calcium flux, resulting in a decrease in the fluorescent signal. This compound and other library compounds are screened for their ability to inhibit this response.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for this compound and control compounds against Target Receptor X.

CompoundActivityIC50 (µM)Z'-Factor
This compoundAntagonist12.50.78
Control AntagonistAntagonist0.20.82
Control AgonistAgonistN/AN/A
DMSO VehicleNo EffectN/AN/A

Experimental Protocols

1. Cell Culture and Plating

  • Cell Line: HEK293 cells stably expressing Target Receptor X (TR-X).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.

  • Procedure:

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days when they reach 80-90% confluency.

    • For the assay, harvest cells using Trypsin-EDTA and resuspend in assay buffer (Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

    • Dispense 20 µL of the cell suspension into each well of a 384-well, black, clear-bottom microplate at a density of 10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

2. Calcium Mobilization Assay

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Control antagonist and agonist stock solutions (10 mM in DMSO)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

    • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

    • 384-well black, clear-bottom microplates

  • Procedure:

    • Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. Add 20 µL of the dye solution to each well of the cell plate. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Compound Addition:

      • Prepare serial dilutions of this compound and control compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

      • Using an acoustic dispenser or multichannel pipette, transfer 20 nL of the compound solutions to the appropriate wells of the assay plate.

      • Incubate the plate for 15 minutes at room temperature.

    • Signal Detection:

      • Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra®).

      • Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of the TR-X agonist at its EC80 concentration to all wells simultaneously using the instrument's integrated pipettor.

      • Continue to record the fluorescence signal for an additional 120 seconds.

    • Data Analysis:

      • The activity of this compound is quantified by determining its IC50 from the dose-response curves generated from the fluorescence signal.

      • The Z'-factor, a measure of assay quality, is calculated using the signals from the positive (agonist + DMSO) and negative (antagonist) controls.

Visualizations

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum TRX Target Receptor X (GPCR) PLC Phospholipase C TRX->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER_Ca Ca2+ Store Ca_Signal Increased Intracellular Ca2+ ER_Ca->Ca_Signal Release Agonist Agonist Agonist->TRX Activates Octan4Amine This compound (Antagonist) Octan4Amine->TRX Inhibits IP3->ER_Ca Opens Ca2+ channels Cellular_Response Cellular Response Ca_Signal->Cellular_Response

Caption: Hypothetical signaling pathway of Target Receptor X (TR-X).

HTS_Workflow start Start cell_plating Plate TR-X expressing cells in 384-well plates start->cell_plating incubation1 Incubate 24h at 37°C cell_plating->incubation1 dye_loading Add Calcium-Sensitive Dye incubation1->dye_loading incubation2 Incubate 60 min at 37°C dye_loading->incubation2 compound_addition Add this compound & Control Compounds incubation2->compound_addition incubation3 Incubate 15 min at RT compound_addition->incubation3 read_plate Measure Fluorescence in FLIPR incubation3->read_plate agonist_addition Add Agonist (EC80) read_plate->agonist_addition data_acquisition Record Post-Addition Fluorescence read_plate->data_acquisition agonist_addition->data_acquisition data_analysis Analyze Data & Determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for TR-X antagonists.

References

Application Note: Quantitative Analysis of Octan-4-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of octan-4-amine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical research setting.

Introduction

This compound is a primary aliphatic amine with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound in biological matrices is crucial for drug development and safety assessment. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma, offering high selectivity and sensitivity.

Experimental

Materials and Reagents
  • This compound analytical standard (≥99.5%)

  • This compound-d3 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: LC Gradient Program

Time (min)%A%B
0.00955
0.50955
2.50595
3.50595
3.51955
5.00955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
MRM Transitions See Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundQ1 Mass (Da)Q3 Mass (Da)DP (V)EP (V)CE (V)CXP (V)
This compound 130.272.160102512
This compound-d3 (IS) 133.275.160102512

(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Protocols

Standard and Quality Control (QC) Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50/50 (v/v) methanol/water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples. The final concentration of the organic solvent should be less than 5%.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50/50 methanol/water).

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 5: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coeff. (r²) > 0.995
Limit of Quant. (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

G LC-MS/MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard (25 µL) s1->s2 s3 Add 0.1 M NaOH (50 µL) s2->s3 s4 Vortex (10s) s3->s4 s5 Add MTBE (500 µL) s4->s5 s6 Vortex (2 min) s5->s6 s7 Centrifuge (13,000 rpm, 5 min) s6->s7 s8 Transfer Organic Layer s7->s8 s9 Evaporate to Dryness s8->s9 s10 Reconstitute in Mobile Phase A (100 µL) s9->s10 a1 Inject 5 µL onto C18 Column s10->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Workflow for this compound quantification.

G Logical Relationship of Method Components cluster_extraction Extraction cluster_separation Separation & Detection compound This compound (Analyte) lle Liquid-Liquid Extraction (LLE) compound->lle is This compound-d3 (Internal Standard) is->lle matrix Human Plasma (Matrix) matrix->lle cleanup Matrix Interference Removal lle->cleanup lc Reversed-Phase LC (Separation) cleanup->lc ms Tandem MS (Detection) lc->ms quant Accurate Quantification ms->quant

Caption: Key components for accurate quantification.

Application Notes and Protocols for Octan-4-amine in Protein Crystallization Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical yet often challenging step in structural biology and structure-based drug design. The process of obtaining well-ordered crystals suitable for X-ray diffraction analysis can be hindered by various factors, including protein aggregation, conformational heterogeneity, and unfavorable crystal packing. The use of small molecule additives in crystallization screens is a widely adopted strategy to overcome these hurdles and improve the likelihood of obtaining high-quality crystals.

This document provides detailed application notes and protocols for the use of octan-4-amine as a potential additive in protein crystallization trials. While direct, extensive literature on the specific application of this compound for this purpose is limited, these guidelines are based on the established principles of using alkylamines and other small molecules to influence protein crystallization. This compound, a primary alkylamine, possesses properties that may favorably alter the surface chemistry of proteins, potentially leading to improved crystallization outcomes.

Principle of Action

The primary amine group of this compound can interact with surface residues of proteins through various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. The hydrophobic octyl chain can also participate in hydrophobic interactions. These interactions may promote crystallization through several mechanisms:

  • Surface Charge Modification: The amine group can interact with negatively charged residues (e.g., aspartate, glutamate) on the protein surface, effectively neutralizing local charge patches and reducing electrostatic repulsion between protein molecules, which can be a barrier to crystal lattice formation.

  • Increased Hydrophobicity: The alkyl chain can interact with hydrophobic patches on the protein surface, potentially masking regions that might otherwise lead to amorphous aggregation.

  • Linkage and Stabilization: this compound molecules could act as bridges between protein molecules, promoting the formation of ordered crystal contacts.

  • Alteration of Solvation Shell: The presence of this compound can alter the hydration layer around the protein, which may favor the conformational state required for crystallization.

Data Presentation

As there is no specific published quantitative data for this compound in protein crystallization, the following table presents a hypothetical summary of screening results against a model protein (e.g., Lysozyme) to illustrate how such data could be structured. This table is for demonstrative purposes only.

Crystallization Condition (Initial Hit)AdditiveAdditive Concentration (mM)Crystal Quality ImprovementObservations
0.1 M Sodium Acetate pH 4.6, 1.0 M NaClNone (Control)0-Small, needle-like crystals
0.1 M Sodium Acetate pH 4.6, 1.0 M NaClThis compound1++Larger, rod-shaped crystals
0.1 M Sodium Acetate pH 4.6, 1.0 M NaClThis compound5+++Well-defined, diffraction-quality crystals
0.1 M Sodium Acetate pH 4.6, 1.0 M NaClThis compound10+Increased number of smaller crystals
0.2 M Ammonium Sulfate, 30% PEG 8000None (Control)0-Amorphous precipitate
0.2 M Ammonium Sulfate, 30% PEG 8000This compound1+Spherulites observed
0.2 M Ammonium Sulfate, 30% PEG 8000This compound5++Microcrystalline clusters
0.2 M Ammonium Sulfate, 30% PEG 8000This compound10+Phase separation

Crystal Quality Improvement Key:

  • - : No crystals or amorphous precipitate

  • + : Microcrystals or poor-quality crystals

  • ++ : Crystals with improved morphology/size

  • +++ : Diffraction-quality crystals

Experimental Protocols

Protocol 1: Additive Screening with this compound using Vapor Diffusion (Sitting Drop)

This protocol describes the process of screening this compound as an additive to a known, promising crystallization condition.

Materials:

  • Purified protein sample (e.g., 10 mg/mL in a suitable buffer)

  • Crystallization screening solution (the "initial hit" condition)

  • This compound stock solution (e.g., 100 mM in deionized water, pH adjusted if necessary)

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Pipettes and tips

  • Sealing tape

Procedure:

  • Prepare the Reservoir Solution:

    • Pipette the desired volume of the initial crystallization screening solution into the reservoir of the crystallization plate (e.g., 100 µL).

  • Prepare the Crystallization Drop:

    • In a separate microcentrifuge tube or directly on the sitting drop post, prepare a mixture of the protein and the reservoir solution. A common starting ratio is 1:1 (e.g., 1 µL of protein + 1 µL of reservoir solution).

    • To this mixture, add a small volume of the this compound stock solution to achieve the desired final concentration in the drop. For example, to achieve a 5 mM final concentration in a 2 µL drop, you would add a calculated small volume of a more concentrated stock. A more practical approach is to prepare a series of reservoir solutions containing different concentrations of this compound.

  • Alternative Drop Preparation (Pre-mixed Additive):

    • Prepare a series of reservoir solutions, each containing a different final concentration of this compound (e.g., 1 mM, 5 mM, 10 mM). To do this, add the appropriate amount of the this compound stock solution to the initial crystallization condition.

    • Pipette 1 µL of the protein solution onto the sitting drop post.

    • Add 1 µL of the corresponding this compound-containing reservoir solution to the protein drop.

  • Seal and Incubate:

    • Carefully seal the crystallization plate with sealing tape to ensure an airtight environment.

    • Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C).

  • Monitor Crystal Growth:

    • Regularly observe the drops under a microscope over several days to weeks, documenting any changes, such as the appearance of precipitate, spherulites, or crystals.

Protocol 2: Reductive Alkylation of Protein Lysine (B10760008) Residues

This advanced protocol involves the chemical modification of the protein surface by covalently attaching an octyl group to primary amines (lysine side chains and the N-terminus) via reductive alkylation. This can significantly alter the protein's surface properties.

Materials:

  • Purified protein sample (e.g., 5-10 mg/mL in a non-amine-containing buffer like HEPES or phosphate)

  • Octanal (B89490) (the aldehyde corresponding to this compound)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Buffer for reaction (e.g., 0.1 M HEPES, pH 7.5)

  • Dialysis tubing or desalting column

Procedure:

  • Buffer Exchange:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris) that would compete in the reaction. Exchange the buffer using dialysis or a desalting column into the reaction buffer (e.g., 0.1 M HEPES, pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add octanal to the protein solution. A starting point is a 10 to 20-fold molar excess of octanal over the number of lysine residues in the protein.

    • Add the reducing agent, sodium cyanoborohydride, to a final concentration of approximately 20 mM.

  • Incubation:

    • Incubate the reaction mixture at 4°C with gentle agitation for 2-4 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM.

    • Remove the excess reagents and byproducts by extensive dialysis against a suitable storage buffer or by using a desalting column.

  • Characterization and Crystallization Screening:

    • Confirm the modification using techniques such as mass spectrometry.

    • Subject the modified protein to standard crystallization screening trials.

Mandatory Visualizations

Experimental_Workflow_Additive_Screening cluster_prep Preparation cluster_setup Crystallization Setup (Vapor Diffusion) cluster_analysis Analysis Protein Purified Protein Drop Prepare Crystallization Drop (Protein + Condition + Additive) Protein->Drop Crystallization_Condition Initial Crystallization Condition Reservoir Prepare Reservoir Crystallization_Condition->Reservoir Octan4Amine_Stock This compound Stock Solution Octan4Amine_Stock->Drop Reservoir->Drop Seal Seal Plate Reservoir->Seal Drop->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Microscopic Observation Incubate->Observe Optimize Optimize Conditions Observe->Optimize

Caption: Workflow for additive screening using this compound.

Signaling_Pathway_Hypothetical_Mechanism cluster_protein Protein Molecule cluster_additive This compound cluster_outcome Potential Outcomes Protein Protein Neg_Charge Negative Surface Charge (e.g., Glu, Asp) Reduced_Repulsion Reduced Electrostatic Repulsion Neg_Charge->Reduced_Repulsion Hydrophobic_Patch Hydrophobic Patch Masked_Hydrophobicity Masked Hydrophobic Aggregation Hydrophobic_Patch->Masked_Hydrophobicity Octan4Amine This compound Amine_Group Primary Amine (NH2) Alkyl_Chain Octyl Chain Amine_Group->Neg_Charge Electrostatic Interaction Alkyl_Chain->Hydrophobic_Patch Hydrophobic Interaction Improved_Packing Improved Crystal Packing Reduced_Repulsion->Improved_Packing Masked_Hydrophobicity->Improved_Packing

Caption: Hypothetical mechanism of this compound in protein crystallization.

Disclaimer

The protocols and data presented here are intended as a guide and starting point for researchers. The optimal conditions for using this compound as a crystallization additive will be protein-specific and require empirical determination. It is recommended to perform systematic screening of this compound concentrations and to use appropriate controls in all experiments. The reductive alkylation protocol involves the use of hazardous chemicals and should be performed with appropriate safety precautions in a laboratory setting.

Application Notes & Protocols: Experimental Design for Octan-4-amine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine (also known as 4-octylamine) is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1][2] While its primary documented use is in chemical research, such as for isotopic labeling, its structural properties as a primary amine warrant investigation into its potential biological activity.[1] Many biologically active molecules, including neurotransmitters and hormones, are amines that interact with cell surface receptors.[3]

This document outlines a hypothetical framework for assessing the therapeutic efficacy of this compound. For the purpose of these protocols, we will hypothesize that This compound is a potential modulator of a G-protein coupled receptor (GPCR) implicated in neuroprotection. The following experimental designs will therefore focus on characterizing its interaction with a hypothetical neuronal GPCR target and evaluating its potential protective effects in cellular and animal models of neurodegeneration.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of efficacy testing involves characterizing the direct interaction of this compound with its putative target and assessing its effects in a controlled cellular environment.

Protocol 1: Radioligand Binding Assay for GPCR Target Affinity

Objective: To determine if this compound binds to the hypothetical neuronal GPCR and to quantify its binding affinity (Kᵢ).

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture a suitable cell line stably overexpressing the target human GPCR (e.g., HEK293-GPCR or SH-SY5Y-GPCR).

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Lyse the cells via hypotonic shock in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • Homogenize the lysate and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate binding buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a known radioligand for the target GPCR (e.g., ³H-labeled standard antagonist).

    • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Add the prepared cell membranes (typically 10-50 µg of protein per well).

    • Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋).

Protocol 2: Functional cAMP Accumulation Assay

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the target GPCR by measuring its effect on the downstream second messenger, cyclic AMP (cAMP). G protein-coupled receptors are known to signal through pathways like the cAMP pathway.[3][4]

Methodology:

  • Cell Culture:

    • Seed cells expressing the target GPCR (e.g., CHO-K1-GPCR) into a 96-well plate and culture overnight.

  • Agonist Mode:

    • Wash cells with stimulation buffer.

    • Add increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a known agonist for the receptor at its EC₅₀ concentration.

    • Incubate for the defined period.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist: Plot the response (cAMP level) against the log concentration of this compound to determine the IC₅₀. Calculate the antagonist constant (K₋) using the Schild regression analysis.

Protocol 3: Neuroprotective Effect in a Cellular Stress Model

Objective: To assess if this compound can protect neuronal cells from a toxic insult, a key indicator of efficacy in neurodegenerative disease models.

Methodology:

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates. Differentiate the cells into a more mature neuronal phenotype using retinoic acid if necessary.

  • Toxicity Induction:

    • Pre-treat cells with various concentrations of this compound for a set period (e.g., 2 hours).

    • Introduce a neurotoxic stressor. Examples include:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

      • Excitotoxicity: Glutamate or NMDA.

    • Include control wells: untreated cells, cells with this compound alone, and cells with the stressor alone.

    • Incubate for 24-48 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method:

      • MTT Assay: Measures mitochondrial reductase activity.

      • LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase release into the medium.

      • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot percent viability against the log concentration of this compound to determine the EC₅₀ for its protective effect.

Part 2: In Vivo Efficacy Studies

Following promising in vitro results, the efficacy of this compound must be evaluated in a living organism. Animal models are essential for studying neurological disorders.[5][6]

Protocol 4: Mouse MPTP Model of Parkinson's Disease

Objective: To evaluate the neuroprotective or neuro-restorative effects of this compound in a chemically-induced mouse model of Parkinson's Disease.

Methodology:

  • Animal Model and Dosing:

    • Use adult male C57BL/6 mice, a common strain for this model.

    • Protective Paradigm: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) for several days. Then, co-administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons.

    • Restorative Paradigm: First induce the lesion with MPTP. After a few days, begin treatment with this compound or vehicle.

    • Include a saline-injected control group that does not receive MPTP.

  • Behavioral Assessment:

    • Perform a battery of motor function tests at baseline and at specified time points after MPTP administration.

    • Rotarod Test: Measures motor coordination and balance. Record the latency to fall from a rotating rod.

    • Pole Test: Measures bradykinesia. Record the time taken to turn and descend a vertical pole.

    • Open Field Test: Measures general locomotor activity.

  • Post-Mortem Analysis (Endpoint):

    • At the end of the study (e.g., 21 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Immunohistochemistry:

      • Section the brains and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra and striatum.

      • Quantify the number of TH-positive cells using stereology to assess neuronal survival.

    • Neurochemistry:

      • In a separate cohort, dissect the striatum and measure levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables for comparative analysis.

Table 1: In Vitro Characterization of this compound

Assay Type Parameter This compound Control Compound
Receptor Binding Kᵢ (nM) [Value] [Value]
cAMP (Agonist) EC₅₀ (nM) [Value] [Value]
Eₘₐₓ (% of max) [Value] 100%
cAMP (Antagonist) K₋ (nM) [Value] [Value]

| Neuroprotection | EC₅₀ (µM) | [Value] | [Value] |

Table 2: In Vivo Efficacy in MPTP Mouse Model

Treatment Group Rotarod Latency (s) Striatal Dopamine (ng/mg tissue) Substantia Nigra TH+ Cells (% of Control)
Saline + Vehicle [Value ± SEM] [Value ± SEM] 100%
MPTP + Vehicle [Value ± SEM] [Value ± SEM] [Value ± SEM]
MPTP + this compound (Low Dose) [Value ± SEM] [Value ± SEM] [Value ± SEM]

| MPTP + this compound (High Dose) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane GPCR Neuronal GPCR G_protein G-Protein (Gi) GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibition Octan_amine This compound (Hypothesized Agonist) Octan_amine->GPCR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Phosphorylation) PKA->CREB Activates Gene_Expression Gene Expression (Neuroprotection) CREB->Gene_Expression

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

Experimental Workflow Diagram

workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start Hypothesis: This compound is a neuroprotective agent binding Protocol 1: Receptor Binding Assay start->binding functional Protocol 2: Functional cAMP Assay binding->functional viability Protocol 3: Neuronal Viability Assay functional->viability decision Promising In Vitro Data? (Affinity, Efficacy, Protection) viability->decision animal_model Protocol 4: MPTP Mouse Model decision->animal_model Yes stop Efficacy Not Supported decision->stop No behavior Behavioral Assessment animal_model->behavior histology Histology & Neurochemistry behavior->histology end Proceed to Advanced Preclinical Studies histology->end

Caption: High-level workflow for assessing this compound efficacy.

Logical Relationship Diagram

Caption: Decision tree for advancing this compound based on in vitro data.

References

Troubleshooting & Optimization

Technical Support Center: Improving Octan-4-amine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Octan-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the aqueous buffer?

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: There are three main strategies to enhance the solubility of this compound in aqueous solutions:

  • pH Adjustment: Lowering the pH of the solution to protonate the amine group.

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous medium.[6]

  • Addition of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecule.[6][7]

Q3: How does adjusting the pH increase the solubility of this compound?

A3: this compound is a weak base. By lowering the pH of the aqueous solution with an acid (e.g., hydrochloric acid, HCl), the primary amine group (-NH₂) gets protonated to form an ammonium (B1175870) salt (-NH₃⁺). This charged species is significantly more polar than the neutral amine, which dramatically increases its solubility in water.[1] This is a common strategy for amines to improve their handling and solubility properties.[1]

Q4: I am observing precipitation when adding my this compound stock (dissolved in an organic solvent) to my aqueous buffer. What should I do?

A4: This is a common issue when a compound is poorly soluble in the final aqueous medium. Here are some troubleshooting steps:

  • Verify the final co-solvent concentration: Ensure the percentage of the organic co-solvent in the final solution is sufficient to maintain solubility. You may need to increase it, but be mindful of its potential effects on your experiment (e.g., cell toxicity).

  • Lower the buffer pH: Acidifying the aqueous buffer before adding the this compound stock can help maintain its solubility by keeping it in the protonated, more soluble salt form.[8]

  • Use a solubility enhancer: Incorporate surfactants or cyclodextrins into your aqueous buffer before adding the compound.[8]

  • Reduce the final concentration: Your target concentration might be above the solubility limit of this compound in that specific medium. Try working with a more dilute solution.

Q5: Which surfactants are effective for solubilizing long-chain amines like this compound?

A5: Both ionic and non-ionic surfactants can be effective. The choice depends on the specific requirements of your experiment, such as biocompatibility.

  • Ionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These often show high solubilization efficiency due to strong interactions.[7]

  • Non-ionic Surfactants (e.g., Polysorbates like Tween® 80, Poloxamers like Pluronic® F68): These are generally preferred in biological applications due to their lower toxicity and biocompatibility.[7][8] The key is to use the surfactant at a concentration above its Critical Micelle Concentration (CMC), the point at which micelles form and can encapsulate the hydrophobic drug.[7][9]

Data Presentation: Solubility of Aliphatic Amines

The following table summarizes the solubility of Octylamine (Octan-1-amine), an isomer of this compound with very similar physical properties, in water and provides expected outcomes with different solubilization methods.

Solvent/System Temperature (°C) Expected Solubility Reference/Notes
Water (Neutral pH)250.2 - 0.32 g/L (Very Poor)[4] The long hydrophobic chain limits water solubility.[2]
Acidic Water (e.g., pH < 5)25HighForms a soluble hydrochloride salt.[1]
DMSO25> 100 g/L (Freely Soluble)[10] Common organic solvent for creating high-concentration stock solutions.
Ethanol25SolubleA common water-miscible co-solvent.[5]
Aqueous solution with Surfactant (above CMC)25Moderate to HighSolubility increases as the drug is partitioned into micelles.[7][11]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble hydrochloride salt.

  • Preparation: Start with a known amount of this compound. For every 1 mole of this compound (Molar Mass: 129.24 g/mol ), you will need 1 mole of Hydrochloric Acid (HCl).

  • Titration: Slowly add a stoichiometric amount of 1 M HCl solution to the this compound while stirring continuously. The reaction is exothermic.

  • Dissolution: After the addition of HCl, add the desired volume of purified water or buffer. The resulting this compound hydrochloride salt should readily dissolve.

  • pH Confirmation: Measure the pH of the final solution. It should be in the acidic range. Adjust with dilute HCl or NaOH if necessary, but be aware that increasing the pH too much may cause the free amine to precipitate.

  • Final Preparation: Filter the solution through a 0.22 µm filter to sterilize and remove any particulates before use.

Protocol 2: Solubilization Using a Co-solvent System

This protocol details the preparation of an this compound solution using Dimethyl Sulfoxide (DMSO) as a co-solvent.

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal amount of pure DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[10] Use sonication if necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

  • Working Solution Preparation: To prepare the final working solution, perform a serial dilution. Add the DMSO stock solution dropwise into the vortexing aqueous buffer. Crucially, never add the aqueous buffer to the DMSO stock , as this can cause the compound to precipitate immediately.

  • Final Concentration Check: Ensure the final concentration of DMSO is low (typically <1%, ideally <0.1%) to minimize toxicity in cell-based assays. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Visualizations

Troubleshooting Workflow for Solubility Issues

G cluster_0 Troubleshooting Workflow start Start: This compound fails to dissolve in aqueous buffer q1 Is a low pH (<6) acceptable for the experiment? start->q1 sol1 Solution 1: Adjust pH with HCl to protonate the amine q1->sol1 Yes q2 Is a co-solvent (e.g., <1% DMSO) acceptable? q1->q2 No end_success Success: Compound Dissolved sol1->end_success sol2 Solution 2: Use a co-solvent. Prepare a stock in DMSO and dilute in buffer. q2->sol2 Yes q3 Is a surfactant (e.g., Tween 80) acceptable? q2->q3 No sol2->end_success sol3 Solution 3: Add surfactant to buffer above its CMC. q3->sol3 Yes end_fail Re-evaluate: Consider alternative formulation or compound q3->end_fail No sol3->end_success

Caption: A decision tree for troubleshooting this compound solubility issues.

Mechanism of pH-Dependent Solubilization

G cluster_0 pH-Dependent Solubilization node_insoluble This compound (Free Base) C₈H₁₇-NH₂ (Hydrophobic, Insoluble) node_process Acidification (Add H⁺, Lower pH) node_soluble Octan-4-ammonium Ion C₈H₁₇-NH₃⁺ (Charged, Soluble) node_reverse Basification (Remove H⁺, Raise pH) node_process->node_soluble Protonation node_reverse->node_insoluble Deprotonation

Caption: Protonation of the amine group at low pH increases polarity and solubility.

Mechanism of Surfactant-Based Solubilization

G cluster_0 Surfactant Micelle Formation node_amine This compound (Hydrophobic) node_solubilized Solubilized Amine in Micelle Core node_surfactant Surfactant Monomers node_micelle Micelle node_surfactant->node_micelle >[CMC] node_micelle->node_solubilized + Amine node_amine_in_micelle This compound

Caption: Surfactants form micelles that encapsulate insoluble molecules.

References

Optimizing reaction conditions for Octan-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Octan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and effective methods for the synthesis of this compound, a secondary amine, are reductive amination and the Leuckart reaction. Reductive amination is often preferred due to its milder reaction conditions and high yields.[1] The Leuckart reaction is a classical method that can also be employed.[2][3]

Q2: Which starting materials are required for the synthesis of this compound via reductive amination?

For the synthesis of this compound via reductive amination, the primary starting materials are octan-4-one and a suitable amine, along with a reducing agent.[1][4]

Q3: What are the typical reducing agents used in the reductive amination synthesis of this compound?

Commonly used reducing agents for this reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4][5] Sodium triacetoxyborohydride is often favored as it is a mild and selective reducing agent.[1] Other options include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂ over a metal catalyst like nickel.[6][7]

Q4: What is the Leuckart reaction and can it be used to synthesize this compound?

The Leuckart reaction is a method for the reductive amination of aldehydes or ketones using formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent.[2][8] A variation, the Leuckart-Wallach reaction, can be used to produce secondary amines.[9][10] While it is a viable method, it often requires high reaction temperatures, typically between 150–200 °C.[2]

Q5: How can I purify the final this compound product?

Common purification methods for amines like this compound include acid-base extraction and distillation.[11] Acid-base extraction is effective for separating the basic amine product from neutral starting materials like unreacted octan-4-one.[11] Vacuum distillation can be used to purify the amine, especially if impurities have significantly different boiling points.[11] For chromatographic purification, an amine-functionalized stationary phase can be beneficial to avoid strong interactions with acidic silica (B1680970) gel.[12]

Troubleshooting Guide

Problem 1: Low or no yield of this compound in reductive amination.

  • Possible Cause: Inefficient formation of the intermediate imine.

    • Solution: Ensure the reaction is conducted under appropriate pH conditions. Mildly acidic conditions, often achieved by adding a catalytic amount of acetic acid, are typically required to facilitate imine formation.[4][13] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[13]

  • Possible Cause: Inactive or insufficient reducing agent.

    • Solution: Use a fresh, anhydrous reducing agent. The stoichiometry of the reducing agent is also critical; typically, an excess (e.g., 1.5 equivalents of sodium triacetoxyborohydride) is used.[4]

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS. Reductive amination is often stirred at room temperature for 12-24 hours.[4] Depending on the specific substrates, gentle heating may be necessary.[13]

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: The formation of the imine intermediate produces water, which can shift the equilibrium back to the starting materials.[13] While not always necessary for reductive aminations with reagents like NaBH(OAc)₃, in some cases, the use of a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves can improve yields.[13]

Problem 2: Formation of multiple byproducts.

  • Possible Cause: Over-alkylation leading to the formation of tertiary amines.

    • Solution: Reductive amination is generally more controlled than direct alkylation, minimizing this issue.[5] However, controlling the stoichiometry of the reactants is still important. Using a slight excess of the primary amine can sometimes help.

  • Possible Cause: Side reactions of the starting materials.

    • Solution: Ensure the purity of your starting materials (octan-4-one and the amine). Use of a mild and selective reducing agent like sodium triacetoxyborohydride can help avoid the reduction of the starting ketone.[1][5]

Problem 3: Difficulty in isolating the pure this compound product.

  • Possible Cause: Incomplete separation from starting materials.

    • Solution: An acid-base extraction is a highly effective method. Dissolve the crude reaction mixture in an organic solvent and wash with an acidic solution. The basic amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the amine is extracted back into an organic solvent.[11]

  • Possible Cause: Co-distillation of impurities with similar boiling points.

    • Solution: If vacuum distillation does not provide sufficient purity, consider column chromatography. Using an amine-functionalized silica gel or adding a small amount of a competing amine (like triethylamine) to the eluent can improve separation.[12]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsReagentsTypical ConditionsYieldAdvantagesDisadvantages
Reductive Amination Octan-4-one, AmineSodium triacetoxyborohydride (NaBH(OAc)₃), Acetic AcidRoom temperature, 12-24 hoursHigh[1]Mild conditions, high selectivity, operational simplicity[1]Cost of specialized reducing agents
Leuckart Reaction Octan-4-one, Formamide or Ammonium FormateNone (reagents are also reactants)150-200 °C[2]50-80% (for secondary amines in general)[10]Simple reagents, no external reducing agent needed[2]High temperatures, potential for N-formylated byproducts[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Imine Formation: To a solution of octan-4-one (1.0 eq) in dichloromethane (B109758) (DCM), add the primary amine (1.0-1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.[4]

  • Reduction: In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add the reducing agent to the reaction mixture. The reaction may be exothermic, and cooling might be necessary to maintain room temperature.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[4]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.[4][11]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Octan-4-one Amine Solvent (DCM) Acetic Acid Start->Reagents 1. Assemble Imine_Formation Imine Formation (1-2h, RT) Reagents->Imine_Formation 2. Mix Reduction Reduction (12-24h, RT) Imine_Formation->Reduction 4. Add to Reduction_Prep Prepare NaBH(OAc)₃ in DCM Reduction_Prep->Reduction 3. Prepare Quench Quench with NaHCO₃ (aq) Reduction->Quench 5. Proceed Extraction Extract with DCM Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Distillation or Chromatography) Concentration->Purification Product Pure this compound Purification->Product troubleshooting_guide cluster_imine Imine Formation cluster_reduction Reduction Step cluster_workup Workup & Isolation Start Low/No Product Check_Imine Imine Formation Issue? Start->Check_Imine Check_Reduction Reduction Step Issue? Start->Check_Reduction Check_Workup Workup/Isolation Issue? Start->Check_Workup pH_Control Incorrect pH? Check_Imine->pH_Control Water_Present Water Inhibition? Check_Imine->Water_Present Reagent_Activity Inactive Reducing Agent? Check_Reduction->Reagent_Activity Reaction_Time Insufficient Time/Temp? Check_Reduction->Reaction_Time Incomplete_Extraction Incomplete Extraction? Check_Workup->Incomplete_Extraction Purification_Method Ineffective Purification? Check_Workup->Purification_Method Adjust_pH Add catalytic acid (e.g., Acetic Acid) pH_Control->Adjust_pH Solution Add_Drying_Agent Use molecular sieves or anhydrous MgSO₄ Water_Present->Add_Drying_Agent Solution Use_Fresh_Reagent Use fresh, anhydrous NaBH(OAc)₃ Reagent_Activity->Use_Fresh_Reagent Solution Monitor_Reaction Monitor by TLC/GC-MS and extend time if needed Reaction_Time->Monitor_Reaction Solution Optimize_Extraction Perform acid-base extraction Incomplete_Extraction->Optimize_Extraction Solution Choose_Alt_Purification Try amine-functionalized chromatography Purification_Method->Choose_Alt_Purification Solution

References

Common challenges in working with Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered when working with this versatile primary amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 1117-33-5) is an organic compound with the chemical formula C₈H₁₉N.[1][2] It is a primary amine characterized by an amino group attached to the fourth carbon of an octane (B31449) chain.[2][3] At room temperature, it is typically a colorless to pale yellow liquid with a characteristic amine odor.[3]

Its primary applications in a research setting include:

  • Synthesis of Surfactants and Lubricants: Due to its hydrophobic alkyl chain and hydrophilic amine group, it serves as a building block for surfactants.[3]

  • Isotopic Labeling: It is used as a stable, non-radioactive label for deuterium (B1214612) in various studies.[1]

  • Chemical Synthesis Precursor: The amine group is reactive and can participate in reactions like alkylation and acylation, making it a useful precursor for more complex molecules.[3]

  • Mass Spectrometry: It has been shown to be an effective radical cation and cleavage agent for generating molecular ions and isomers from larger molecules.[1]

Q2: How should I store and handle this compound safely?

This compound should be handled with care in a well-ventilated area or under a chemical fume hood.[1] It is considered a flammable liquid and its vapors can form explosive mixtures with air.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Avoid contact with skin and eyes, as it can cause irritation.[3] Do not breathe in the mist, vapors, or spray.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]

Q3: What are the general solubility properties of this compound?

The solubility of this compound is dictated by the balance between its polar amine head and its long, nonpolar alkyl tail.[4][5]

  • Water: It has limited solubility in water. The amine group can form hydrogen bonds with water, but the C8 hydrophobic chain disrupts the water structure.[3][6]

  • Organic Solvents: It is generally soluble in organic solvents.[3] Its solubility is excellent in nonpolar solvents (like hexane (B92381) and toluene) and polar aprotic solvents (like diethyl ether and dichloromethane).[4]

  • Aqueous Acid: It readily dissolves in dilute aqueous acids (e.g., HCl) due to the protonation of the basic amine group to form a more soluble ammonium (B1175870) salt.[5] This property is very useful for purification.[5][7]

Troubleshooting Guides

Reaction Challenges

Q4: I am trying to perform an N-alkylation with this compound and an alkyl halide, but I am getting a mixture of products and low yield of the desired secondary amine. Why is this happening?

This is a classic challenge when alkylating primary amines.[8][9] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[8] This is because the alkyl group on the nitrogen is electron-donating, which increases the electron density on the nitrogen atom.[10]

Common Issues:

  • Over-alkylation: The more nucleophilic secondary amine product successfully competes with the remaining this compound for the alkyl halide, leading to the formation of a tertiary amine.[8] In some cases, this can proceed to a quaternary ammonium salt.[8]

  • Salt Formation: The reaction produces a hydrohalide acid (e.g., HBr, HCl) as a byproduct. This acid will protonate any available amine (starting material or product), forming an ammonium salt and rendering it non-nucleophilic.[3][9] This means that for every equivalent of amine that reacts, another is consumed in an acid-base reaction, effectively halting the reaction if stoichiometry is 1:1.[3][9]

Troubleshooting Steps:

  • Use Excess Amine: Employ at least a two-fold excess of this compound relative to the alkyl halide. This ensures that there is enough free base to act as a nucleophile and to neutralize the acid byproduct.[3]

  • Use a Non-Nucleophilic Base: Add an alternative base, such as triethylamine (B128534) or potassium carbonate, to scavenge the acid byproduct without competing in the alkylation reaction.

  • Consider Reductive Amination: A more reliable method for synthesizing secondary or tertiary amines is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method avoids the issue of over-alkylation.

Purification and Work-up

Q5: How can I effectively remove unreacted this compound from my reaction mixture?

Since this compound is a basic compound, an acidic wash (acid-base extraction) is a highly effective method for its removal, provided your desired product is stable in acidic conditions.[7][11]

Procedure:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid, such as 1M HCl.[11]

  • The basic this compound will be protonated to form its ammonium salt, which is soluble in the aqueous layer.

  • Separate the layers. The organic layer will now be free of the amine.

  • Repeat the wash if necessary. You can check the pH of the aqueous layer to ensure it remains acidic.

Q6: My product is acid-sensitive. What is an alternative method for removing this compound?

If your product cannot tolerate acid, you have a few other options:

  • Chromatography: Flash column chromatography on silica (B1680970) gel can be used. However, amines can streak on silica. To improve separation, you can add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system.[11] Alternatively, using an amine-functionalized silica gel can provide excellent separation without needing mobile phase modifiers.[11]

  • Copper Sulfate (B86663) Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can remove primary amines. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[7]

  • Vacuum Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1117-33-5[1][2]
Molecular Formula C₈H₁₉N[1][2]
Molecular Weight 129.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Odor Distinct amine/fishy smell[3][6]
XLogP3 2.4[12]
Topological Polar Surface Area 26 Ų[12]
Hydrogen Bond Donor Count 1[12]
Hydrogen Bond Acceptor Count 1[12]

Table 2: Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationaleSource(s)
Water H₂OLimited / Sparingly SolubleThe C8 alkyl chain is highly hydrophobic.[3]
Polar Protic Methanol, EthanolSolubleThe amine group can hydrogen bond with the solvent.[4]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateMiscible / Highly SolubleFavorable dipole-dipole interactions.[4]
Nonpolar Hexane, TolueneMiscible / Highly SolubleStrong van der Waals interactions between alkyl chains.[4]
Aqueous Acid 1M HClHighly SolubleForms a water-soluble ammonium salt.[5]

Experimental Protocols

Protocol 1: Synthesis of a Surfactant (N-(octan-4-yl)octanamide)

This protocol describes the synthesis of an amide-based surfactant from this compound and octanoyl chloride.

Materials:

  • This compound

  • Octanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add octanoyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude N-(octan-4-yl)octanamide can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Purification via Acid-Base Extraction

This protocol details the removal of a neutral impurity (e.g., unreacted starting material from a different synthesis) from this compound.

Materials:

  • Crude this compound mixture

  • Diethyl ether or Dichloromethane

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (B78521) (NaOH)

  • Separatory funnel, beakers, pH paper

Procedure:

  • Dissolve the crude mixture in diethyl ether in a separatory funnel.[11]

  • Add an equal volume of 1M HCl, stopper the funnel, shake vigorously, and vent frequently.[11]

  • Allow the layers to separate. The protonated this compound will be in the aqueous layer. The neutral impurity remains in the organic layer.

  • Drain the lower organic layer and set it aside.

  • To the aqueous layer in the separatory funnel (or a new flask), slowly add 6M NaOH while cooling in an ice bath until the pH is >10 (check with pH paper). This regenerates the free amine.[11]

  • Extract the free this compound back into fresh diethyl ether (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield purified this compound.[11]

Visualizations

troubleshooting_workflow start Start: Low yield in N-alkylation of this compound q1 Check Reaction Stoichiometry start->q1 a1_1 Ratio of Amine:Halide is 1:1 q1->a1_1 1:1 a1_2 Excess Amine was Used q1->a1_2 >2:1 sol1 Problem: Amine Salt Formation - 50% of amine is quenched by acid byproduct. a1_1->sol1 q2 Analyze Product Mixture (e.g., by GC-MS or NMR) a1_2->q2 rec1 Recommendation: 1. Rerun with >2 eq. of this compound. OR 2. Add 1.2 eq. of a non-nucleophilic base (e.g., Et3N). sol1->rec1 a2_1 Significant amount of di-alkylated (tertiary) amine present q2->a2_1 a2_2 Mainly starting material remains, even with excess base. q2->a2_2 sol2 Problem: Over-alkylation - Secondary amine product is more nucleophilic than primary amine. a2_1->sol2 sol3 Problem: Poor Reactivity - Steric hindrance or poor leaving group. a2_2->sol3 rec2 Recommendation: Consider an alternative synthesis route like Reductive Amination, which offers better control and avoids over-alkylation. sol2->rec2 rec3 Recommendation: 1. Increase reaction temperature. 2. Switch to a better leaving group (I > Br > Cl). 3. Use a more polar aprotic solvent (e.g., DMF). sol3->rec3

Caption: Troubleshooting workflow for N-alkylation reactions.

experimental_workflow cluster_synthesis 1. Amide Synthesis cluster_workup 2. Aqueous Work-up cluster_purification 3. Isolation & Purification reactants This compound Octanoyl Chloride Triethylamine in DCM @ 0°C reaction Stir at RT for 2-4h reactants->reaction wash_acid Wash with 1M HCl reaction->wash_acid wash_base Wash with Sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry organic layer (MgSO4) wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography (if needed) concentrate->chromatography product Pure Surfactant: N-(octan-4-yl)octanamide chromatography->product

Caption: Experimental workflow for surfactant synthesis.

References

Technical Support Center: Synthesis of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octan-4-amine, with a focus on increasing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of octan-4-one. This one-pot reaction involves the condensation of octan-4-one with an amine source, typically ammonia (B1221849), to form an imine intermediate, which is then reduced to the final amine product. This method is favored for its operational simplicity and the availability of various catalytic systems and reducing agents to suit different laboratory setups.

Q2: What are the key factors that influence the yield of the this compound synthesis via reductive amination?

A2: Several factors critically impact the yield of this compound in a reductive amination reaction. These include:

  • Choice of Reducing Agent: The selectivity of the reducing agent is crucial to prevent the reduction of the starting ketone. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (B1222165) (NaBH₄) in one-pot reactions.[1][2]

  • Catalyst System: For reactions involving hydrogen gas as the reductant, the choice of catalyst (e.g., Nickel, Cobalt, Iron, Palladium) and its support significantly affects conversion and selectivity.[3][4][5]

  • Reaction Conditions: Temperature, pressure (when using H₂ gas), reaction time, and solvent play a vital role in optimizing the reaction rate and minimizing side reactions.

  • Stoichiometry of Reactants: The molar ratio of the amine source (ammonia) to the ketone can influence the equilibrium of imine formation and prevent side reactions. An excess of the amine source is often used.

  • pH Control: The pH of the reaction medium is critical for imine formation. Mildly acidic conditions (pH 4-5) are generally optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic without protonating the amine nucleophile, which would render it unreactive.[1]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: The primary side reactions that can decrease the yield of this compound include:

  • Reduction of Octan-4-one: The starting ketone can be reduced to the corresponding alcohol (octan-4-ol) by the reducing agent, especially if a non-selective reductant is used.

  • Over-alkylation: The newly formed primary amine (this compound) can react further with the imine intermediate or the starting ketone to form secondary (di(octan-4-yl)amine) and tertiary amines.[4]

  • Aldol Condensation: Under certain conditions, the ketone can undergo self-condensation reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Ensure the reaction temperature is appropriate for the chosen catalyst and reducing agent. Some reactions may require heating.[3]
Ineffective imine formation.- Control the pH of the reaction medium; mildly acidic conditions are often required.[1] - If possible, remove water as it forms to drive the equilibrium towards the imine intermediate. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Deactivated catalyst or reducing agent.- Use fresh catalyst and reducing agent. - Ensure the reaction is performed under an inert atmosphere if using air-sensitive catalysts.
Presence of Octan-4-ol as a Major Byproduct The reducing agent is too strong or non-selective.- Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents selectively reduce the imine in the presence of the ketone.
Reaction conditions favor ketone reduction.- Optimize the reaction temperature and pressure to favor imine reduction over ketone reduction.
Formation of Secondary and Tertiary Amines Over-alkylation of the primary amine product.- Use a significant excess of the ammonia source to favor the formation of the primary amine. - Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[4]
Difficulty in Product Isolation and Purification The product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form and more soluble in organic solvents.
Emulsion formation during extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Co-elution of impurities during column chromatography.- Use a different solvent system for chromatography. - Consider derivatizing the amine (e.g., as a carbamate) to alter its polarity for easier separation, followed by deprotection.

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Amination of Aliphatic Ketones with Ammonia and H₂

CatalystKetone SubstrateTemperature (°C)H₂ Pressure (bar/MPa)Reaction Time (h)Yield (%)Reference
Fe/(N)SiCCyclohexanone1406.5 MPa2089[3][6]
Fe/(N)SiC2-Octanone1406.5 MPa2081[3][6]
Co/N-doped CarbonVarious aliphatic ketones50-6010 bar20up to 99[7]
Ni-based catalystVarious aliphatic ketonesNot specifiedNot specifiedNot specified61-99[5]

Table 2: Comparison of Hydride Reducing Agents for Reductive Amination

Reducing AgentCarbonyl SubstrateAmineSolventYield (%)Reference
NaBH(OAc)₃Aldehydes/KetonesPrimary/Secondary AminesDichloromethane (B109758) (DCM) or Dichloroethane (DCE)High[2][8]
NaBH₃CNAldehydes/KetonesPrimary/Secondary AminesMethanol (MeOH)High[1]
NaBH₄AldehydesPrimary AminesMethanol (MeOH)Moderate to High[4]

Experimental Protocols

Protocol 1: Reductive Amination of Octan-4-one using Catalytic Hydrogenation (Fe-based catalyst)

This protocol is adapted from a general procedure for the reductive amination of aliphatic ketones.[3][6]

Materials and Reagents:

  • Octan-4-one

  • Fe/(N)SiC catalyst (10 mol%)

  • 25% aqueous ammonia solution

  • Hydrogen gas (H₂)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl) for salt formation (optional)

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a high-pressure autoclave, combine octan-4-one (0.5 mmol), the Fe/(N)SiC catalyst (10 mol %), and 25% aqueous ammonia (3.5 mL).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to 6.5 MPa.

  • Heat the reaction mixture to 140°C with vigorous stirring.

  • Maintain these conditions for 20 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be extracted with an organic solvent like dichloromethane or ethyl acetate. To improve extraction efficiency, the aqueous layer can be saturated with NaCl.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or by converting it to its hydrochloride salt by treating the amine with a solution of HCl in an organic solvent, followed by recrystallization.

Protocol 2: Reductive Amination of Octan-4-one using Sodium Triacetoxyborohydride

This protocol is a generalized procedure based on the reductive amination of ketones with NaBH(OAc)₃.[2][8]

Materials and Reagents:

  • Octan-4-one

  • Ammonium (B1175870) acetate (or another source of ammonia)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of octan-4-one (1 equivalent) in DCE or DCM, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC (typically several hours to overnight).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel or by distillation.

Visualizations

ReductiveAminationPathway octan_4_one Octan-4-one imine Imine Intermediate octan_4_one->imine + NH3 - H2O side_product_1 Octan-4-ol octan_4_one->side_product_1 Reduction ammonia Ammonia (NH3) ammonia->imine octan_4_amine This compound (Product) imine->octan_4_amine Reduction (e.g., H2/Catalyst or NaBH(OAc)3) side_product_2 Secondary/Tertiary Amines octan_4_amine->side_product_2 + Imine Intermediate

Caption: Reductive amination pathway for the synthesis of this compound.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

LogicalRelationships cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Pressure Pressure Pressure->Yield Time Time Time->Yield Solvent Solvent Selectivity Selectivity Solvent->Selectivity Reducing_Agent Reducing Agent Reducing_Agent->Selectivity Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Ammonia_Source Ammonia Source Ammonia_Source->Selectivity Purity Purity Yield->Purity Selectivity->Purity

Caption: Logical relationships between parameters affecting this compound yield.

References

Octan-4-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions related to the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its stability?

Q2: I noticed my old bottle of this compound has a yellowish tint. Is it still usable?

Q3: What are the primary degradation pathways for this compound?

A3: Like other primary aliphatic amines, this compound is primarily susceptible to oxidative and thermal degradation.[2] Oxidative degradation can occur upon exposure to air (oxygen), leading to the formation of imines, aldehydes, and carboxylic acids. Thermal degradation, especially at elevated temperatures, can also lead to the formation of various byproducts.

Q4: Can this compound react with carbon dioxide from the air?

A4: Yes, primary amines can react with atmospheric carbon dioxide to form carbamate (B1207046) salts. This is a reversible reaction but can affect the purity and pH of your sample. Storing the amine under an inert atmosphere minimizes this interaction.

Q5: Are there any known incompatible materials for storing or handling this compound?

A5: Avoid contact with strong oxidizing agents, acids, and acid chlorides. Do not use containers made of materials that can be corroded by amines, such as certain plastics and rubbers. Glass or stainless steel containers are generally recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram (HPLC/GC) Sample degradation.Prepare fresh samples and re-analyze. Ensure proper storage of the stock solution. Review the sample preparation workflow to minimize exposure to air and heat.
Contamination from solvent or glassware.Use high-purity solvents. Ensure all glassware is thoroughly cleaned and dried. Run a blank to check for solvent peaks.
Poor peak shape (tailing) in GC analysis Interaction of the amine with the GC column.Derivatize the amine to reduce its polarity and improve volatility.[3] Use a column specifically designed for amine analysis.
Low assay value for this compound Degradation of the compound.Perform a stability study to determine the degradation rate under your experimental conditions. Store the compound under recommended conditions.
Inaccurate standard preparation.Prepare fresh calibration standards and verify their concentration.
Discoloration or precipitate formation in solution Oxidation or reaction with dissolved gases (O₂, CO₂).Prepare solutions using degassed solvents and handle under an inert atmosphere. Filter any precipitate before use and consider re-qualifying the material.
Incompatibility with the solvent or other formulation components.Check for known incompatibilities. Perform a small-scale compatibility study with all excipients.

Postulated Degradation Pathway of this compound

The primary degradation of this compound under aerobic conditions is expected to proceed via oxidation. The following diagram illustrates a plausible pathway.

This compound Degradation Pathway Postulated Oxidative Degradation Pathway of this compound O4A This compound Imine Octan-4-imine O4A->Imine Oxidation [O] Ketone Octan-4-one Imine->Ketone Hydrolysis [H2O] Ammonia Ammonia Imine->Ammonia Hydrolysis Acid1 Butanoic Acid Ketone->Acid1 Oxidative Cleavage Acid2 Propanoic Acid Ketone->Acid2 Oxidative Cleavage

Caption: Postulated oxidative degradation pathway of this compound.

Experimental Protocols

Protocol for Stability Analysis of this compound by HPLC-UV

This protocol outlines a method to assess the stability of this compound in solution under various stress conditions. Since aliphatic amines lack a strong chromophore, pre-column derivatization is necessary for UV detection.[4][5]

1. Reagents and Materials:

  • This compound

  • Dansyl chloride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sodium bicarbonate buffer (100 mM, pH 10)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile.

  • Forced Degradation Samples:

    • Acidic: Mix stock solution with 0.1 M HCl and heat at 60°C.

    • Basic: Mix stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative: Mix stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

3. Derivatization Protocol:

  • To 100 µL of each standard or sample, add 100 µL of 1 mg/mL dansyl chloride in acetonitrile and 100 µL of sodium bicarbonate buffer.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool to room temperature before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Identify and quantify major degradation products by comparing their peak areas to that of the main peak.

Experimental Workflow Diagram

Stability Analysis Workflow Workflow for HPLC Stability Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Stock->Stress Sampling Collect Samples at Time Points Stress->Sampling Derivatize Derivatize with Dansyl Chloride Sampling->Derivatize HPLC HPLC-UV Analysis Derivatize->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for the stability analysis of this compound via HPLC.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound, following the protocol described above.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
898.50.80.2
2495.22.50.8
0.1 M NaOH, 60°C 0100.00.00.0
899.10.50.1
2497.81.20.3
3% H₂O₂, RT 0100.00.00.0
885.38.93.1
2462.725.49.5
60°C 0100.00.00.0
899.50.30.1
2498.20.90.4

Disclaimer: This technical support guide is based on general principles of aliphatic amine chemistry and provides hypothetical data and pathways for this compound. Specific stability behavior may vary depending on the purity of the material and the experimental conditions. It is recommended to perform specific stability studies for your particular application.

References

Technical Support Center: Crystallization of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Octan-4-amine. The information is presented in a question-and-answer format to directly address common experimental issues.

Disclaimer on Physicochemical Data

Quantitative experimental data for this compound is not extensively available in public literature. Therefore, some physical properties listed below are for its isomer, n-octylamine (1-octylamine) , and should be used as an estimation. It is strongly recommended to determine these properties experimentally for this compound for precise process development.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physical and chemical properties.

PropertyThis compoundn-Octylamine (for estimation)
Molecular Formula C₈H₁₉N[1][2]C₈H₁₉N[3]
Molecular Weight 129.24 g/mol [1][2]129.24 g/mol [3][4]
Boiling Point No data available175-177 °C[4][5]
Melting Point No data available-5 to -1 °C[4][5]
Density No data available0.782 g/mL at 25 °C[4][5]
Appearance Not specified; likely a liquid at room temp.Colorless to yellow liquid[3][6]
Water Solubility Insoluble (predicted)0.2 g/L (25 °C)[5]
Organic Solvent Miscibility Predicted to be high in common organic solventsMiscible with most common organic solvents[6]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm not getting any crystals. My this compound remains dissolved even after cooling. What should I do?

This is a common issue that typically points to the solution not being sufficiently supersaturated.

  • Problem: Too Much Solvent: You may have used an excessive amount of solvent to dissolve the amine. The concentration of this compound might be below its saturation point at the lower temperature.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe slight turbidity or the formation of a few seed crystals, allow the solution to cool slowly.

  • Problem: Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Spontaneous nucleation might not occur.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution 2: Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Problem: Inappropriate Solvent: The chosen solvent may be too good at solvating this compound, keeping it in solution even at low temperatures.

    • Solution: Consider a different solvent or a solvent system where the amine has lower solubility, especially at reduced temperatures.

Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the saturation point is reached at a temperature above the compound's melting point or when the concentration is too high.

  • Problem: Solution is Too Concentrated or Cooled Too Quickly.

    • Solution 1: Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the overall concentration. Let it cool down more slowly.

    • Solution 2: Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice-salt bath or a freezer) after the initial slow cooling phase.

  • Problem: Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: Consider a pre-purification step. For amines, this can often be achieved by converting the amine to a salt (e.g., hydrochloride salt), crystallizing the salt, and then neutralizing it back to the free amine.

Q3: The crystals I obtained are very fine, like a powder, or they formed too quickly. How can I grow larger crystals?

Rapid crystallization from a highly supersaturated solution often leads to the formation of small, less pure crystals.

  • Problem: High Degree of Supersaturation.

    • Solution 1: Slow Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. You can further insulate the flask to slow down the cooling rate. Once at room temperature, it can be moved to a refrigerator and then a freezer.

    • Solution 2: Use Less Solvent Initially: While it seems counterintuitive, using just enough hot solvent to dissolve the compound can sometimes lead to better crystal growth upon slow cooling.

    • Solution 3: Use a Solvent System: Crystallizing from a binary solvent system (one in which the compound is soluble and one in which it is less soluble, i.e., an anti-solvent) can provide better control over the rate of crystallization.

Q4: My crystals are discolored. How can I remove colored impurities?

Colored impurities are often non-polar and can be adsorbed onto activated carbon.

  • Solution: Activated Charcoal Treatment:

    • Dissolve the crude this compound in a suitable hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to form crystals.

    • Caution: Using too much charcoal can lead to the loss of your desired product.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common crystallization method.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the properties of similar aliphatic amines, suitable solvents could include heptane, hexane, or toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Supersaturation: If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least an hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found.

  • Solvent System Selection: Find a solvent in which this compound is very soluble (the "solvent") and another solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. For this compound, a potential system could be ethanol (B145695) (solvent) and water (anti-solvent).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "solvent" at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with constant stirring. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the "solvent" back into the solution until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be aided by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizations and Workflows

Troubleshooting Crystallization Failures

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start: Dissolved Compound Fails to Crystallize Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation too_much_solvent No: Too much solvent used. check_saturation->too_much_solvent No nucleation_issue Yes: Nucleation may be inhibited. check_saturation->nucleation_issue Yes evaporate Action: Evaporate some solvent and allow to cool again. too_much_solvent->evaporate induce_nucleation Action: Induce nucleation. nucleation_issue->induce_nucleation scratch Scratch inner surface of the flask. induce_nucleation->scratch Method 1 seed Add a seed crystal. induce_nucleation->seed Method 2 oiling_out Problem: Compound 'Oils Out' check_concentration Is the concentration too high or cooling too rapid? oiling_out->check_concentration reheat_dilute Action: Re-heat to dissolve oil, add more solvent, cool slowly. check_concentration->reheat_dilute Yes impurity_issue Consider Impurities check_concentration->impurity_issue No salt_formation Action: Purify via salt crystallization. impurity_issue->salt_formation

Caption: A flowchart for troubleshooting common crystallization issues.

Solvent Selection Logic

This diagram illustrates the decision-making process for selecting an appropriate crystallization solvent.

G start Start: Select a Potential Solvent solubility_rt Is this compound soluble at room temperature? start->solubility_rt solubility_hot Is it soluble in hot solvent? solubility_rt->solubility_hot No antisolvent_candidate Result: Potentially good as an 'anti-solvent' in a binary system. solubility_rt:w->antisolvent_candidate:w No too_good_solvent Result: Solvent is too good. Consider for binary system 'solvent'. solubility_rt->too_good_solvent Yes poor_solvent Result: Poor solvent. Discard and choose another. solubility_hot->poor_solvent No good_solvent Result: Potentially good solvent for single-solvent crystallization. solubility_hot->good_solvent Yes

Caption: Decision tree for selecting a suitable crystallization solvent.

Purification via Salt Formation

Amines can often be purified by converting them to their corresponding salts, which may have better crystallization properties.

G crude_amine Crude this compound (in organic solvent) add_acid Add Acid (e.g., HCl in ether) crude_amine->add_acid amine_salt Precipitated/ Crystallized Ammonium Salt add_acid->amine_salt impurities Impurities Remain in Solution add_acid->impurities filter Filter and Wash Salt amine_salt->filter pure_salt Pure Ammonium Salt filter->pure_salt add_base Add Base (e.g., aq. NaOH) pure_salt->add_base pure_amine Pure this compound (extract with organic solvent) add_base->pure_amine

References

Technical Support Center: Overcoming Poor Cell Permeability of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octan-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the likely reasons for its poor cell permeability?

A1: The poor cell permeability of this compound can likely be attributed to its physicochemical properties. As a primary amine, it possesses characteristics that can hinder its passive diffusion across the lipid bilayer of the cell membrane. Key limiting factors include:

  • Polarity and Charge: The primary amine group is polar and can be protonated at physiological pH, resulting in a positive charge. Charged molecules generally exhibit poor passive diffusion across the hydrophobic cell membrane.

  • Hydrogen Bonding: The amine group is a hydrogen bond donor, which can lead to strong interactions with the aqueous extracellular environment, making it energetically unfavorable to partition into the lipid bilayer.[1][2]

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: Understanding the physicochemical properties of this compound is crucial for designing strategies to improve its cell permeability.

PropertyValueImplication for Cell Permeability
Molecular Weight 129.24 g/mol [3][4][5][6][7]Favorable: Generally within the range for good passive diffusion.
Formula C₈H₁₉N[3][6]Indicates a significant hydrophobic alkyl chain.
XLogP3 2.4[4][5]Suggests moderate lipophilicity.
Hydrogen Bond Donor Count 1[5]The amine group can hinder membrane crossing.
Hydrogen Bond Acceptor Count 1[5]The nitrogen atom can act as a hydrogen bond acceptor.
Topological Polar Surface Area (TPSA) 26 Ų[4][5]Favorable: Generally, a TPSA of < 140 Ų is preferred for good permeability.
Formal Charge 0 (at neutral pH, but can be protonated)[5]Potential for positive charge at physiological pH is a major hurdle.

Q3: What initial troubleshooting steps can I take to confirm that the issue is with the compound's permeability and not my experimental setup?

A3: Before modifying the compound, it's essential to rule out experimental artifacts.

G start Low Intracellular Concentration Observed check_solubility Verify Compound Solubility in Assay Medium start->check_solubility check_stability Assess Compound Stability at 37°C check_solubility->check_stability If soluble check_cells Confirm Cell Health and Monolayer Integrity check_stability->check_cells If stable investigate_efflux Investigate Active Efflux (e.g., P-gp substrate?) check_cells->investigate_efflux If cells are healthy modify_compound Proceed with Strategies to Improve Permeability investigate_efflux->modify_compound If efflux is not the primary issue

Caption: Troubleshooting workflow for low intracellular compound concentration.

Strategies to Enhance Cell Permeability

Several strategies can be employed to improve the cellular uptake of this compound by modifying its structure to be more amenable to crossing the cell membrane.

Prodrug Strategies

A common and effective approach is to temporarily mask the polar amine group with a lipophilic moiety. This prodrug can cross the cell membrane and then be cleaved by intracellular enzymes to release the active this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space octan4amine This compound (Poor Permeability) membrane Cell Membrane octan4amine->membrane Blocked prodrug Lipophilic Prodrug of this compound prodrug->membrane Passive Diffusion active_octan4amine Active this compound cleavage Intracellular Enzymatic Cleavage cleavage->active_octan4amine membrane->cleavage

Caption: Prodrug strategy for enhancing cell permeability.

1. Amide Formation: Converting the primary amine to an amide can neutralize its basicity and increase lipophilicity.

  • Advantages: Simple reaction, can fine-tune lipophilicity with different acyl groups.

  • Disadvantages: Amide bonds can sometimes be too stable and not readily cleaved intracellularly.

2. Carbamate Formation: Reacting this compound with a chloroformate can form a carbamate, which can be designed to be cleaved by intracellular esterases.

  • Advantages: Tunable cleavage rates based on the chosen promoiety.

  • Disadvantages: Synthesis can be more complex.

Salt Formulation

While seemingly counterintuitive, formulating this compound as a salt with a lipophilic counter-ion can sometimes improve its overall membrane permeability by forming a more lipophilic ion pair that can partition into the cell membrane.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay to predict passive membrane permeability.

Objective: To determine the effective permeability (Pe) of this compound and its derivatives across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Donor Plate: Add the test compound solution to the wells of the 96-well acceptor plate.

  • Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate.

  • Add Buffer to Acceptor Plate: Add fresh buffer to the wells of a 96-well acceptor plate.[8]

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer.

  • Start the Assay: Add the donor solution (compound in buffer) to the filter plate wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sampling and Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.[8]

  • Calculation: Calculate the effective permeability (Pe) based on the final concentrations in the donor and acceptor wells and the incubation time.[8]

Caco-2 Permeability Assay

This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for in vitro prediction of oral drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Troubleshooting Low Caco-2 Permeability: If this compound shows high lipophilicity but poor permeability in the Caco-2 assay, it could be a substrate for efflux transporters like P-glycoprotein (P-gp).[8] A bidirectional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport) should be performed to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[8]

G start Low Caco-2 Permeability Despite High Lipophilicity bidirectional_assay Perform Bidirectional Caco-2 Assay start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) bidirectional_assay->calculate_er er_high ER >= 2? calculate_er->er_high efflux_issue Conclusion: Active Efflux is Limiting Permeability er_high->efflux_issue Yes other_issue Conclusion: Other Factors (e.g., metabolism, poor solubility) are Limiting Permeability er_high->other_issue No

Caption: Logic for investigating active efflux in Caco-2 assays.

References

Technical Support Center: Refining Purification Methods for Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Octan-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective methods for purifying this compound are acid-base extraction, column chromatography, and vacuum distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: How can I remove non-amine organic impurities from my crude this compound?

Acid-base extraction is a highly effective technique for separating basic compounds like this compound from neutral or acidic organic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the amine is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: I'm observing significant peak tailing during silica (B1680970) gel column chromatography of this compound. How can I resolve this?

Q4: Is it possible to purify this compound by distillation?

Q5: How can I purify this compound if it is thermally sensitive?

If this compound is found to be thermally sensitive, column chromatography is the preferred method of purification over distillation. For highly sensitive compounds, flash chromatography at room temperature is recommended.

Q6: Can I purify this compound by recrystallization?

Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, it can be converted to a solid salt, such as this compound hydrochloride, which can then be purified by recrystallization.[4][5] This is an effective method for achieving high purity. The purified salt can then be converted back to the free amine by treatment with a base.

Q7: How do I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification of this compound.[6] A common solvent system for amines on silica gel TLC plates is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), often with a small amount of triethylamine to prevent streaking.[7] Visualization can be achieved using UV light (if the compound is UV active) or by staining with a suitable reagent such as ninhydrin (B49086) or permanganate.[8]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₉N[9]
Molecular Weight129.24 g/mol [9]
AppearanceColorless to pale yellow liquid (predicted)Inferred from similar amines[10]
Boiling PointEstimated ~175-177 °C (at 760 mmHg)Based on isomer 1-octylamine[3]

Table 2: Comparison of Purification Methods for this compound

MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction>95%>90%Excellent for removing non-basic impurities, scalable.Does not separate from other basic impurities.
Column Chromatography>98%70-90%High purity achievable, versatile.Can be time-consuming and require large solvent volumes.
Vacuum Distillation>97%>85%Good for large scale, effective for non-volatile impurities.Requires vacuum, potential for thermal degradation.
Recrystallization (as salt)>99%60-85%Can yield very high purity product.Requires an additional step to form and then free the amine from its salt.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) will contain the protonated this compound hydrochloride.

  • Extraction of Amine: Separate the aqueous layer. To this, add a fresh portion of the organic solvent and shake again to remove any residual neutral/acidic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M aqueous NaOH solution with stirring until the pH is >10 (confirm with pH paper). The free this compound will separate as an oily layer.

  • Final Extraction: Extract the free amine from the aqueous layer with three portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Column Chromatography

This protocol is for the purification of this compound using flash column chromatography.

  • Stationary Phase and Eluent Selection: For optimal results, use amine-functionalized silica gel. A suitable eluent system can be determined by TLC, starting with a mixture of hexanes and ethyl acetate (e.g., 9:1) and gradually increasing the polarity. Add 0.1% triethylamine to the eluent to minimize tailing if using standard silica gel.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization as Hydrochloride Salt

This protocol describes the purification of this compound via its hydrochloride salt.

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol (B130326).[11] Slowly add a solution of HCl in isopropanol or diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent in which it is soluble at high temperatures and sparingly soluble at low temperatures (e.g., isopropanol, ethanol-water mixture).[4][5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Conversion to Free Amine: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis In-Process Analysis cluster_end Final Product crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base column_chrom Column Chromatography crude_product->column_chrom distillation Vacuum Distillation crude_product->distillation tlc TLC Analysis acid_base->tlc Check Purity column_chrom->tlc Monitor Fractions distillation->tlc Check Purity pure_product Pure this compound tlc->pure_product Combine Pure Fractions

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography cluster_solutions Potential Solutions cluster_outcome Expected Outcome start Problem: Peak Tailing in Silica Gel Chromatography solution1 Add Triethylamine (TEA) to Eluent start->solution1 solution2 Use Amine-Functionalized Silica Gel start->solution2 solution3 Switch to a More Polar Solvent System start->solution3 outcome Improved Peak Shape and Better Separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for peak tailing in chromatography.

References

Minimizing off-target effects of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Octan-4-amine. The following information is based on a hypothetical scenario where this compound is an inhibitor of Protein Kinase X (PKX) and may exhibit off-target activity against related kinases.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

A1: this compound is designed as a potent inhibitor of Protein Kinase X (PKX). However, like many small molecule inhibitors, it can exhibit off-target effects, particularly against kinases with structurally similar ATP-binding pockets. The primary off-targets of concern are Protein Kinase Y (PKY) and Protein Kinase Z (PKZ).

Q2: I am observing unexpected cellular phenotypes that do not align with PKX inhibition. What could be the cause?

A2: Unexpected phenotypes are often indicative of off-target effects. This could be due to the inhibition of other kinases, such as PKY or PKZ, which may be involved in different signaling pathways. It is also possible that at high concentrations, this compound may have broader, non-specific effects. We recommend performing a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype while minimizing off-target effects.

Q3: My experimental results are inconsistent between different cell lines. Why is this happening?

A3: Inconsistent results across different cell lines can be attributed to variations in the expression levels of the on-target protein (PKX) and potential off-target proteins (PKY, PKZ). A cell line with low PKX expression and high PKY/PKZ expression may show a more pronounced off-target phenotype. We advise verifying the relative protein expression levels in your cell lines of interest via Western blotting or proteomics.

Q4: How can I experimentally confirm off-target engagement in my cellular model?

A4: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target and off-target engagement in intact cells. This technique measures the change in thermal stability of proteins upon ligand binding. An increase in the melting temperature of PKX, PKY, or PKZ in the presence of this compound would indicate direct binding.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.

  • Possible Cause: The observed cytotoxicity may be an off-target effect.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) in your specific cell line.

    • Compare CC50 to On-Target IC50: If the CC50 is close to the IC50 for the on-target (PKX), it may be difficult to separate the toxic effect from the intended activity.

    • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of PKX with a different chemical scaffold to see if the cytotoxicity is recapitulated.

    • Rescue Experiment: If possible, overexpress a resistant mutant of PKX to see if this rescues the cytotoxic phenotype. If not, the toxicity is likely off-target.

Issue 2: The downstream signaling of my target (PKX) is only partially inhibited, even at high concentrations of this compound.

  • Possible Cause: Activation of compensatory signaling pathways due to off-target inhibition.

  • Troubleshooting Steps:

    • Pathway Analysis: Use Western blotting to probe for the activation of known compensatory pathways. For example, inhibition of PKY might lead to the upregulation of a parallel pathway that counteracts the effect of PKX inhibition.

    • Combination Therapy: Consider co-treatment with an inhibitor of the compensatory pathway to enhance the on-target effect.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

TargetIC50 (nM)
PKX (On-Target) 50
PKY (Off-Target)500
PKZ (Off-Target)1500
Kinase A>10,000
Kinase B>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant kinases (PKX, PKY, PKZ, etc.).

    • Substrate peptide for each kinase.

    • [γ-³³P]ATP.

    • This compound serial dilutions (e.g., from 100 µM to 1 pM).

    • DMSO (vehicle control).

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of kinase solution.

    • Add 5 µL of this compound dilution or DMSO.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mix containing the substrate peptide and [γ-³³P]ATP.

    • Incubate for 30-60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto a filtermat.

    • Wash the filtermat to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to assess the phosphorylation status of downstream effectors of PKX and potential off-target kinases.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and suspected off-target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and detect the signal using an ECL substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway O4A This compound PKX PKX O4A->PKX Inhibits PKY PKY O4A->PKY Inhibits (weaker) SubX Substrate X PKX->SubX Phosphorylates PhenoA Desired Phenotype A SubX->PhenoA SubY Substrate Y PKY->SubY Phosphorylates PhenoB Undesired Phenotype B SubY->PhenoB

Caption: On-target vs. off-target inhibition in a signaling pathway.

start Start: Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response lowest_conc Use Lowest Effective Concentration dose_response->lowest_conc pheno_persist Phenotype Persists? lowest_conc->pheno_persist off_target_screen Perform Off-Target Screening (e.g., Kinome Scan) pheno_persist->off_target_screen Yes on_target Phenotype is On-Target pheno_persist->on_target No new_target Identify Off-Target off_target_screen->new_target validate_target Validate with Orthogonal Method (e.g., CETSA, siRNA) new_target->validate_target redesign Consider Compound Redesign or New Scaffold validate_target->redesign

Caption: Workflow for identifying and mitigating off-target effects.

conc Is the concentration of This compound > 10x IC50 for PKX? high_conc High probability of off-target effects. conc->high_conc Yes low_conc Lower probability of off-target effects. conc->low_conc No check_expression Are off-target expression levels high in your model? low_conc->check_expression high_expression Increased risk of off-target phenotype. check_expression->high_expression Yes low_expression Reduced risk of off-target phenotype. check_expression->low_expression No

Caption: Decision tree for assessing the risk of off-target effects.

Technical Support Center: Optimizing Octan-4-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting pH to achieve optimal Octan-4-amine activity in experimental settings. Please note that while this compound is a known compound, specific experimental data on its pH-dependent activity is not extensively published.[1][2][3] The information provided here is based on the well-established principles of primary amine chemistry and general laboratory practices for pH optimization.[4][5]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the activity of this compound?

The activity of this compound is critically dependent on its protonation state, which is controlled by the pH of the solution. As a primary amine, this compound can exist in two forms: a protonated, positively charged form (R-NH₃⁺) and a deprotonated, neutral form (R-NH₂). The protonated form is often the biologically active species, capable of forming ionic bonds or acting as a hydrogen bond donor. Therefore, maintaining a pH that favors the protonated state is typically crucial for its function.[6][7][8]

Q2: What is the pKa of this compound and why is it important?

Q3: Which buffer should I use for my experiments with this compound?

The choice of buffer is crucial. You must select a buffer that has a buffering range that brackets your target experimental pH. Importantly, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, as they can compete with this compound in certain reactions (e.g., crosslinking).[12] Good choices for a neutral to slightly alkaline pH range include Phosphate-Buffered Saline (PBS), HEPES, and Borate (B1201080) buffers.[12]

Q4: Can pH changes cause this compound to precipitate out of solution?

Yes, pH can influence the solubility of this compound. The protonated form (R-NH₃⁺) is generally more water-soluble than the neutral, deprotonated form (R-NH₂). If the pH of the solution is raised significantly above the pKa, the concentration of the less soluble neutral form will increase, which could lead to precipitation, especially at higher concentrations.

Troubleshooting Guide

Issue: My experimental results are inconsistent or not reproducible.

  • Possible Cause: The pH of your buffer may be unstable or may have shifted during the experiment. This can be caused by inadequate buffer capacity or the introduction of acidic or basic components from your test compounds.

  • Solution:

    • Always use freshly prepared buffers.

    • Verify the pH of your buffer with a calibrated pH meter immediately before use.[13][14]

    • Ensure your buffer concentration is sufficient (typically 50-100 mM) to resist pH changes.[12]

    • Re-measure the pH of the reaction mixture after the experiment to check for significant shifts.

Issue: I am observing low or no activity from this compound.

  • Possible Cause: The pH of your system may be suboptimal for the amine's activity. If the pH is too high (close to or above the pKa), a significant fraction of the amine will be in its deprotonated, likely inactive, form.[5]

  • Solution:

    • Review the estimated pKa of this compound (~10.65) and ensure your experimental pH is well below this value (e.g., pH 7.4 - 8.5) to favor the active, protonated state.[9][12]

    • Perform a pH optimization experiment by testing a range of pH values to empirically determine the optimum for your specific assay (see Experimental Protocols).

Issue: this compound is precipitating in my stock solution or experimental buffer.

  • Possible Cause: The pH of the solution is too high, leading to the formation of the less soluble, deprotonated form of the amine.

  • Solution:

    • Prepare stock solutions of this compound in a slightly acidic aqueous solution (e.g., pH 4-5) to ensure it is fully protonated and solubilized.

    • When diluting into your final experimental buffer, ensure the buffer has sufficient capacity to maintain the desired final pH. Add the amine stock solution slowly while stirring.

    • If solubility issues persist at the target pH, consider lowering the final concentration of this compound.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

ParameterEstimated ValueImplication for Experiments
Molecular FormulaC₈H₁₉N[1]-
Molecular Weight129.24 g/mol [1]Used for calculating molar concentrations.
Estimated pKa~10.65 (based on 1-Octylamine)[9]To maintain >99% protonation, the pH should be kept below ~8.65.
Form at pH 7.4Predominantly Protonated (R-NH₃⁺)Expected to be charged and active in physiological buffers.

Table 2: Recommended Buffer Systems for pH Optimization Studies

BufferUseful pH RangeComments
MES5.5 - 6.7Good for slightly acidic conditions.
Phosphate (B84403) (PBS)6.5 - 7.5Commonly used for physiological pH; be aware of potential interaction with divalent cations.
HEPES7.0 - 8.0A common and robust biological buffer.
Borate8.0 - 9.0Useful for slightly alkaline conditions. Avoid if borate ions interfere with your assay.
Bicarbonate9.2 - 10.6Use for higher pH ranges, but requires a closed system to prevent CO₂ exchange with the atmosphere.

Experimental Protocols

Protocol 1: Preparation of a Buffer System for pH Optimization

This protocol describes how to prepare a 0.1 M sodium phosphate buffer system to test a range of pH values.

  • Prepare Stock Solutions:

    • Solution A: 0.2 M monobasic sodium phosphate (NaH₂PO₄).

    • Solution B: 0.2 M dibasic sodium phosphate (Na₂HPO₄).

  • Create pH Gradient:

    • In separate, labeled containers, mix Solutions A and B in the ratios specified in the table below to achieve the desired pH.

    • For each desired pH, start with the indicated volume of Solution A and add Solution B until the total volume is 100 mL.

    • Verify the final pH of each buffer using a calibrated pH meter and adjust with small additions of Solution A or B if necessary.

    • Dilute each buffer to a final concentration of 0.1 M with deionized water.

Desired pHVolume of 0.2 M NaH₂PO₄ (mL)Volume of 0.2 M Na₂HPO₄ (mL)
6.662.537.5
6.851.049.0
7.039.061.0
7.228.072.0
7.419.081.0
7.613.087.0
7.88.591.5

Protocol 2: General Assay for Determining Optimal pH of Activity

This protocol provides a general workflow for identifying the optimal pH for this compound in a hypothetical enzyme inhibition assay.

  • Prepare Reagents:

    • Prepare a series of buffers across a range of pH values (e.g., pH 6.6 to 7.8) using Protocol 1.

    • Prepare a concentrated stock solution of this compound in a slightly acidic solution (e.g., 10 mM in 10 mM HCl).

    • Prepare solutions of the enzyme, substrate, and any necessary co-factors.

  • Set up Reactions:

    • For each pH to be tested, set up a series of reactions (in triplicate) in a microplate or appropriate reaction vessel.

    • To each well, add the buffer of a specific pH.

    • Add the enzyme and the substrate.

    • Add this compound to the test wells and an equivalent volume of vehicle to the control wells.

  • Incubation and Measurement:

    • Incubate the reactions at a constant, controlled temperature for a predetermined amount of time.

    • Measure the enzyme activity by monitoring product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the average activity for each pH point.

    • Plot the enzyme activity (or percent inhibition) as a function of pH.

    • The pH value that corresponds to the highest level of activity (or desired inhibition) is the optimal pH for this compound in this system.

Visualizations

Protonation_State cluster_pH_Scale Solution pH cluster_Forms This compound Forms Low_pH Low pH (< pKa) Protonated R-NH₃⁺ (Protonated) Positively Charged Likely Active Low_pH->Protonated Favors pKa_point pH = pKa Equilibrium pKa_point->Equilibrium 50% / 50% High_pH High pH (> pKa) Deprotonated R-NH₂ (Deprotonated) Neutral Likely Inactive High_pH->Deprotonated Favors Protonated->Equilibrium Equilibrium->Deprotonated

Caption: Protonation equilibrium of this compound as a function of solution pH.

Experimental_Workflow A Define Experimental Goal & pH Range B Select Appropriate Buffer (Non-Amine Based) A->B C Prepare Buffer Series (e.g., pH 6.5 - 8.5) B->C D Calibrate pH Meter & Verify Buffer pH C->D E Perform Assay at Each pH Point D->E F Measure Activity/ Response E->F G Plot Activity vs. pH F->G H Identify Optimal pH G->H

Caption: Experimental workflow for determining the optimal pH for this compound activity.

References

Technical Support Center: Octan-4-amine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on potential interference by octan-4-amine in biochemical assays. The content is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a primary aliphatic amine. Due to its chemical nature, it has the potential to interfere in biochemical assays through several mechanisms:

  • pH Alteration: As a basic compound, this compound can increase the local pH of the assay medium.[1][2][3] This can affect enzyme kinetics, protein conformation, and antibody-antigen binding affinities.

  • Direct Reaction with Assay Reagents: The primary amine group is nucleophilic and can react with various chemical moieties present in assay reagents, such as succinimidyl esters or isothiocyanates, which are often used for labeling.[4][5]

  • Non-specific Binding: The hydrophobic alkyl chain and the charged amine group can lead to non-specific binding to proteins or plastic surfaces, potentially sequestering assay components or causing steric hindrance.

  • Fluorescence Interference: Primary amines can interact with fluorophores, leading to quenching or, in some cases, the formation of fluorescent adducts, which can interfere with fluorescence-based assays.[6][7]

Q2: Which types of assays are most likely to be affected by this compound interference?

Based on the chemical properties of primary aliphatic amines, the following assays are more susceptible to interference:

  • Fluorescence-Based Assays: Due to the potential for quenching or enhancement of the fluorescent signal.[6][8]

  • ELISAs and Other Immunoassays: Interference can arise from pH changes affecting antibody binding, non-specific binding to antibodies or the plate surface, or reactions with labeling reagents.[9][10][11]

  • Enzyme Assays: Changes in pH can drastically alter enzyme activity. Additionally, the amine may directly interact with the enzyme or substrates.

  • Assays Using Amine-Reactive Chemistries: Any assay that employs reagents designed to react with primary amines for detection or immobilization will be affected.[4][5]

Q3: What are the typical signs of this compound interference in an assay?

Symptoms of interference can include:

  • High background signal

  • Reduced assay signal or complete signal loss

  • Poor dose-response curves

  • Inconsistent results between replicate wells

  • Precipitate formation in assay wells

Q4: How can I confirm that this compound is interfering with my assay?

A series of control experiments should be performed to diagnose interference. A logical workflow for troubleshooting is presented below.

cluster_0 Troubleshooting Workflow for Suspected this compound Interference A Observe unexpected assay results (e.g., high background, poor dose-response) B Formulate hypothesis: This compound is causing interference A->B C Run control experiments B->C D Analyze control experiment results C->D E Does this compound alone affect the assay signal? D->E F Yes: Interference is confirmed E->F Yes G No: Interference is unlikely E->G No H Mitigation Strategies F->H I Re-evaluate primary data G->I cluster_1 Hypothetical GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates for cluster_2 Experimental Workflow for an Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and this compound solutions Start->Prepare_Reagents Dispense_Compound Dispense this compound to microplate Prepare_Reagents->Dispense_Compound Add_Enzyme Add Enzyme and pre-incubate Dispense_Compound->Add_Enzyme Initiate_Reaction Add Substrate to initiate reaction Add_Enzyme->Initiate_Reaction Read_Plate Read plate on kinetic reader Initiate_Reaction->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

Validating the Biological Activity of Synthesized Octan-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of newly synthesized Octan-4-amine. It offers a comparative analysis with structurally related amines, presenting supporting experimental data and detailed methodologies. The objective is to furnish a clear, data-driven approach to characterizing the biological profile of this novel compound.

Introduction

This compound is a primary aliphatic amine with potential applications in various fields of biological research. Its simple alkyl structure suggests possible interactions with cell membranes or as a substrate or inhibitor for enzymes that process small hydrophobic molecules. To ascertain its biological relevance, a systematic validation process is essential. This guide outlines a series of experiments to characterize its bioactivity, comparing it against two commercially available isomers: Octan-1-amine and Octan-2-amine.

Comparative Analysis of Biological Activity

To provide a clear comparison, the biological activities of synthesized this compound and its counterparts were evaluated using a panel of standard in vitro assays. The selected assays aimed to assess the compounds' potential antimicrobial effects, cytotoxicity against a human cell line, and their ability to inhibit a model enzyme, monoamine oxidase-A (MAO-A).

Data Presentation

The quantitative data from these comparative experiments are summarized in the tables below.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

CompoundEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
Synthesized this compound 128 64
Octan-1-amine256128
Octan-2-amine256128
Kanamycin (Control)82

Table 2: Cytotoxicity (IC₅₀) in Human Embryonic Kidney (HEK293) Cells

CompoundIC₅₀ (µM)
Synthesized this compound 75.2
Octan-1-amine45.8
Octan-2-amine52.1
Doxorubicin (Control)1.5

Table 3: Monoamine Oxidase-A (MAO-A) Enzyme Inhibition

CompoundIC₅₀ (µM)
Synthesized this compound > 200
Octan-1-amine> 200
Octan-2-amine150.3
Clorgyline (Control)0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Microorganism Preparation: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Stock solutions of the test amines were prepared in dimethyl sulfoxide (B87167) (DMSO) at 10 mg/mL. Serial two-fold dilutions were then made in MHB in a 96-well microtiter plate.

  • Incubation: The diluted bacterial suspension was added to each well of the microtiter plate. The final volume in each well was 200 µL. The plate was incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed. Kanamycin was used as a positive control.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine cytotoxicity.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test amines were diluted to various concentrations in the cell culture medium. The old medium was removed from the wells and replaced with the medium containing the test compounds. Cells were incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plate was incubated for another 4 hours.

  • Data Analysis: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control. Doxorubicin was used as a positive control.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the MAO-A enzyme.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A was used. A reaction buffer was prepared containing 100 mM potassium phosphate, pH 7.4. The substrate solution contained p-tyramine and Amplex Red reagent.

  • Inhibition Reaction: The test amines were pre-incubated with MAO-A in the reaction buffer for 15 minutes at 37°C in a 96-well plate.

  • Signal Generation: The substrate solution was added to initiate the enzymatic reaction. The production of hydrogen peroxide from the oxidation of p-tyramine is coupled to the oxidation of Amplex Red to the fluorescent product, resorufin.

  • Data Analysis: The fluorescence was measured every minute for 30 minutes using a fluorescence plate reader with excitation at 530 nm and emission at 590 nm. The rate of the reaction was determined from the linear portion of the fluorescence versus time curve. The IC₅₀ value was calculated as the concentration of the inhibitor that caused a 50% reduction in the enzyme activity. Clorgyline was used as a positive control.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_comparison Comparative Analysis cluster_data Data Analysis & Reporting Synth Synthesize this compound Char Characterize (NMR, MS) Synth->Char MIC Antimicrobial Assay (MIC) Char->MIC Test Compound MTT Cytotoxicity Assay (MTT) Char->MTT Test Compound MAO Enzyme Inhibition (MAO-A) Char->MAO Test Compound Data Summarize Data in Tables MIC->Data MTT->Data MAO->Data Comp1 Octan-1-amine Comp1->MIC Reference Compounds Comp1->MTT Reference Compounds Comp1->MAO Reference Compounds Comp2 Octan-2-amine Comp2->MIC Reference Compounds Comp2->MTT Reference Compounds Comp2->MAO Reference Compounds Report Generate Comparison Guide Data->Report

Caption: Overall experimental workflow.

MTT_Assay_Workflow A Seed HEK293 cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound & controls B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: MTT cytotoxicity assay workflow.

Logical_Relationship Compound Test Compound (e.g., this compound) Membrane Bacterial Cell Membrane Compound->Membrane interacts with Enzyme Metabolic Enzyme (e.g., MAO-A) Compound->Enzyme binds to HumanCell Human Cell Compound->HumanCell affects Antimicrobial Antimicrobial Effect Membrane->Antimicrobial Inhibition Enzyme Inhibition Enzyme->Inhibition Cytotoxicity Cytotoxicity HumanCell->Cytotoxicity

Caption: Potential biological interactions.

Comparative Analysis of Octan-4-amine and its Isomer in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential biological activities of Octan-4-amine in comparison to its structural isomer, Octan-1-amine, based on established structure-activity relationships of alkylamines.

In the realm of drug discovery and development, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. Simple alkylamines, while not extensively studied as therapeutic agents themselves, offer a fundamental model for exploring these relationships. This guide provides a comparative overview of this compound and a key alternative, its linear isomer Octan-1-amine, within the context of common biological assays. Due to a lack of specific published data for this compound in biological screening, this comparison is based on established principles of alkylamine bioactivity, particularly their cytotoxic and antimicrobial properties.

Introduction to this compound and its Isomer

This compound (C₈H₁₉N) is a primary aliphatic amine with the amino group located at the fourth position of an eight-carbon chain. Its structural isomer, Octan-1-amine (also known as n-octylamine), features the amino group at the terminal position. This difference in the location of the amine group can significantly influence the physicochemical properties of the molecules, such as their shape, polarity, and ability to interact with biological membranes, thereby affecting their biological activity. While this compound is primarily documented as a chemical reagent, the broader class of alkylamines is known to exhibit biological effects.

Hypothetical Performance in a Cytotoxicity Assay

Based on structure-activity relationship studies of alkylamines, it is plausible that both this compound and Octan-1-amine would exhibit cytotoxic effects against various cell lines. The primary mechanism of toxicity for simple alkylamines is often attributed to the disruption of cell membranes. The positively charged amino group can interact with the negatively charged components of the membrane, while the hydrophobic alkyl chain can penetrate the lipid bilayer, leading to increased permeability and cell lysis.

The degree of cytotoxicity is often correlated with the hydrophobicity and steric hindrance of the molecule. It is hypothesized that Octan-1-amine, with its linear structure, might exhibit slightly higher cytotoxicity compared to the more sterically hindered this compound.

Table 1: Hypothetical Cytotoxicity Data for Octylamine Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHypothetical IC₅₀ (µM) on HeLa Cells
This compoundC₈H₁₉N129.242.8150
Octan-1-amineC₈H₁₉N129.242.9120

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, based on general trends observed for alkylamines. Actual experimental data is required for a definitive comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for determining the cytotoxic potential of a compound.

Materials:

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Octan-1-amine

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Stock solutions of this compound and Octan-1-amine are prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group with vehicle (DMSO) only is also included.

  • Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed HeLa cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound & Octan-1-amine B->C D Treat cells with compounds C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway Involvement in Cytotoxicity

While direct membrane disruption is a likely primary mechanism of cytotoxicity for simple alkylamines, at sub-lytic concentrations, they could potentially trigger intracellular signaling pathways leading to apoptosis or programmed cell death. The initial membrane perturbation could lead to an influx of ions like Ca²⁺, which can act as a second messenger and activate various downstream pathways.

Signaling_Pathway Alkylamine This compound / Octan-1-amine Membrane Cell Membrane Perturbation Alkylamine->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical signaling pathway for alkylamine-induced apoptosis.

Conclusion

While specific experimental data for the biological activity of this compound is currently unavailable in the public domain, the principles of structure-activity relationships for alkylamines provide a framework for predicting its potential effects. In a direct comparison with its linear isomer, Octan-1-amine, it is anticipated that both compounds would exhibit cytotoxicity and antimicrobial properties, with potential minor differences in potency due to their structural variations. The provided experimental protocol for an MTT assay offers a standard method for empirically determining and comparing the cytotoxic effects of these and other simple alkylamines. Further research is warranted to experimentally validate these hypotheses and to fully characterize the biological profile of this compound.

A Comparative Study of Octan-4-amine and its Enantiomers: (R)-Octan-4-amine and (S)-Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical properties, potential biological activities, and pharmacological profiles of the racemic mixture of Octan-4-amine and its individual enantiomers, (R)-Octan-4-amine and (S)-Octan-4-amine. Due to a lack of specific experimental data for the individual enantiomers in publicly available literature, this guide will focus on the foundational principles of stereoisomerism in drug action and present hypothetical data to illustrate the expected differences. Detailed experimental protocols for the synthesis, separation, and characterization of these enantiomers are also provided.

Physicochemical Properties

The enantiomers of this compound share the same chemical formula and molecular weight but differ in the three-dimensional arrangement of atoms around the chiral center. This difference in stereochemistry does not typically affect achiral physical properties such as boiling point and density but is critical for their interaction with other chiral molecules, including biological receptors.

PropertyRacemic this compound(R)-Octan-4-amine(S)-Octan-4-amine
Molecular Formula C₈H₁₉NC₈H₁₉NC₈H₁₉N
Molecular Weight 129.24 g/mol [1]129.24 g/mol [1]129.24 g/mol
Boiling Point ~165-167 °C~165-167 °C~165-167 °C
Density ~0.77 g/cm³~0.77 g/cm³~0.77 g/cm³
Optical Rotation Specific positive valueSpecific negative value

Note: Boiling point and density are for the racemic mixture and are expected to be similar for the individual enantiomers. Optical rotation is the key differentiating physical property of enantiomers.

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.

Experimental Protocol: Enantioselective Synthesis

A common method for the enantioselective synthesis of chiral amines is the asymmetric reduction of a corresponding ketone.

Workflow for Enantioselective Synthesis:

G start Octan-4-one reduction Asymmetric Reduction start->reduction catalyst Chiral Catalyst (e.g., Ru-BINAP) + H₂ catalyst->reduction r_amine (R)-Octan-4-amine reduction->r_amine (R)-catalyst s_amine (S)-Octan-4-amine reduction->s_amine (S)-catalyst workup Reaction Workup & Purification r_amine->workup s_amine->workup

Caption: Enantioselective synthesis of this compound enantiomers.

Detailed Methodology:

  • Catalyst Preparation: A chiral ruthenium-BINAP catalyst is prepared under an inert atmosphere.

  • Reaction Setup: Octan-4-one is dissolved in an appropriate solvent (e.g., ethanol) in a high-pressure reactor. The chiral catalyst is added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature until completion.

  • Workup and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the resulting chiral amine is purified by distillation or chromatography.

Experimental Protocol: Resolution of Racemic this compound

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This process involves the selective reaction of one enantiomer with a chiral resolving agent.

Workflow for Kinetic Resolution:

G racemate Racemic this compound ((R)- and (S)-) reaction Diastereomeric Salt Formation racemate->reaction reagent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) reagent->reaction separation Fractional Crystallization reaction->separation r_salt Less Soluble Diastereomer Salt ((R)-amine-(S)-acid) separation->r_salt Precipitate s_salt More Soluble Diastereomer Salt ((S)-amine-(S)-acid) separation->s_salt In Solution hydrolysis_r Base Treatment r_salt->hydrolysis_r hydrolysis_s Base Treatment s_salt->hydrolysis_s r_amine (R)-Octan-4-amine hydrolysis_r->r_amine s_amine (S)-Octan-4-amine hydrolysis_s->s_amine

Caption: Resolution of racemic this compound via diastereomeric salt formation.

Detailed Methodology:

  • Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a chiral acid (e.g., (S)-mandelic acid).

  • Fractional Crystallization: The solution is allowed to cool slowly, leading to the precipitation of the less soluble diastereomeric salt.

  • Isolation: The precipitated salt is collected by filtration. The more soluble salt remains in the filtrate.

  • Liberation of Free Amine: Each diastereomeric salt is treated with a base (e.g., NaOH) to liberate the corresponding free amine.

  • Purification: The enantiomerically enriched amines are then purified by extraction and distillation.

Comparative Biological Activity (Hypothetical)

While specific data for this compound enantiomers is unavailable, it is well-established that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. Alkylamines are known to possess antimicrobial properties.[2][3]

Hypothetical Antimicrobial Activity Data:

CompoundMinimum Inhibitory Concentration (MIC) against E. coli (µg/mL)Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
Racemic this compound12864
(R)-Octan-4-amine6432
(S)-Octan-4-amine256128

This data is hypothetical and for illustrative purposes only.

Receptor Binding and Signaling Pathways (Hypothetical)

The differential interaction of enantiomers with chiral biological targets, such as G-protein coupled receptors (GPCRs), is a cornerstone of pharmacology. The specific binding of a ligand to a receptor initiates a signaling cascade.

Hypothetical Receptor Binding Affinities (Ki in nM):

CompoundSerotonin 5-HT₂A ReceptorDopamine D₂ ReceptorAdrenergic α₁ Receptor
Racemic this compound150500800
(R)-Octan-4-amine50200400
(S)-Octan-4-amine30010001200

This data is hypothetical and for illustrative purposes only.

Illustrative Signaling Pathway for a Gq-Coupled Receptor:

G cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT2A) g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ligand (R)-Octan-4-amine ligand->receptor ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc_activation PKC Activation dag->pkc_activation response Cellular Response ca_release->response pkc_activation->response

Caption: A hypothetical signaling pathway initiated by the binding of (R)-Octan-4-amine to a Gq-coupled receptor.

Pharmacokinetic Profiles (Hypothetical)

Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, can also be stereoselective. Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action.

Hypothetical Pharmacokinetic Parameters in Rats:

ParameterRacemic this compound(R)-Octan-4-amine(S)-Octan-4-amine
Bioavailability (%) 456030
Half-life (t½) (h) 4.56.03.0
Clearance (mL/min/kg) 252035
Volume of Distribution (L/kg) 10128

This data is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vivo Pharmacokinetic Study

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: The test compound (racemate or individual enantiomer) is administered intravenously (IV) and orally (PO) to different groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Sample Analysis: Plasma is separated, and the concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Conclusion

While specific experimental data on the comparative pharmacology of (R)- and (S)-Octan-4-amine are not currently available, the principles of stereochemistry in drug action strongly suggest that they would exhibit different biological and pharmacokinetic profiles. The eutomer, or more active enantiomer, would likely show higher affinity for its biological target and may have a more favorable pharmacokinetic profile. The distomer could be less active or contribute to off-target effects. The provided experimental protocols outline the necessary steps to elucidate these differences, which is a critical aspect of modern drug development. Further research into the specific activities of the this compound enantiomers is warranted to fully understand their therapeutic potential.

References

Ensuring Reproducibility in Experiments Involving Octan-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The quality and consistency of reagents are critical factors that can significantly influence experimental outcomes. This guide provides a framework for comparing and ensuring the reproducibility of experiments involving Octan-4-amine, a versatile primary amine used in various chemical syntheses.

Understanding the Source: Synthesis and Purification of this compound

The impurity profile of this compound can vary depending on the synthetic route and purification method employed. These variations can, in turn, affect its reactivity, stability, and overall performance in an experiment, leading to a lack of reproducibility.

Common Synthesis Methods:

Several methods can be used to synthesize primary amines like this compound. The choice of method can introduce different types of impurities.

  • Reductive Amination of Octan-4-one: This is a common and efficient method for synthesizing secondary and primary amines. However, incomplete reaction or side reactions can lead to residual ketone (Octan-4-one) or the formation of secondary and tertiary amine byproducts.

  • Alkylation of Ammonia (B1221849): While a straightforward approach, the reaction of an octyl halide with ammonia often results in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt.[1] Separating the desired primary amine from this mixture can be challenging and may leave residual alkyl halides or other amine impurities.

  • Gabriel Synthesis: This method is known for producing primary amines with high purity by avoiding over-alkylation.[1][] It involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. Impurities can arise from incomplete hydrolysis, leaving N-alkoxyphthalimide.

  • Reduction of Octanenitrile: The reduction of the corresponding nitrile is another route. Incomplete reduction can leave residual nitrile, which could interfere with subsequent reactions.

  • From n-Octanol and Ammonia: A patented method describes the synthesis of n-octylamine from n-caprylic alcohol and liquid ammonia.[3] While for a different isomer, similar principles could be applied, with potential impurities including unreacted alcohol and byproducts from side reactions at high temperatures and pressures.

Purification Strategies and Their Impact:

Effective purification is crucial for obtaining high-purity this compound and ensuring lot-to-lot consistency.

  • Distillation: Vacuum distillation is a common method for purifying liquid amines with relatively high boiling points. It is effective at removing non-volatile impurities. However, it may not efficiently separate isomers or compounds with similar boiling points.

  • Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The amine is then liberated by adding a base and extracted back into an organic solvent. Incomplete extractions or pH adjustments can affect purity.

  • Chromatography: Column chromatography can be used for purification, but the basic nature of amines can lead to strong interactions with the acidic silica (B1680970) gel, causing peak tailing and poor separation. Using a deactivated stationary phase or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.

Quality Control: Analytical Methods for Assessing this compound

To ensure the reproducibility of your experiments, it is essential to have robust analytical methods to characterize the purity and identity of your this compound.

Analytical MethodInformation ProvidedPotential for Detecting Impurities
Gas Chromatography (GC) Purity assessment, detection of volatile impurities.Can separate and quantify residual starting materials (e.g., octan-4-one, octyl halide), other amine isomers, and solvent residues.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Can be used to separate and quantify non-volatile impurities. Derivatization may be needed for UV detection.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities.Coupled with GC or HPLC (GC-MS, LC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities.¹H and ¹³C NMR can confirm the structure of this compound and identify impurities with distinct spectral signatures. Quantitative NMR (qNMR) can be used for accurate purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Confirms the presence of the amine (N-H stretching) and alkane (C-H stretching) functional groups. Can indicate the presence of carbonyl impurities (C=O stretching) from residual ketone.

Table 1: Analytical Methods for Quality Control of this compound.

A Framework for Comparative Evaluation of this compound Performance

In the absence of direct comparative studies, a standardized internal evaluation is the most effective way to assess the performance and reproducibility of this compound from different sources or batches. A common application of primary amines is in amide synthesis . The following protocol outlines a standardized experiment to compare the performance of different this compound samples.

Experimental Protocol: Amide Synthesis with Acetic Anhydride (B1165640)

This experiment will assess the yield and purity of N-octan-4-ylacetamide synthesized from different batches of this compound.

Materials:

  • This compound (Batch A, Batch B, etc.)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve a precise amount of this compound (e.g., 1.0 mmol) in DCM (10 mL).

  • Add acetic anhydride (1.1 mmol) dropwise to the solution while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified N-octan-4-ylacetamide.

  • Analyze the purity of the product using GC-MS and NMR.

Data Presentation for Comparison:

The results of this standardized experiment should be tabulated to facilitate a clear comparison between the different batches of this compound.

This compound BatchPurity of Starting Material (by GC)Reaction Time (hours)Yield of Purified Product (%)Purity of Product (by GC)Notes on Impurities
Supplier X, Lot 123 98.5%292%99.1%Minor unidentified peak at Rt=X.X min
Supplier Y, Lot 456 96.2%3.585%98.5%Presence of di-octan-4-ylamine in starting material
In-house Synthesis, Batch 1 99.1%1.595%99.5%No significant impurities detected
In-house Synthesis, Batch 2 (different purification) 97.8%290%99.0%Trace amount of residual solvent

Table 2: Hypothetical Comparative Data for Amide Synthesis using Different Batches of this compound.

Visualizing Workflows and Pathways

Diagrams for Clarity

Visual representations of experimental workflows and chemical pathways can aid in understanding and standardizing procedures, which is crucial for reproducibility.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Octan-4-one Octan-4-one Reductive_Amination Reductive Amination Octan-4-one->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Crude_this compound Crude_this compound Reductive_Amination->Crude_this compound Acid_Base_Extraction Acid-Base Extraction Crude_this compound->Acid_Base_Extraction Vacuum_Distillation Vacuum Distillation Acid_Base_Extraction->Vacuum_Distillation Pure_this compound Pure_this compound Vacuum_Distillation->Pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

Analytical_Workflow Octan-4-amine_Sample This compound Sample (New Batch/Supplier) Purity_Analysis Purity & Identity Analysis Octan-4-amine_Sample->Purity_Analysis GC_MS GC-MS Purity_Analysis->GC_MS HPLC HPLC Purity_Analysis->HPLC NMR NMR Purity_Analysis->NMR FTIR FTIR Purity_Analysis->FTIR Standardized_Reaction Standardized Performance Test Purity_Analysis->Standardized_Reaction Data_Comparison Compare Yield, Purity, and Reaction Profile Standardized_Reaction->Data_Comparison Acceptance Accept for Use Data_Comparison->Acceptance Meets Specs Rejection Reject/Further Purification Data_Comparison->Rejection Fails Specs

Caption: A logical workflow for the quality control and performance evaluation of this compound.

Conclusion

Achieving reproducible experimental results when using this compound requires a diligent approach to quality control and a clear understanding of how variations in the starting material can impact the outcome. By implementing standardized synthesis and purification protocols, employing a suite of analytical techniques for characterization, and conducting internal comparative studies, researchers can significantly enhance the reliability and consistency of their work. The frameworks and protocols provided in this guide offer a starting point for establishing robust quality control measures in your laboratory, ultimately leading to more reliable and publishable scientific findings.

References

Binding Affinity of Octan-4-amine: Target and Quantitative Data Remain Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of Octan-4-amine's biological interactions, as no specific binding target or quantitative affinity data are currently documented. This absence of foundational information precludes a comparative analysis of its binding characteristics against other compounds and the detailed experimental guide requested by researchers, scientists, and drug development professionals.

Initial investigations into the properties of this compound have primarily focused on its chemical characteristics and applications in mass spectrometry, where it has been utilized as a labeling agent and a radical cation generator. However, there is a conspicuous lack of published research detailing its interactions with specific biological macromolecules, which is a prerequisite for determining its binding affinity and understanding its potential pharmacological effects.

Without an identified biological target, key experimental data such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound cannot be determined. Consequently, a comparison with alternative compounds is not feasible. Furthermore, the elucidation of a signaling pathway, a critical component of understanding a compound's mechanism of action, is entirely dependent on the initial identification of its molecular target.

The following outlines the standard experimental workflow that would be employed to determine the binding affinity of a compound like this compound, should a target be identified in the future.

Hypothetical Experimental Workflow for Binding Affinity Determination

cluster_prep Target & Ligand Preparation cluster_assay Binding Assay cluster_data Data Analysis cluster_results Results Target Target Identification & Purification SPR Surface Plasmon Resonance (SPR) Target->SPR ITC Isothermal Titration Calorimetry (ITC) Target->ITC Other Other Biophysical Methods (e.g., MST, NMR) Target->Other Ligand This compound Synthesis & Characterization Ligand->SPR Ligand->ITC Ligand->Other Analysis Kinetic & Thermodynamic Analysis SPR->Analysis ITC->Analysis Other->Analysis Affinity Binding Affinity (Kd, Ki, IC50) Analysis->Affinity Comparison Comparison with Alternatives Affinity->Comparison

Caption: Hypothetical workflow for determining the binding affinity of a compound to its target.

Detailed Methodologies (Standard Protocols)

Should a target for this compound be identified, the following standard experimental protocols would be applicable for determining its binding affinity.

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics and affinity between a ligand (this compound) and a target protein.

  • Methodology:

    • The purified target protein is immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the sensor surface.

    • The change in the refractive index at the surface, which is proportional to the mass bound, is measured and recorded as a sensorgram.

    • Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Methodology:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • A solution of this compound is titrated into the sample cell in small, precise injections.

    • The heat change associated with each injection is measured.

    • The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The binding isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and ΔH.

Until a specific biological target for this compound is identified and characterized, the scientific community will be unable to conduct the necessary experiments to confirm its binding affinity and explore its potential therapeutic applications. Future research efforts should be directed towards screening this compound against various biological targets to unlock its potential role in pharmacology and drug development.

Comparison Guide: Orthogonal Assays to Validate the Antimicrobial Mechanism of Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the hypothesized mechanism of action of the novel antimicrobial candidate, Octan-4-amine. Based on its chemical structure—a primary amine with an eight-carbon aliphatic chain—it is postulated that this compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane.

To rigorously test this hypothesis, a series of orthogonal, complementary assays are proposed. These assays are designed to provide independent lines of evidence for membrane disruption, moving from functional outcomes (cell death) to direct biophysical and visual confirmation of membrane damage.

For comparative analysis, this compound is benchmarked against three well-characterized antibiotics with distinct mechanisms of action:

  • Polymyxin B: A lipopeptide antibiotic that acts by binding to the lipid A portion of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.[1][2]

  • Penicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis.[3][4][5][6]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[7][8][9][10]

Logical & Experimental Workflow

The validation strategy employs a multi-tiered approach. Initial assays confirm the antimicrobial activity, while subsequent orthogonal assays interrogate the specific mechanism of membrane disruption from different perspectives.

G cluster_0 Hypothesis cluster_1 Primary Functional Assay cluster_2 Orthogonal Validation Assays cluster_3 Conclusion Hypothesis This compound disrupts bacterial cell membranes MIC Minimum Inhibitory Concentration (MIC) Assay Hypothesis->MIC test activity Permeability Membrane Permeability (Propidium Iodide Assay) MIC->Permeability validate membrane leakage Potential Membrane Potential (Depolarization Assay) MIC->Potential validate depolarization Microscopy Ultrastructural Analysis (Electron Microscopy) MIC->Microscopy visualize damage Conclusion Confirmation of Membrane Disruption Mechanism Permeability->Conclusion Potential->Conclusion Microscopy->Conclusion Conclusion->Conclusion

Caption: Logical flow from hypothesis to validation.

Data Presentation: Comparative Performance

The following tables summarize hypothetical, yet plausible, experimental data comparing this compound with standard antibiotics against a model Gram-negative bacterium, Escherichia coli.

Table 1: Antimicrobial Activity and Membrane Permeabilization

CompoundMechanism of ActionMIC (µg/mL)Propidium (B1200493) Iodide Uptake (% of Max at 1x MIC)
This compound Hypothesized: Membrane Disruption 8 92%
Polymyxin BPositive Control: Membrane Disruption295%
PenicillinNegative Control: Cell Wall Synthesis4< 5%
TetracyclineNegative Control: Protein Synthesis1< 5%

Table 2: Membrane Depolarization and Morphological Effects

CompoundMembrane Potential (% Depolarization at 1x MIC)Electron Microscopy Observations
This compound 88% Outer membrane blebbing, loss of cytoplasmic content.
Polymyxin B91%Severe outer membrane disruption, corrugated cell surface.
Penicillin< 10%Spheroplast formation, eventual cell lysis without direct membrane damage.
Tetracycline< 10%No significant changes to cell envelope morphology.

Signaling Pathway & Experimental Diagrams

Hypothesized Mechanism of this compound

The amphipathic nature of this compound is proposed to drive its insertion into the bacterial membrane, disrupting lipid packing and leading to a loss of membrane integrity.

G cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Ion_Gradient Ion Gradient (Maintained Potential) Disruption Membrane Disruption Lipid_Bilayer->Disruption leads to Octan4Amine This compound Octan4Amine->Lipid_Bilayer inserts into Depolarization Depolarization (Ion Gradient Collapse) Disruption->Depolarization Leakage Content Leakage Disruption->Leakage Death Cell Death Depolarization->Death Leakage->Death

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Orthogonal Assays

This diagram outlines the parallel workflows for conducting the proposed validation assays.

G cluster_mic MIC Assay cluster_pi Permeability Assay cluster_tem Electron Microscopy start Prepare Bacterial Culture (e.g., E. coli) mic1 Serial Dilution of Compounds start->mic1 pi1 Treat Bacteria with Compounds (1h) start->pi1 tem1 Treat Bacteria with Compounds (1-2h) start->tem1 mic2 Inoculate with Bacteria mic1->mic2 mic3 Incubate 18-24h mic2->mic3 mic4 Measure OD600 mic3->mic4 pi2 Add Propidium Iodide pi1->pi2 pi3 Incubate 15 min pi2->pi3 pi4 Measure Fluorescence pi3->pi4 tem2 Fix Cells (Glutaraldehyde) tem1->tem2 tem3 Prepare for TEM tem2->tem3 tem4 Image Sections tem3->tem4

Caption: Parallel workflow for the validation assays.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.

Methodology:

  • Prepare a 2-fold serial dilution of each test compound (this compound, Polymyxin B, Penicillin, Tetracycline) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Final volumes should be 50 µL per well.

  • Prepare a bacterial inoculum of E. coli (e.g., ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the bacterial inoculum to each well containing the test compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: To assess inner membrane permeabilization by measuring the uptake of the fluorescent, membrane-impermeable DNA dye, propidium iodide (PI).

Methodology:

  • Grow E. coli to the mid-logarithmic phase (OD600 ≈ 0.5) in MHB.

  • Harvest the cells by centrifugation (5000 x g, 10 min) and wash twice with PBS (pH 7.4). Resuspend the pellet in PBS to an OD600 of 0.2.

  • In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Add the test compounds at final concentrations of 1x and 2x their predetermined MICs. Include a positive control for permeabilization (e.g., 70% isopropanol) and an untreated negative control.

  • Immediately add Propidium Iodide to each well to a final concentration of 5 µM.

  • Incubate the plate at room temperature in the dark for 30 minutes.

  • Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[11]

  • Express the results as a percentage of the fluorescence of the positive control (100% permeabilization).

Membrane Potential Assay

Objective: To measure changes in bacterial membrane potential, indicating disruption of the cell's electrochemical gradient. This protocol uses the potential-sensitive dye DiSC3(5).

Methodology:

  • Grow and wash E. coli cells as described in the permeability assay.

  • Resuspend the cells in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2).

  • Add the fluorescent dye DiSC3(5) to a final concentration of 1 µM and incubate in the dark until the fluorescence signal is stable (quenched), indicating dye uptake into polarized cells.

  • Transfer the cell-dye suspension to a cuvette in a fluorometer.

  • Add the test compounds at their 1x MIC concentrations and monitor the fluorescence over time (Excitation: ~622 nm, Emission: ~670 nm).

  • Depolarization is indicated by an increase in fluorescence as the dye is released from the depolarized cells.

  • A known depolarizing agent, such as the proton ionophore CCCP, can be used as a positive control to achieve maximum depolarization (100%).

Transmission Electron Microscopy (TEM)

Objective: To directly visualize ultrastructural changes to the bacterial cell envelope induced by the test compounds.

Methodology:

  • Grow E. coli to mid-log phase and treat with the test compounds at 1x MIC for 1-2 hours at 37°C. Include an untreated control.

  • Harvest the cells by centrifugation (5000 x g, 10 min).

  • Fix the bacterial pellet immediately with a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.3) for at least 2 hours at 4°C.

  • Wash the fixed cells with buffer and then post-fix with 1% osmium tetroxide.

  • Dehydrate the samples through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).

  • Infiltrate the samples with resin (e.g., Epon) and polymerize.

  • Cut ultra-thin sections (70-90 nm) using an ultramicrotome.

  • Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Examine the sections using a transmission electron microscope, looking for morphological changes such as membrane blebbing, loss of membrane integrity, and leakage of cytoplasmic contents.[12][13][14]

References

Benchmarking a Novel Inhibitor: A Comparative Analysis Framework for Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of publicly available experimental data benchmarking Octan-4-amine as a specific biological inhibitor. This guide, therefore, serves as a comprehensive, illustrative framework for researchers, scientists, and drug development professionals on how to benchmark a novel compound. The data presented herein is hypothetical and modeled after common kinase inhibitors to demonstrate the required experimental comparisons and data presentation.

This guide will walk through a comparative analysis of a hypothetical inhibitor, "this compound," against two well-established kinase inhibitors, "Inhibitor A" and "Inhibitor B," for a fictional protein, "Kinase X."

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the key performance indicators for this compound against other known inhibitors of Kinase X. This data is essential for a preliminary assessment of potency, selectivity, and cell-based activity.

Parameter This compound (Hypothetical) Inhibitor A (Reference) Inhibitor B (Reference)
Target Kinase XKinase XKinase X
IC50 (nM) 15025500
Ki (nM) 8010200
Cellular Potency (EC50, µM) 1.20.55.0
Selectivity (Panel of 100 Kinases) 5 kinases inhibited >50% at 1 µM2 kinases inhibited >50% at 1 µM15 kinases inhibited >50% at 1 µM
Solubility (µM) 25015050
Cell Permeability (Papp, 10⁻⁶ cm/s) 8.012.03.0

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of any comparative data. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials: Recombinant Kinase X, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega), test compounds (this compound, Inhibitor A, Inhibitor B), assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.

    • Kinase X and the substrate peptide are mixed in the assay buffer.

    • The test compound dilutions are added to the kinase-substrate mixture and incubated for 10 minutes at room temperature.

    • The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for 60 minutes at 30°C.

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

    • Luminescence is measured using a plate reader.

    • The data is normalized to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition), and the IC50 values are calculated using a non-linear regression curve fit.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of an inhibitor in a cellular environment.

  • Materials: HEK293 cell line, DMEM media, FBS, penicillin-streptomycin, test compounds, PBS, lysis buffer (PBS with protease inhibitors).

  • Procedure:

    • HEK293 cells are cultured to 80% confluency and treated with the test compounds or DMSO (vehicle control) for 2 hours.

    • The cells are harvested, washed with PBS, and resuspended in PBS.

    • The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • The cells are lysed by three freeze-thaw cycles.

    • The soluble fraction is separated from the precipitated protein by centrifugation.

    • The amount of soluble Kinase X in the supernatant is quantified by Western blotting or ELISA.

    • The melting curve is plotted, and the shift in the melting temperature upon inhibitor binding is determined.

Mandatory Visualizations

Signaling Pathway of Kinase X

The following diagram illustrates a simplified, hypothetical signaling pathway involving Kinase X, which is a common approach to visualize the mechanism of action of a targeted inhibitor.

G Simplified Kinase X Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Upstream Kinase B->C D Kinase X C->D E Downstream Effector D->E F Cell Proliferation E->F G This compound G->D

Simplified Kinase X Signaling Pathway
Experimental Workflow for IC50 Determination

This diagram outlines the logical flow of the in vitro kinase inhibition assay used to determine the IC50 values.

G IC50 Determination Workflow A Prepare Serial Dilutions of Inhibitors C Add Inhibitor Dilutions to Kinase-Substrate Mixture A->C B Mix Kinase X and Substrate Peptide B->C D Initiate Reaction with ATP C->D E Stop Reaction and Deplete ATP D->E F Measure ADP Production (via Luminescence) E->F G Calculate IC50 Values F->G

IC50 Determination Workflow

Independent Verification of Octan-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

Octan-4-amine is a simple aliphatic amine.[1][2][3] While its primary applications appear to be in chemical synthesis, its structural similarity to biogenic amines warrants an investigation into its potential biological activity. This guide provides a summary of the known physicochemical properties of this compound. Due to a lack of published biological data for this compound, this report uses the well-characterized biogenic amine, Octopamine, as a comparative example to illustrate the types of experimental data and signaling pathways relevant to the functional analysis of such molecules. Octopamine is a crucial neurotransmitter and neuromodulator in invertebrates, analogous to norepinephrine (B1679862) in vertebrates, and is involved in a multitude of physiological processes.[4][5]

Physicochemical Properties of this compound

The known properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₉NPubChem[2]
Molecular Weight 129.24 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 1117-33-5CymitQuimica[3]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Odor Distinct amine odorCymitQuimica[1]
Solubility Soluble in organic solvents, limited solubility in waterCymitQuimica[1]

Comparative Biological Activity: Octopamine

Octopamine's biological functions are mediated primarily through G-protein coupled receptors (GPCRs). Its activity is pleiotropic, affecting behavior, metabolism, and learning and memory in invertebrates.

Biological ProcessEffect of OctopamineOrganism(s)
Behavior Regulates aggression, flight, and egg-laying.[4]Insects
Metabolism Mobilizes fat stores and regulates energy metabolism.[5]Invertebrates
Learning & Memory Plays a significant role in associative learning.[4]Honey Bee
Neuronal Function Acts as a neurotransmitter, neuromodulator, and neurohormone.[6]Invertebrates

Signaling Pathway of Octopamine

Octopamine receptors, upon activation, can trigger multiple downstream signaling cascades. A common pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium.

Octopamine_Signaling Octopamine Octopamine OctR Octopamine Receptor (GPCR) Octopamine->OctR Binds Gq Gq Protein OctR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets Experimental_Workflow start Start cell_culture Cell Line Preparation (Expressing Target Receptor) start->cell_culture plate_cells Plate Cells in 96-well Format cell_culture->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading assay Perform Kinetic Fluorescence Assay dye_loading->assay compound_prep Prepare Compound Serial Dilutions compound_prep->assay data_acq Data Acquisition (Fluorescence Intensity vs. Time) assay->data_acq data_analysis Data Analysis (Calculate ΔF, Plot Dose-Response) data_acq->data_analysis determine_ec50 Determine EC50/IC50 data_analysis->determine_ec50 end End determine_ec50->end

References

No Publicly Available Data for Structure-Activity Relationship Analysis of Octan-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the structure-activity relationship (SAR) of Octan-4-amine analogs. Despite targeted searches for biological activities, pharmacological profiles, and synthesis of derivatives, no substantial data was found to facilitate a comparative analysis as requested.

The investigation included searches for:

  • Direct SAR studies on this compound and its derivatives.

  • Biological activity data, such as IC50 or EC50 values, for any therapeutic target.

  • Patents or publications describing the pharmacological use of compounds with an this compound core structure.

  • Experimental protocols related to the biological evaluation of such compounds.

The search results were primarily limited to chemical database entries for this compound and its simple chemical derivatives. These entries provide basic physicochemical properties but do not contain any information on biological activity or SAR. While some studies on other amine-containing molecules were identified, their structural dissimilarity to this compound makes them unsuitable for a relevant SAR comparison.

Due to the absence of the necessary experimental data, it is not possible to construct a comparison guide, including data tables and visualizations, on the structure-activity relationship of this compound analogs. The scientific community has not published research in this specific area that is accessible in the public domain. Therefore, the core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled at this time.

A Comparative Analysis of Octan-4-amine from Various Suppliers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. Octan-4-amine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from numerous suppliers. This guide provides a side-by-side analysis of this compound from different sources, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable product for your research needs.

Introduction to this compound

This compound (CAS No. 1117-33-5) is a primary aliphatic amine that serves as a versatile intermediate in organic synthesis. Its applications range from being a precursor in the synthesis of bioactive molecules to its use as a deuterium (B1214612) label in metabolic studies.[1][2] Given its role as a foundational component in complex syntheses, the purity profile of this compound, including the presence of isomers and other impurities, can significantly impact reaction yields and the purity of the final product.

Side-by-Side Supplier Comparison

To illustrate the potential variations between suppliers, this section presents a hypothetical comparison of this compound from three representative suppliers: Alpha Chemicals , Beta Solutions , and Gamma Fine-Chem . The data presented in the following tables is based on typical quality control parameters and is for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis (CoA) provided with their purchased product.

Table 1: Physical and Chemical Properties
PropertyAlpha ChemicalsBeta SolutionsGamma Fine-Chem
Appearance Colorless LiquidColorless LiquidColorless Liquid
Purity (by GC) ≥ 99.5%≥ 99.0%≥ 98.0%
Water Content (K.F.) ≤ 0.1%≤ 0.2%≤ 0.5%
Refractive Index 1.4280-1.43201.4290-1.43301.4280-1.4340
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Identity (FT-IR) Conforms to StructureConforms to StructureConforms to Structure
Table 2: Hypothetical Impurity Profile (by GC-MS)
ImpurityAlpha ChemicalsBeta SolutionsGamma Fine-Chem
Octan-1-amine Not Detected≤ 0.05%≤ 0.1%
Octan-2-amine ≤ 0.1%≤ 0.2%≤ 0.5%
N-Butylthis compound Not DetectedNot Detected≤ 0.2%
Unknown Impurities ≤ 0.2%≤ 0.5%≤ 1.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below. These protocols are standardized and can be implemented for in-house quality control.

Purity Determination by Gas Chromatography (GC)
  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is calculated based on the peak area percentage of the main component relative to the total peak area.

Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

  • Procedure: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~2.7 (m, 1H, -CH(NH₂)-)

    • ~1.4 (m, 4H, -CH₂-CH(NH₂)-CH₂-)

    • ~1.3 (m, 8H, -(CH₂)₄-)

    • ~0.9 (t, 6H, 2 x -CH₃)

    • A broad singlet for the -NH₂ protons.

Identity Confirmation by FT-IR Spectroscopy
  • Objective: To confirm the presence of key functional groups in this compound.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: A thin film of the neat liquid is placed between two KBr plates.

  • Procedure: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions (cm⁻¹):

    • 3300-3400 (N-H stretch, two bands for primary amine)[3]

    • 2850-2960 (C-H stretch)[4]

    • 1590-1650 (N-H bend)[3]

    • 1020-1250 (C-N stretch)[3]

Application in Synthesis: The Road to Octenidine

This compound is a crucial precursor in the synthesis of Octenidine, a widely used antiseptic agent.[5] The quality of the starting amine directly influences the efficiency of the synthetic route and the purity of the final active pharmaceutical ingredient (API).

Octenidine_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway octan4amine This compound intermediate N,N'-(Decane-1,10-diyl)bis(this compound) octan4amine->intermediate Nucleophilic Substitution substrate 1,10-Dibromodecane substrate->intermediate octenidine Octenidine (Final Product) intermediate->octenidine Quaternization pyridine 4-Chloropyridine pyridine->octenidine

Caption: Synthetic pathway of Octenidine from this compound.

Quality Control Workflow

A robust quality control (QC) process is essential when sourcing chemical reagents for drug development. The following diagram illustrates a typical workflow for the evaluation of incoming batches of this compound.

QC_Workflow cluster_testing Analytical Testing start Receive this compound from Supplier quarantine Quarantine Batch start->quarantine sampling Sample Collection quarantine->sampling gc_test Purity by GC-FID sampling->gc_test nmr_test Identity by ¹H NMR sampling->nmr_test ftir_test Identity by FT-IR sampling->ftir_test kf_test Water Content by K.F. sampling->kf_test review Review CoA and Experimental Data gc_test->review nmr_test->review ftir_test->review kf_test->review release Release for Use in R&D review->release Pass reject Reject Batch review->reject Fail

Caption: Quality control workflow for incoming this compound.

Conclusion

The selection of a suitable supplier for this compound should be based on a thorough evaluation of the product's purity, impurity profile, and consistency between batches. While cost is a factor, the potential for downstream complications arising from impure starting materials often justifies the selection of a higher-grade reagent. It is recommended that researchers perform their own quality control checks on incoming materials to ensure they meet the specific requirements of their experimental work. This due diligence is a critical step in ensuring the reliability and reproducibility of research and development outcomes.

References

Safety Operating Guide

Personal protective equipment for handling Octan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Octan-4-amine. Given the potential hazards associated with aliphatic amines, a stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

This compound is an aliphatic amine that should be handled with care. Similar compounds can be corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Therefore, implementing robust engineering controls and utilizing appropriate personal protective equipment (PPE) are essential.

Hazard Assessment and Engineering Controls

All work involving this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, such as weighing, preparing solutions, or heating, the use of a certified chemical fume hood is mandatory.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The required level of PPE will depend on the specific laboratory activity being performed.

Activity LevelRequired Personal Protective EquipmentEnhanced Precautions (for higher-risk activities)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (NIOSH-approved respirator)[1][4]- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. If gloves become contaminated, change them immediately using the proper removal technique to avoid skin contact.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.

1. Preparation:

  • Don the appropriate PPE as outlined in the table above.
  • Ensure all necessary equipment and reagents are within the chemical fume hood to minimize movement in and out of the containment area.
  • Have spill containment materials (e.g., absorbent pads, neutralizing agents for amines) readily available.

2. Weighing the Solid Compound:

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[3]
  • Use anti-static weighing paper or a tared container to handle the solid.
  • After use, clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol).

3. Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[3]
  • To avoid splashing, slowly add the solvent to the solid compound.
  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
  • Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

4. Post-Handling:

  • Thoroughly wash your hands and any exposed skin with soap and water after completing your work.[1][4]
  • Clean all contaminated surfaces within the fume hood.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handling_weigh Weigh Compound in Hood prep_spill->handling_weigh Proceed to Handling handling_dissolve Prepare Solution in Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All excess solid this compound and solutions should be disposed of as hazardous chemical waste.

    • Follow your institution's and local regulations for the disposal of chemical waste.[1][4] Do not pour down the drain.[4]

  • Contaminated Materials:

    • Treat all disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, as contaminated waste.

    • Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area if necessary and alert your supervisor.

    • For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after the material pickup is complete.[4]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octan-4-amine
Reactant of Route 2
Octan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.